molecular formula C9H11Cl B157201 2-Chloromesitylene CAS No. 1667-04-5

2-Chloromesitylene

Número de catálogo: B157201
Número CAS: 1667-04-5
Peso molecular: 154.63 g/mol
Clave InChI: WDZACGWEPQLKOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloromesitylene is a chlorinated derivative of mesitylene that serves as a versatile and valuable building block in advanced organic synthesis. Its structure, featuring a chloro group on a sterically hindered mesitylene ring, makes it particularly useful for developing complex molecules where stability and specific substitution patterns are required. In pharmaceutical research, it acts as a key synthetic intermediate in the design and production of active pharmaceutical ingredients (APIs) and other specialized fine chemicals . The compound's properties are also leveraged in agrochemical research for the synthesis of advanced pesticides and herbicides . Furthermore, this compound finds application in materials science, particularly in the synthesis of functionalized polymers and advanced materials, where it can be used to modify properties such as thermal stability and solubility . As a reagent, it provides researchers with a pathway to introduce the mesityl group or a chlorinated aromatic ring into target molecules, facilitating explorations into new chemical spaces. This product is strictly for research use in laboratory settings.

Propiedades

IUPAC Name

2-chloro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZACGWEPQLKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870900
Record name 2-Chloro-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1667-04-5
Record name Benzene, 2-chloro-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromesitylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesityl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloromesitylene CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloromesitylene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (2-chloro-1,3,5-trimethylbenzene), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, grounding all information in established scientific principles.

Core Identification and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with three methyl groups (a mesitylene core) and one chlorine atom. Its CAS Number is 1667-04-5.[1] The strategic placement of the bulky methyl groups ortho to the chlorine atom imparts significant steric hindrance, a feature that is pivotal to its chemical reactivity and utility as a synthetic building block.

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1667-04-5[2]
Molecular Formula C₉H₁₁Cl[2]
Molecular Weight 154.64 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 204-206 °C (at 760 mmHg)[1]
Density ~1.05 g/cm³[4]
Flash Point ~76.8 °C[2]
InChIKey WDZACGWEPQLKOM-UHFFFAOYSA-N[5]
Storage Temperature 2-8 °C, sealed in dry conditions[3]

Spectroscopic Characterization

Accurate identification of this compound relies on a combination of spectroscopic techniques. The high symmetry of the parent mesitylene molecule is broken by the chlorine substituent, leading to a distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. Due to the molecule's symmetry plane, the two ortho methyl groups are equivalent, giving rise to a single signal (6H). The para methyl group will appear as a separate signal (3H). The two aromatic protons are also equivalent and will appear as a singlet (2H). The expected chemical shifts would be approximately 2.3 ppm for the methyl protons and around 6.9 ppm for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons due to the plane of symmetry and two signals for the methyl carbons. The carbon atom bearing the chlorine atom will be significantly downfield. The carbons bearing the two equivalent ortho methyl groups will produce one signal, while the carbon with the para methyl group will produce another. The two unsubstituted aromatic carbons will also be equivalent.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[5] Key absorption bands for this compound include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, CH₃): ~2850-2970 cm⁻¹

  • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

  • C-Cl stretching: ~1000-1100 cm⁻¹ (This can be weak and in a crowded region)

Mass Spectrometry (MS)

The mass spectrum is particularly informative due to the isotopic signature of chlorine.[8]

  • Molecular Ion Peak: A characteristic feature will be the presence of two peaks for the molecular ion (M⁺) and the M+2 peak, separated by 2 m/z units. This is due to the natural abundance of chlorine isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). The relative intensity of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.[9] For this compound, these peaks will appear at m/z = 154 and m/z = 156.

  • Fragmentation: A common fragmentation pattern is the loss of a methyl group (M-15), leading to a fragment ion at m/z = 139 (with its corresponding M+2 peak at 141).

Synthesis of this compound

The most direct and common method for synthesizing this compound is the electrophilic aromatic substitution of mesitylene. The three methyl groups are activating and ortho-, para-directing. Since all three positions are equivalent and activated, monosubstitution can be achieved under controlled conditions. The following protocol is based on analogous halogenation procedures and established chemical principles.[10]

Synthesis_Workflow Mesitylene Mesitylene (Starting Material) Reaction Electrophilic Chlorination Mesitylene->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂ or Cl₂) Chlorinating_Agent->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation under Reduced Pressure Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Chlorination of Mesitylene

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, dilute aqueous solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked, round-bottomed flask is flame-dried and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber). The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: Mesitylene (1.0 eq) and anhydrous DCM are added to the flask. The solution is cooled to 0 °C in an ice bath. The Lewis acid catalyst (e.g., AlCl₃, 0.05-0.1 eq) is added carefully.

  • Addition of Chlorinating Agent: Sulfuryl chloride (1.0 eq) dissolved in a small amount of anhydrous DCM is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. Causality: This slow addition prevents overheating and minimizes the formation of dichlorinated byproducts. The Lewis acid polarizes the S-Cl bond, generating a potent electrophile ("Cl⁺" equivalent) that attacks the electron-rich mesitylene ring.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The reaction is quenched by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Washing: The organic layer is washed sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally brine. Causality: The acid wash removes any remaining catalyst, and the bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of electronic and steric effects from its substituents.

  • Steric Hindrance: The two ortho-methyl groups provide significant steric shielding around the chlorine atom. This hindrance makes direct nucleophilic aromatic substitution (SₙAr) at the C-Cl bond extremely difficult, as the approach of a nucleophile is sterically blocked.

  • Grignard Reagent Formation: Despite the steric hindrance, this compound can be converted into its corresponding Grignard reagent, 2-mesitylmagnesium chloride. This is a powerful synthetic transformation, as it converts the electrophilic aryl halide into a potent nucleophilic organometallic reagent. This Grignard reagent can then be used in a variety of carbon-carbon bond-forming reactions.[11]

  • Metal-Catalyzed Cross-Coupling Reactions: this compound can participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). However, due to the steric hindrance, these reactions often require specialized catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) that are designed to facilitate reductive elimination from sterically demanding substrates.

Reactivity_Diagram cluster_grignard Grignard Reaction cluster_coupling Cross-Coupling Reaction Start_G This compound Reagent_G Mg, THF Start_G->Reagent_G Grignard 2-Mesitylmagnesium chloride Reagent_G->Grignard Electrophile Electrophile (e.g., CO₂, Aldehyde) Grignard->Electrophile Product_G Substituted Mesitylene Electrophile->Product_G Start_C This compound Reagent_C Boronic Acid / Stannane + Pd Catalyst & Ligand Start_C->Reagent_C Product_C Biaryl Compound Reagent_C->Product_C

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

As a chemical intermediate, this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.[] Its primary value lies in its ability to introduce the sterically bulky mesityl group into a target molecule.

  • Scaffold for Ligand Synthesis: The mesityl group is widely used in the synthesis of ligands for organometallic catalysis. Its bulk can be used to control the coordination number of a metal center, influence the selectivity of a reaction (e.g., enantioselectivity), and enhance the stability of the resulting catalyst.

  • Steric Control in Drug Candidates: In drug design, steric bulk is often used to modulate the pharmacological profile of a molecule.[13] A bulky group like mesityl can:

    • Improve Selectivity: By physically blocking the binding of a molecule to an unintended receptor or enzyme isoform.

    • Enhance Metabolic Stability: The bulky group can shield metabolically labile sites on the molecule from degradation by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.

    • Control Conformation: The steric demand of the mesityl group can lock a molecule into a specific, biologically active conformation.

While specific drugs derived directly from this compound are not prevalent in public literature, its role as a precursor to more complex, sterically-demanding scaffolds is a key application in exploratory medicinal chemistry.[14][15]

Safety, Handling, and Disposal

This compound is classified as an irritant and requires careful handling.[2]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[16]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[13]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[16]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.[19]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique combination of a reactive chloro-substituent and a sterically demanding trimethylbenzene framework makes it a strategic building block for organic synthesis. For researchers in materials science and drug discovery, understanding its properties, synthesis, and reactivity is key to leveraging its potential in the creation of novel catalysts, ligands, and complex molecular architectures with tailored steric and electronic properties.

References

  • ChemicalBook. (n.d.). This compound(1667-04-5) IR Spectrum.
  • PubChem. (n.d.). Mesityl Chloride (CID 15462). National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound(1667-04-5) 1H NMR spectrum.
  • Organic Syntheses. (n.d.). bromomesitylene. Organic Syntheses Procedure.
  • Fisher Scientific. (2014).
  • NIST. (n.d.). Benzene, 2-chloro-1,3,5-trimethyl- IR Spectrum. National Institute of Standards and Technology.
  • NIST. (n.d.). Benzene, 2-chloro-1,3,5-trimethyl- Mass Spectrum. National Institute of Standards and Technology.
  • Organic Syntheses. (n.d.). mesitylene. Organic Syntheses Procedure.
  • Fisher Scientific. (2009).
  • NIST. (n.d.). Benzene, 2-chloro-1,3,5-trimethyl- Gas Chromatography. National Institute of Standards and Technology.
  • Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses Procedure.
  • BenchChem. (2025). Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.
  • LookChem. (2025). This compound.
  • Google Patents. (1967). US3336402A - Production of tris(chloromethyl) mesitylene.
  • ECHEMI. (n.d.).
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemos GmbH & Co.KG. (n.d.).
  • Carl ROTH. (n.d.).
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
  • FramoChem. (n.d.). Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing.
  • Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.
  • Tianming Pharmaceuticals. (n.d.).
  • Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical.
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • ChemicalBook. (2023). This compound | 1667-04-5.
  • ResearchGate. (2003). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.

Sources

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,4,6-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-chloro-2,4,6-trimethylbenzene (also known as 2-chloromesitylene), a key aromatic intermediate. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work. The guide delves into the experimental determination of its fundamental physical constants, spectral characteristics, and provides insights into its synthesis and safe handling. The information presented herein is compiled from authoritative sources to ensure scientific integrity and practical applicability.

Introduction

1-Chloro-2,4,6-trimethylbenzene, with the chemical formula C₉H₁₁Cl, is a substituted aromatic hydrocarbon. Its structure, featuring a chlorine atom and three methyl groups symmetrically positioned on a benzene ring, imparts unique physical and chemical properties that make it a valuable building block in organic synthesis. Understanding these properties is paramount for its effective use in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates. This guide offers a detailed exploration of these characteristics, moving beyond a simple listing of values to explain the causality behind experimental choices and the interpretation of data.

Molecular and Physical Properties

A thorough understanding of the fundamental physical properties of 1-chloro-2,4,6-trimethylbenzene is crucial for its handling, purification, and use in synthetic protocols. These properties are summarized in the table below and discussed in detail in the subsequent sections.

PropertyValueSource(s)
IUPAC Name 2-Chloro-1,3,5-trimethylbenzene
Synonyms 1-Chloro-2,4,6-trimethylbenzene, this compound, Mesityl Chloride[1]
CAS Number 1667-04-5[1]
Molecular Formula C₉H₁₁Cl[1]
Molecular Weight 154.64 g/mol [1]
Boiling Point 204-206 °C[2]
Melting Point -43.35 °C (estimate)
Density 1.05 g/cm³
Refractive Index 1.5212
Structural and Molecular Data

The molecular structure of 1-chloro-2,4,6-trimethylbenzene is foundational to its physical and reactive characteristics. The symmetrically substituted benzene ring influences its polarity, intermolecular forces, and ultimately, its macroscopic properties.

Figure 1: 2D structure of 1-chloro-2,4,6-trimethylbenzene.

Boiling Point

The boiling point of a liquid is a critical parameter for its purification by distillation and for defining its appropriate reaction conditions.

Experimental Value: 204-206 °C[2]

Causality and Experimental Protocol: The relatively high boiling point of 1-chloro-2,4,6-trimethylbenzene is a consequence of its molecular weight and the intermolecular van der Waals forces. The presence of the chlorine atom introduces a dipole moment, further strengthening these interactions compared to its non-halogenated parent, mesitylene.

Protocol for Boiling Point Determination (Thiele Tube Method): This micro-method is suitable for determining the boiling point of small quantities of liquid.

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

  • Measurement: The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[3][4]

BoilingPointSetup cluster_Thiele Thiele Tube with Oil Thermometer Thermometer FusionTube Fusion Tube with Sample and Capillary HeatSource Heat Source cluster_Thiele cluster_Thiele HeatSource->cluster_Thiele Gentle Heating

Figure 2: Simplified workflow for boiling point determination using a Thiele tube.

Melting Point

The melting point provides a key indicator of a compound's purity. For 1-chloro-2,4,6-trimethylbenzene, which is a liquid at room temperature, this value is primarily of theoretical and academic interest.

Estimated Value: -43.35 °C

Experimental Protocol (General for Low-Melting Solids): The determination of a sub-ambient melting point requires a cryostat or a specialized low-temperature melting point apparatus. The principle remains the same as the standard capillary method, but the heating bath is replaced with a cooling bath that is allowed to warm slowly.

Density

Density is an essential property for mass-to-volume conversions in a laboratory or industrial setting.

Experimental Value: 1.05 g/cm³

Causality and Experimental Protocol: The density of 1-chloro-2,4,6-trimethylbenzene is greater than that of water, a common characteristic for many chlorinated organic compounds.

Protocol for Density Determination:

  • Mass Measurement: Accurately weigh a clean, dry pycnometer (a flask of a known volume).

  • Volume Measurement: Fill the pycnometer with the liquid sample, ensuring the temperature is controlled and recorded. The excess liquid is removed to ensure the volume is precisely that of the pycnometer.

  • Final Mass Measurement: Weigh the filled pycnometer.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1-chloro-2,4,6-trimethylbenzene is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons (Ar-H): A singlet in the aromatic region (typically δ 6.0-9.5 ppm) corresponding to the two equivalent protons on the benzene ring.[5]

  • Methyl Protons (CH₃): One or two singlets in the alkyl region (typically δ 2.0-3.0 ppm) for the nine protons of the three methyl groups. The methyl group flanked by two other methyl groups may have a slightly different chemical shift than the other two.

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.

  • Aromatic Carbons: Signals in the aromatic region (typically δ 100-170 ppm). Due to symmetry, fewer than six signals are expected.[6]

  • Methyl Carbons: One or more signals in the aliphatic region (typically δ 15-30 ppm).

Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[7] Chloroform-d is a common choice for nonpolar organic compounds.[7]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR_Prep A Weigh Sample (10-20mg) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Filter into NMR Tube B->C D Cap and Label C->D

Figure 3: Workflow for preparing an NMR sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-chloro-2,4,6-trimethylbenzene will show characteristic absorptions for the aromatic ring and the C-Cl bond.

  • Aromatic C-H Stretch: Typically observed around 3100-3000 cm⁻¹.

  • Aliphatic C-H Stretch: From the methyl groups, expected in the 2975-2845 cm⁻¹ region.[8]

  • Aromatic C=C Bending: Characteristic peaks around 1600 and 1500 cm⁻¹.[8]

  • C-Cl Stretch: A strong absorption in the fingerprint region, generally between 850-550 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-chloro-2,4,6-trimethylbenzene, the mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern will likely involve the loss of a methyl group or a chlorine atom. The NIST WebBook provides access to the mass spectrum of this compound.[11]

Synthesis Overview

1-Chloro-2,4,6-trimethylbenzene is typically synthesized via the electrophilic chlorination of mesitylene (1,3,5-trimethylbenzene).

Reaction Scheme:

(CH₃)₃C₆H₃ + Cl₂ --[Lewis Acid Catalyst]--> (CH₃)₃C₆H₂Cl + HCl

Causality of Experimental Choices: The use of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is essential to polarize the chlorine molecule, generating a more potent electrophile (Cl⁺) that can attack the electron-rich mesitylene ring. The reaction is typically carried out in a non-polar solvent at low temperatures to control the reaction rate and prevent over-chlorination.

Safety and Handling

As a chlorinated aromatic hydrocarbon, 1-chloro-2,4,6-trimethylbenzene should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 1-chloro-2,4,6-trimethylbenzene. By understanding its molecular characteristics, boiling point, density, and spectral data, researchers and professionals can more effectively and safely utilize this important chemical intermediate. The provided protocols for experimental determination offer a practical framework for verifying these properties in a laboratory setting.

References

  • Melting Point: Using the Thiele Tube - Timstar. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • Melting point determination - SSERC. (n.d.).
  • Mesityl Chloride | C9H11Cl | CID 15462 - PubChem. (n.d.).
  • Determination of Boiling Point (B.P) - vijaynazare.weebly.com. (n.d.).
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2023, July 25).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • NMR Sample Prepara-on. (n.d.).
  • Determination of Boiling Point | PDF - Scribd. (n.d.).
  • Micro Boiling Point Determination - chymist.com. (n.d.).
  • This compound - Chemical Synthesis Database. (n.d.).
  • NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
  • Mesitylene - Wikipedia. (n.d.).
  • Benzene, 2-chloro-1,3,5-trimethyl- - NIST WebBook. (n.d.).
  • Safety data sheet - CPAchem. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • Aromaticity in benzene-like rings – An experimental electron density investigation - Indian Academy of Sciences. (2003, October 1).
  • C9H12 infrared spectrum of 1,3,5-trimethylbenzene - Doc Brown's Chemistry. (n.d.).
  • SAFETY DATA SHEET - Airgas. (2016, March 16).
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013733) - Human Metabolome Database. (n.d.).
  • Benzene, 2-chloro-1,3,5-trimethyl- - NIST WebBook. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. (n.d.).
  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting Information - The Royal Society of Chemistry. (n.d.).
  • bromomesitylene - Organic Syntheses Procedure. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Benzene, 2-chloro-1,3,5-trimethyl- - NIST WebBook. (n.d.).
  • 13C NMR Chemical Shifts - Oregon State University. (n.d.).
  • Chemical Properties of Benzene, 2-chloro-1,3,5-trimethyl- (CAS 1667-04-5) - Cheméo. (n.d.).
  • C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. (n.d.).
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1).
  • How to find electron density in a benzene ring - Quora. (2021, January 30).
  • Benzene, 2-chloro-1,3,5-trimethyl- - NIST WebBook. (n.d.).
  • US3336402A - Production of tris(chloromethyl) mesitylene - Google Patents. (n.d.).

Sources

2-Chloromesitylene synthesis from mesitylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloromesitylene from Mesitylene

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound from mesitylene. Moving beyond simple protocols, this document elucidates the underlying mechanistic principles, compares various synthetic strategies, and addresses critical safety and handling considerations inherent in aromatic chlorination.

Strategic Overview: The Chlorination of a Highly Activated Arene

Mesitylene (1,3,5-trimethylbenzene) presents a unique substrate for electrophilic aromatic substitution. The three methyl groups, being electron-donating and ortho-, para-directing, strongly activate the aromatic ring. This high nucleophilicity facilitates chlorination but also necessitates careful control of reaction conditions to prevent polysubstitution and side-chain reactions. The symmetrical nature of mesitylene simplifies the regiochemistry, as all three aromatic protons are equivalent, leading exclusively to the formation of this compound under electrophilic conditions.

The primary challenge lies in selecting an appropriate chlorinating agent and catalyst system that offers a balance of reactivity, selectivity, safety, and scalability. This guide explores several field-proven methodologies to achieve this transformation.

Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The synthesis of this compound is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via a two-step mechanism.[1][2] First, the electron-rich π system of the mesitylene ring attacks a potent electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine species.[3][4][5][6] This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][6][7] In the second step, a weak base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final product, this compound.[1][3][6]

Caption: General mechanism of Electrophilic Aromatic Substitution.

Synthetic Methodologies and Experimental Protocols

Several reagents can be employed for the chlorination of mesitylene. The choice depends on factors such as laboratory safety infrastructure, desired scale, and cost.

Method 1: Direct Chlorination with Molecular Chlorine (Cl₂)

This is the most traditional method, relying on the generation of a strong electrophile from molecular chlorine using a Lewis acid catalyst.[8]

  • Causality: Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) polarize the Cl-Cl bond, creating a potent electrophilic chlorine species (Cl⁺[FeCl₄]⁻) that is readily attacked by the activated mesitylene ring.[4][5] It is crucial to perform the reaction in the absence of UV light, as its presence would initiate a free-radical mechanism, leading to undesired chlorination of the methyl side chains.[8][9][10] Using titanium tetrachloride as a solvent under shaded conditions is another effective strategy to ensure ring chlorination occurs selectively.[11][12][13]

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a gas outlet connected to a scrubber (e.g., containing sodium hydroxide solution) to neutralize excess chlorine and the HCl byproduct. The entire apparatus must be placed in a certified chemical fume hood.[14]

  • Charging the Flask: To the flask, add mesitylene (1.0 eq) and a suitable inert solvent such as dichloromethane or carbon tetrachloride. Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~0.05 eq).

  • Reaction: Cool the mixture in an ice bath to 0-5 °C. Begin bubbling dry chlorine gas (Cl₂) slowly through the stirred solution. Monitor the reaction progress by GC or TLC.

  • Quenching: Once the starting material is consumed, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess Cl₂ and HCl.

  • Work-up: Pour the reaction mixture into cold water. Separate the organic layer and wash it sequentially with a dilute sodium thiosulfate solution (to remove unreacted chlorine), a saturated sodium bicarbonate solution (to neutralize acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a convenient liquid source of chlorine that can be easier to handle than chlorine gas. For aromatic chlorination, it is typically used with a Lewis acid catalyst.[15][16]

  • Causality: Similar to the Cl₂/FeCl₃ system, the Lewis acid activates the sulfuryl chloride, facilitating the electrophilic attack on the aromatic ring. This method can offer better control over the stoichiometry of the chlorinating agent.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

  • Charging the Flask: Dissolve mesitylene (1.0 eq) in an inert solvent (e.g., 1,2-dichloroethane). Add a catalytic amount of anhydrous aluminum chloride (AlCl₃, ~0.05 eq).

  • Reaction: Cool the mixture to 0 °C. Add sulfuryl chloride (SO₂Cl₂, 1.0-1.1 eq) dropwise from the addition funnel while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by GC/TLC).

  • Work-up and Purification: The work-up and purification procedure is identical to that described for the direct chlorination method.

Method 3: Chlorination with N-Chlorosuccinimide (NCS)

NCS is a solid, stable, and safer alternative to gaseous chlorine or sulfuryl chloride.[17][18] For the chlorination of activated arenes like mesitylene, the reaction is typically facilitated by an acid catalyst.[7]

  • Causality: A protic or Lewis acid protonates or coordinates to the carbonyl oxygen of NCS, which enhances the polarization of the N-Cl bond, making the chlorine atom more electrophilic and susceptible to attack by the aromatic ring.[7] This method is particularly valuable for small-scale syntheses where handling gaseous reagents is impractical.

  • Setup: A standard round-bottom flask with a magnetic stirrer is sufficient.

  • Reaction: Dissolve mesitylene (1.0 eq) in a suitable solvent like acetonitrile or an acetic acid/water mixture.[19] Add N-Chlorosuccinimide (NCS, 1.0-1.1 eq). If required, add a catalytic amount of an acid like p-toluenesulfonic acid or sulfuric acid.

  • Heating & Monitoring: Heat the mixture (e.g., to 40-60 °C) and stir until the reaction is complete as determined by TLC or GC analysis.

  • Work-up: Cool the reaction mixture and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography or vacuum distillation.

Method 4: Chlorination with Trichloroisocyanuric Acid (TCCA)

TCCA is a stable, inexpensive solid with a high available chlorine content, making it an efficient and easy-to-handle chlorinating agent.[20][21][22]

  • Causality: TCCA acts as an electrophilic chlorine source, particularly under acidic conditions.[21][23] Its use avoids the handling of corrosive gases or liquids and often proceeds under mild conditions with high yields.

  • Setup: A round-bottom flask with a magnetic stirrer is typically adequate.

  • Reaction: Dissolve mesitylene (1.0 eq) in a solvent such as dichloromethane or acetonitrile. Add Trichloroisocyanuric Acid (TCCA, ~0.35 eq, as it contains three active chlorine atoms).

  • Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction's progress by GC or TLC.

  • Work-up: Upon completion, filter off the cyanuric acid byproduct. Wash the filtrate with sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase, remove the solvent, and purify the product by vacuum distillation.

Sources

electrophilic chlorination of mesitylene mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Chlorination of Mesitylene

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive examination of the electrophilic chlorination of mesitylene (1,3,5-trimethylbenzene), a classic example of electrophilic aromatic substitution (EAS). We will delve into the nuanced mechanistic steps, exploring the pivotal role of Lewis acid catalysis, the formation and stabilization of the arenium ion intermediate, and the factors governing the reaction's high regioselectivity. Furthermore, this document presents a field-proven experimental protocol, designed to be a self-validating system for researchers and drug development professionals. The causality behind experimental choices is explained, ensuring both technical accuracy and practical applicability.

Introduction: The Unique Reactivity of Mesitylene

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. Mesitylene presents a fascinating case study. Its structure, featuring three methyl groups symmetrically positioned on a benzene ring, creates a highly nucleophilic and activated system. The methyl groups, through their inductive and hyperconjugative effects, donate electron density to the ring, making it significantly more reactive than benzene towards electrophiles.[1] However, this high reactivity is juxtaposed with considerable steric hindrance at the positions ortho to the methyl groups (the 2, 4, and 6 positions). Understanding this interplay is critical to mastering its chemistry. This guide focuses on the chlorination of mesitylene, a reaction that leverages its high activation to achieve a specific and high-yielding transformation.

The Core Reaction Mechanism

The electrophilic chlorination of mesitylene proceeds through a well-established three-step mechanism common to many EAS reactions.[2][3] The process is not spontaneous with molecular chlorine alone and requires the activation of the electrophile by a Lewis acid catalyst.[2][4]

Step 1: Generation of a Potent Electrophile

Molecular chlorine (Cl₂) is not sufficiently electrophilic to disrupt the stable aromatic system of mesitylene on its own.[3] A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is employed to "activate" the chlorine molecule.[2][5] The Lewis acid accepts a lone pair of electrons from one of the chlorine atoms, creating a polarized complex. This weakens the Cl-Cl bond and generates a highly electrophilic chlorine species, which can be represented as a complex (Cl-Cl⁺-FeCl₃⁻) or, for simplicity, as the chloronium ion (Cl⁺).[6][7][8] This activation is the crucial first step that initiates the substitution.[2]

G Cl2 Cl-Cl Complex δ+ δ− Cl2->Complex Lewis acid interaction FeCl3 FeCl₃ FeCl3->Complex Cl_plus Cl⁺ Complex->Cl_plus Polarization/ Ionization FeCl4_minus [FeCl₄]⁻ Complex->FeCl4_minus

Caption: Generation of the chlorine electrophile via Lewis acid catalysis.

Step 2: Nucleophilic Attack and Sigma Complex Formation

This is the rate-limiting step of the reaction.[2] The electron-rich π-system of the mesitylene ring acts as a nucleophile, attacking the electrophilic terminal chlorine atom of the activated complex.[2][3] This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[2][3][9]

The sigma complex for mesitylene is particularly stable. The positive charge is delocalized across the ring and, crucially, is stabilized by the three electron-donating methyl groups. This extensive stabilization lowers the activation energy of this step, contributing to the high reactivity of mesitylene.[1]

Step 3: Deprotonation and Re-aromatization

The final step is a rapid acid-base reaction. The tetrachloroferrate(III) anion, [FeCl₄]⁻, formed in the first step, acts as a weak base. It abstracts a proton (H⁺) from the sp³-hybridized carbon of the sigma complex.[7][8] The electrons from the broken C-H bond collapse back into the ring, restoring its aromaticity and forming the final product, 2-chloro-1,3,5-trimethylbenzene.[2][5] The Lewis acid catalyst (FeCl₃) is regenerated in this step, allowing it to participate in further reaction cycles.[8]

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack (Rate-Limiting) cluster_step3 Step 3: Deprotonation Cl₂ Cl₂ Cl⁺---[FeCl₄]⁻ Cl⁺---[FeCl₄]⁻ Cl₂->Cl⁺---[FeCl₄]⁻ + FeCl₃ Mesitylene Mesitylene SigmaComplex Sigma Complex (Arenium Ion) Mesitylene->SigmaComplex + Cl⁺ Mesitylene->SigmaComplex Product 2-Chloro-1,3,5-trimethylbenzene SigmaComplex->Product + [FeCl₄]⁻ - H⁺ - FeCl₃ SigmaComplex->Product

Sources

spectroscopic data of 2-Chloromesitylene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloromesitylene

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (2-chloro-1,3,5-trimethylbenzene), a key aromatic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule.

Introduction to this compound

This compound (CAS No: 1667-04-5) is a substituted aromatic hydrocarbon with the molecular formula C₉H₁₁Cl.[1][2][3][4] Its structure consists of a benzene ring substituted with three methyl groups at positions 1, 3, and 5, and a chlorine atom at position 2. This substitution pattern leads to a unique molecular symmetry that is elegantly reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is fundamental for quality control, reaction monitoring, and structural verification in synthetic chemistry.

Molecular Properties:

  • Molecular Formula: C₉H₁₁Cl

  • Molecular Weight: 154.64 g/mol [1][2][3][5][6]

  • Appearance: Colorless to almost colorless clear liquid[2]

  • Boiling Point: 204-206 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, allowing us to distinguish between chemically non-equivalent protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is NMR-inactive and prevents a large solvent signal from obscuring the analyte signals.[7][8][9]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert, and its protons provide a reference signal at 0.00 ppm.

  • Data Acquisition: Place the sample tube in the NMR spectrometer. Acquire the spectrum using a standard pulse program on a 90 MHz or 400 MHz instrument.[2]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

The structure of this compound possesses a plane of symmetry, which simplifies its ¹H NMR spectrum. This symmetry makes the two methyl groups ortho to the chlorine (at C1 and C5) chemically equivalent, while the methyl group para to the chlorine (at C3) is unique. Likewise, the two aromatic protons are chemically equivalent.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="0,2.5!", fontcolor="#34A853"]; Me_p [label="CH₃ (b)", pos="-2.6,1.25!", fontcolor="#EA4335"]; H_m [label="H (c)", pos="-2.3,-1.25!", fontcolor="#4285F4"]; Me_o [label="CH₃ (a)", pos="0,-2.5!", fontcolor="#FBBC05"]; H_m2 [label="H (c)", pos="2.3,-1.25!", fontcolor="#4285F4"]; Me_o2 [label="CH₃ (a)", pos="2.6,1.25!", fontcolor="#FBBC05"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- Cl; C2 -- Me_p; C3 -- H_m; C4 -- Me_o; C5 -- H_m2; C6 -- Me_o2;

// Double bonds (approximated with labels) lab1 [label="=", pos="-0.65,1.125!", fontsize=18]; lab2 [label="=", pos="-1.3,0!", fontsize=18]; lab3 [label="=", pos="-0.65,-1.125!", fontsize=18]; lab4 [label="=", pos="0.65,-1.125!", fontsize=18]; lab5 [label="=", pos="1.3,0!", fontsize=18]; lab6 [label="=", pos="0.65,1.125!", fontsize=18]; } endomdot Caption: Structure of this compound with proton environments labeled.

Table 1: ¹H NMR Data for this compound in CDCl₃

LabelProtonsIntegrationMultiplicityChemical Shift (δ) ppmRationale
(a)6H (2 x o-CH₃)6Singlet~2.35The two methyl groups ortho to the chlorine are equivalent due to symmetry. Their proximity to the electron-withdrawing Cl causes a slight downfield shift compared to the para-methyl.
(b)3H (1 x p-CH₃)3Singlet~2.25This methyl group is para to the chlorine and is the most shielded of the methyl groups.
(c)2H (Ar-H)2Singlet~6.90The two aromatic protons are equivalent due to symmetry. They appear as a singlet as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the number and electronic environment of the carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for achieving a good signal-to-noise ratio in a shorter time.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This collapses any C-H coupling, simplifying the spectrum to single lines for each carbon environment.

  • Processing: Apply Fourier transform and corrections as with ¹H NMR.

The symmetry of this compound results in five distinct carbon signals: four for the aromatic ring and one for the methyl groups. The two ortho methyl carbons are equivalent, as are the two carbons they are attached to (C1/C5). The two unsubstituted aromatic carbons (C3/C4) are also equivalent.

// Atom nodes with labels C1 [label="C (d)", pos="0,1.5!", fontcolor="#EA4335"]; C2 [label="C (c)", pos="-1.3,0.75!", fontcolor="#4285F4"]; C3 [label="C (e)", pos="-1.3,-0.75!", fontcolor="#34A853"]; C4 [label="C (b)", pos="0,-1.5!", fontcolor="#FBBC05"]; C5 [label="C (e)", pos="1.3,-0.75!", fontcolor="#34A853"]; C6 [label="C (c)", pos="1.3,0.75!", fontcolor="#4285F4"]; Cl [label="Cl", pos="0,2.5!"]; Me_p [label="CH₃ (a)", pos="-2.6,1.25!", fontcolor="#202124"]; H_m [label="H", pos="-2.3,-1.25!"]; Me_o [label="CH₃ (a)", pos="0,-2.5!", fontcolor="#202124"]; H_m2 [label="H", pos="2.3,-1.25!"]; Me_o2 [label="CH₃ (a)", pos="2.6,1.25!", fontcolor="#202124"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Cl; C2 -- Me_p; C3 -- H_m; C4 -- Me_o; C5 -- H_m2; C6 -- Me_o2;

// Double bonds lab1 [label="=", pos="-0.65,1.125!", fontsize=18]; lab2 [label="=", pos="-1.3,0!", fontsize=18]; lab3 [label="=", pos="-0.65,-1.125!", fontsize=18]; lab4 [label="=", pos="0.65,-1.125!", fontsize=18]; lab5 [label="=", pos="1.3,0!", fontsize=18]; lab6 [label="=", pos="0.65,1.125!", fontsize=18]; } endomdot Caption: Structure of this compound with carbon environments labeled.

Table 2: ¹³C NMR Data for this compound in CDCl₃

LabelCarbon Atom(s)Chemical Shift (δ) ppmRationale
(a)3 x -CH₃~20-22The methyl carbons are the most shielded and appear furthest upfield.
(b)C4 (para to Cl)~129This is the unsubstituted aromatic carbon, representing a typical sp² carbon environment.
(c)C2, C6 (ortho to Cl)~135These carbons are bonded to methyl groups. The electron-withdrawing effect of the nearby chlorine causes a downfield shift.
(d)C1 (ipso to Cl)~136The carbon directly attached to the electronegative chlorine atom is significantly deshielded and shifted downfield.[8]
(e)C3, C5 (meta to Cl)~137These carbons, also bonded to methyl groups, experience a different electronic environment compared to C2/C6, resulting in a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying the functional groups present in a sample.

  • Technique Selection: For a liquid sample like this compound, the spectrum can be obtained neat (undiluted).

  • Sample Application: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

  • Data Acquisition: The sample is placed in the spectrometer's beam path, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically subtracted.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing start Liquid Sample (this compound) prep Place drop on NaCl plate start->prep sandwich Cover with second NaCl plate prep->sandwich bg Record Background (Empty Plates) sandwich->bg acq Record Sample Spectrum bg->acq sub Automatic Background Subtraction acq->sub end Final IR Spectrum (Transmittance vs. Wavenumber) sub->end

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structural features.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3100-3000C-H Aromatic StretchMediumConfirms the presence of C-H bonds on the benzene ring.
2975-2850C-H Aliphatic StretchStrongIndicates the C-H bonds of the three methyl groups.[10]
~1600, ~1500C=C Aromatic StretchMedium-StrongCharacteristic skeletal vibrations of the benzene ring.[10]
1470-1370C-H Aliphatic BendMediumBending vibrations (scissoring, rocking) of the methyl groups.[10]
Below 800C-Cl StretchMedium-StrongThe C-Cl bond vibration typically appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

  • Sample Introduction: A dilute solution of this compound is injected into a Gas Chromatograph (GC), which separates it from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with electrons (typically at 70 eV), forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum of this compound provides two crucial pieces of information: its molecular weight and structural details from its fragmentation.

  • Molecular Ion (M⁺•): The molecular ion peak confirms the molecular weight of the compound. For this compound, this appears at m/z 154 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 156 with approximately one-third the intensity of the m/z 154 peak.[4][5] This isotopic pattern is definitive proof of the presence of one chlorine atom.

  • Key Fragmentation: The most stable carbocation that can be formed is often the most abundant fragment.

    • [M-CH₃]⁺ (m/z 139): Loss of a methyl radical from the molecular ion.

    • [M-Cl]⁺ (m/z 119): Loss of a chlorine radical results in the mesityl cation. This is often a very prominent peak.[5]

G mol This compound C₉H₁₁Cl ion Molecular Ion [M]⁺• m/z = 154, 156 mol->ion + e⁻ frag1 [M-Cl]⁺ m/z = 119 ion->frag1 - •Cl frag2 [M-CH₃]⁺ m/z = 139 ion->frag2 - •CH₃

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentSignificance
156[C₉H₁₁³⁷Cl]⁺•M+2 Isotope peak; confirms one chlorine atom.
154[C₉H₁₁³⁵Cl]⁺•Molecular Ion (M⁺•); confirms molecular weight.
119[C₉H₁₁]⁺Loss of a chlorine radical; a major, stable fragment.[5]

Conclusion

The structural elucidation of this compound is comprehensively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the symmetric arrangement of the methyl and proton substituents on the aromatic ring. IR spectroscopy validates the presence of key functional groups, including aromatic and aliphatic C-H bonds and the C-Cl bond. Finally, mass spectrometry provides definitive confirmation of the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern and predictable fragmentation. Together, these techniques provide a self-validating system for the unambiguous identification of this compound, which is crucial for ensuring purity and confirming identity in research and industrial applications.

References

  • This compound | CAS#:1667-04-5 | Chemsrc. Chemsrc.
  • Mesityl Chloride | C9H11Cl | CID 15462. PubChem, National Institutes of Health.
  • Benzene, 2-chloro-1,3,5-trimethyl-. NIST WebBook.
  • Chemical Properties of Benzene, 2-chloro-1,3,5-trimethyl- (CAS 1667-04-5). Cheméo.
  • Benzene, 2-chloro-1,3,5-trimethyl-. NIST WebBook.
  • Benzene, 2-chloro-1,3,5-trimethyl- Mass Spectrum. NIST WebBook.
  • Benzene, 2-chloro-1,3,5-trimethyl- IR Spectrum. NIST WebBook.
  • The C-13 NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry.
  • C9H12 infrared spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry.
  • C6H5Cl C-13 nmr spectrum of chlorobenzene. Doc Brown's Chemistry.
  • C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloromesitylene (1-chloro-2,4,6-trimethylbenzene), a versatile substituted aromatic compound utilized in organic synthesis. Recognizing the unique handling requirements and potential hazards associated with this halogenated aromatic hydrocarbon, this document synthesizes critical safety information, detailed handling protocols, and practical insights into its chemical reactivity. By elucidating the causality behind experimental choices and grounding recommendations in established safety principles, this guide aims to empower researchers to work with this compound safely and effectively, fostering a culture of proactive risk mitigation in the laboratory.

Compound Profile and Significance

This compound, with the CAS number 1667-04-5, is a chlorinated derivative of mesitylene. Its structure, featuring a chlorine atom flanked by two methyl groups on a benzene ring, imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Understanding its physical and chemical properties is the first step toward safe and effective utilization.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, handling procedures, and firefighting measures.

PropertyValueSource
Molecular Formula C₉H₁₁Cl[1]
Molecular Weight 154.64 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 204-206 °C[3]
Flash Point 76.8±5.9 °C[2]
Density 1.0±0.1 g/cm³[2]

Hazard Analysis and Risk Mitigation

This compound presents several health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

GHS Classification and Hazard Statements
Hazard ClassHazard StatementGHS CodeSource
Skin Corrosion/IrritationCauses skin irritationH315[4]
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319[4]
Specific target organ toxicity — single exposureMay cause respiratory irritationH335[4]
Hazardous to the aquatic environment, long-term hazardToxic to aquatic life with long lasting effectsH411[4]

These classifications underscore the importance of preventing dermal, ocular, and respiratory exposure. The causality is rooted in the chemical's ability to disrupt biological tissues upon contact.

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological data for this compound is limited, information on related compounds such as other chlorinated benzenes and trimethylbenzenes provides valuable insights into its potential health effects. Chronic exposure to chlorinated solvents can lead to organ damage, and some are classified as potential carcinogens.[5][6] Therefore, it is prudent to handle this compound with the assumption that it may have similar toxicological properties. Studies on related compounds have shown potential for neurotoxicity and developmental toxicity.[7][8][9]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of vapors, which can cause respiratory irritation.[4]

Engineering_Controls_Workflow cluster_Handling Handling this compound Chemical_Storage Store in a cool, dry, well-ventilated area Fume_Hood Work exclusively within a certified chemical fume hood Chemical_Storage->Fume_Hood Transfer Waste_Container Segregated Halogenated Waste Container Fume_Hood->Waste_Container Dispose

Caption: Workflow for handling this compound using engineering controls.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is crucial to prevent direct contact with this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn when there is a risk of splashing.[10]

  • Skin Protection: A flame-retardant lab coat and closed-toe shoes are required.[10] Gloves must be carefully selected for their resistance to chlorinated aromatic compounds. Nitrile gloves provide a good initial barrier, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or PVC are recommended.[11]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

Reactivity and Experimental Protocols

The steric hindrance provided by the ortho-methyl groups and the electronic effects of the chlorine atom influence the reactivity of this compound. It can participate in a variety of organic reactions, each with its own set of safety considerations.

Grignard Reagent Formation: Managing Exothermic Reactions

The formation of a Grignard reagent from this compound is a potentially hazardous reaction due to its exothermic nature and the flammability of the ethereal solvents used.[13]

Protocol: Safe Grignard Reagent Formation

  • Glassware Preparation: All glassware must be rigorously dried to prevent quenching of the Grignard reagent by water.[10]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[14]

  • Initiation: The reaction can sometimes be difficult to initiate. Gentle heating may be required, but this must be done with extreme caution to avoid a runaway reaction.[10]

  • Addition of Reactants: The this compound should be added slowly to the magnesium turnings to control the reaction rate and heat generation.[14]

  • Quenching: The reaction should be quenched by the slow, dropwise addition of a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature (e.g., 0 °C).[15]

Grignard_Reaction_Safety Start Start: Dry Glassware under Inert Atmosphere Initiation Initiate Reaction with Gentle Heating (if necessary) Start->Initiation Slow_Addition Slowly Add this compound to Magnesium Initiation->Slow_Addition Monitor_Exotherm Monitor Reaction Temperature Slow_Addition->Monitor_Exotherm Cooling Cool Reaction to 0 °C Monitor_Exotherm->Cooling Quench Slowly Add Quenching Agent Cooling->Quench Workup Aqueous Work-up Quench->Workup End End: Isolate Product Workup->End

Sources

2-Chloromesitylene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Chloromesitylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-chloro-2,4,6-trimethylbenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl.[1][2] Its unique structure, featuring a benzene ring substituted with a chlorine atom and three methyl groups, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the critical safety and handling information for this compound, moving beyond a simple recitation of MSDS data to offer practical insights and protocols essential for laboratory and developmental settings.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's physical properties is fundamental to its safe handling and use in experimental design. This compound is a colorless to almost colorless clear liquid.[1] Key quantitative data are summarized in the table below.

PropertyValueReference(s)
CAS Number 1667-04-5[1][3]
Molecular Formula C₉H₁₁Cl[1][4]
Molecular Weight 154.64 g/mol [1][3][5]
Boiling Point 204-206 °C at 760 mmHg[4][6]
Flash Point 76.8 ± 5.9 °C[4]
Density 1.0 ± 0.1 g/cm³[4]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[1][4]
LogP (Octanol/Water Partition Coefficient) 4.19[4]

The relatively high boiling point and flash point indicate that while this compound is a combustible liquid, it does not pose an immediate fire hazard at standard room temperature.[4][7] However, its low vapor pressure suggests that it can slowly volatilize, necessitating handling in well-ventilated areas to avoid inhalation exposure.[1][4]


// Benzene ring n1 [pos="0,1!", label=""]; n2 [pos="-0.87,0.5!", label=""]; n3 [pos="-0.87,-0.5!", label=""]; n4 [pos="0,-1!", label=""]; n5 [pos="0.87,-0.5!", label=""]; n6 [pos="0.87,0.5!", label=""];

// Double bonds n1 -- n2 [penwidth=2]; n3 -- n4 [penwidth=2]; n5 -- n6 [penwidth=2]; n2 -- n3 [penwidth=1]; n4 -- n5 [penwidth=1]; n6 -- n1 [penwidth=1];

// Substituents sub_Cl [label="Cl", fontcolor="#202124", pos="0,2!", fontsize=12]; sub_CH3_1 [label="CH₃", fontcolor="#202124", pos="-1.73,1!", fontsize=12]; sub_CH3_2 [label="CH₃", fontcolor="#202124", pos="1.73,-1!", fontsize=12]; sub_CH3_3 [label="CH₃", fontcolor="#202124", pos="-1.73,-1!", fontsize=12];

n1 -- sub_Cl; n2 -- sub_CH3_1; n5 -- sub_CH3_2; n3 -- sub_CH3_3;

// Atom labels inside the ring for clarity c1 [label="C", pos="0,0.9!"]; c2 [label="C", pos="-0.78,0.45!"]; c3 [label="C", pos="-0.78,-0.45!"]; c4 [label="C", pos="0,-0.9!"]; c5 [label="C", pos="0.78,-0.45!"]; c6 [label="C", pos="0.78,0.45!"]; }

Chemical structure of this compound.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[5][8] The primary hazards are associated with its irritant properties.[5]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

These classifications are based on aggregated data from notifications to the European Chemicals Agency (ECHA).[5] The "Warning" signal word is appropriate for these hazard levels.[5]

graph GHS_Hazards {
bgcolor="#F1F3F4";
node [shape=none, margin=0, fontname="sans-serif"];
table [label=<

GHS Pictogram for this compound Signal Word: Warning H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5]

>]; }

GHS Pictogram and Hazard Statements.

Section 3: Safe Handling and Storage

Given the identified hazards, a systematic approach to handling and storage is crucial to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area.[9][10] A chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can cause serious irritation.[11]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[9][11] Wash hands thoroughly after handling.[9][11]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10]

Storage Protocol
  • Container: Store in a tightly closed container.[7][12]

  • Environment: Keep in a dry, cool, and well-ventilated place.[1][7][12] A recommended storage temperature is between 2-8°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[7][9][12]


}

Workflow for Safe Handling of this compound.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10][13]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10][13] If irritation persists, seek medical attention.[9]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9][10] If not breathing, give artificial respiration.[9][10] If symptoms persist, call a poison center or doctor.[14]

  • Ingestion: Do NOT induce vomiting.[10] Clean mouth with water and drink plenty of water afterwards.[9] Seek medical attention if symptoms occur.[9]

Spill Response Protocol
  • Evacuate: Evacuate personnel from the immediate area.[15]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[11] Do not let the product enter drains.[7][11]

  • Absorb: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to soak up the spill.

  • Collect: Sweep up and shovel the absorbed material into a suitable, labeled container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[9][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9]

  • Specific Hazards: As a combustible material, containers may explode when heated.[9] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Section 5: Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been identified under normal conditions.[9]

  • Chemical Stability: this compound is stable under recommended storage conditions.[9]

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks, as well as incompatible materials.[9][12]

  • Incompatible Materials: Strong oxidizing agents can react with this compound.[9]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides and hydrogen chloride gas.[9][10]

Section 6: Toxicological Information

While specific toxicological studies on this compound are not extensively available in the provided search results, the GHS classification indicates it is an irritant to the skin, eyes, and respiratory system.[5] Related compounds, such as mesitylene (1,3,5-trimethylbenzene), have undergone more extensive toxicological evaluation. For mesitylene, the no-observed-adverse-effect-level (NOAEL) for maternal toxicity in rats was 100 ppm, and for developmental toxicity, it was 300 ppm.[16] While this information provides some context, it is crucial to handle this compound based on its own specific hazard classifications.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the principles of good laboratory practice. This guide, grounded in the available MSDS and chemical data, provides the necessary framework for researchers, scientists, and drug development professionals to work with this compound confidently and safely. By understanding its properties, recognizing its hazards, and implementing the prescribed handling and emergency protocols, the risks associated with this compound can be effectively managed.

References

  • This compound | CAS#:1667-04-5 | Chemsrc. (n.d.).
  • Chemical Properties of Benzene, 2-chloro-1,3,5-trimethyl- (CAS 1667-04-5) - Cheméo. (n.d.).
  • Mesityl Chloride | C9H11Cl | CID 15462 - PubChem. (n.d.).
  • This compound - 1667-04-5, C9H11Cl, density, melting point, boiling point, structural formula, synthesis. (n.d.).
  • Mesitylene - Wikipedia. (n.d.).
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).
  • What to Do in a Chemical Emergency - CDC. (2024, April 10).
  • GHS Hazard Class and Hazard Category - ChemSafetyPro.COM. (2016, January 6).
  • Safety Data Sheet: Mesitylene - Chemos GmbH&Co.KG. (n.d.).
  • MESITYLENE FOR SYNTHESIS MSDS CAS No: 108-67-8 MSDS - Loba Chemie. (2015, April 9).
  • mesitylene-MSDS.pdf - Research Core Facilities. (n.d.).
  • Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.).
  • Chemical Emergencies - Crookston, MN. (n.d.).
  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid - CDC Stacks. (n.d.).
  • Product information, this compound - P&S Chemicals. (n.d.).
  • Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure - PubMed. (n.d.).
  • Mesitylene | C9H12 | CID 7947 - PubChem. (n.d.).

Sources

The Enigmatic Reactivity of 2-Chloromesitylene: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloromesitylene, a seemingly simple halogenated aromatic compound, presents a fascinating case study in chemical reactivity, where electronic effects are profoundly modulated by steric hindrance. The presence of three methyl groups ortho and para to the chlorine atom dictates its participation in a wide array of organic transformations, often in ways that defy conventional expectations for aryl halides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the reactivity of this compound. We will delve into its nuanced behavior in nucleophilic aromatic substitution, its utility in forming organometallic reagents, and its role as a building block in modern cross-coupling reactions. Through a blend of mechanistic insights, field-proven protocols, and illustrative diagrams, this guide aims to empower chemists to harness the unique synthetic potential of this versatile molecule.

Introduction: The Structural Conundrum of this compound

This compound, also known as 1-chloro-2,4,6-trimethylbenzene, possesses a molecular structure that is key to understanding its chemical behavior.[1][2][3] The benzene ring is rendered electron-rich by the inductive effect of the three methyl groups. However, the two ortho methyl groups flank the chlorine atom, creating a sterically congested environment. This steric hindrance is a dominant factor that governs the accessibility of the chlorine-bearing carbon to incoming reagents, significantly influencing reaction rates and even dictating the feasibility of certain transformations.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1667-04-5[2][3]
Molecular Formula C₉H₁₁Cl[1][2]
Molecular Weight 154.63 g/mol [1][2]
Boiling Point 204-206 °C[2]
Appearance Colorless to almost colorless clear liquid[6]

The interplay between the electron-donating nature of the methyl groups and the steric shield they provide is the central theme of this guide. We will explore how this dynamic influences a range of important organic reactions.

Nucleophilic Aromatic Substitution: A Tale of Steric Frustration

Nucleophilic aromatic substitution (SNA) is a cornerstone of aromatic chemistry, typically facilitated by the presence of electron-withdrawing groups.[7][8] In the case of this compound, the electron-rich nature of the ring would already suggest a low reactivity towards nucleophiles. Compounding this is the severe steric hindrance around the C-Cl bond.

The approach of a nucleophile to the ipso-carbon is significantly impeded by the bulky ortho-methyl groups.[4][9][10] This steric repulsion raises the activation energy for the formation of the Meisenheimer complex, the key intermediate in the addition-elimination mechanism of SNAr reactions.[11][12] Consequently, classical SNAr reactions with common nucleophiles like alkoxides or amines are generally sluggish or do not proceed under standard conditions.

Caption: Workflow for the synthesis of 2-mesitylmagnesium chloride.

Experimental Protocol: Synthesis of 2-Mesitylmagnesium Chloride

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. [13][14]3. Reaction Initiation: A small portion of a solution of this compound (1 equivalent) in anhydrous THF is added from the dropping funnel. The reaction is initiated, often evidenced by a gentle bubbling and a change in color. Gentle heating may be required.

  • Addition and Reflux: Once the reaction has initiated, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.

  • Product: The resulting grey to brown solution of 2-mesitylmagnesium chloride is then ready for use in subsequent reactions.

The steric bulk of the mesityl group in the Grignard reagent influences its subsequent reactions, often favoring 1,2-addition to carbonyls and providing a degree of stereoselectivity in certain cases.

Organolithium Reagents: Enhanced Reactivity

For applications requiring a more potent nucleophile, the corresponding organolithium reagent can be prepared. This is typically achieved through a lithium-halogen exchange reaction, for instance, by treating this compound with a strong organolithium base such as n-butyllithium or tert-butyllithium. [15][16]Reductive lithiation using lithium metal in the presence of an electron carrier like naphthalene is another viable method. [15] Due to the high reactivity of organolithium reagents, these reactions must be carried out under strictly anhydrous and inert conditions, typically at low temperatures (-78 °C) to prevent side reactions.

Modern Synthetic Transformations: Cross-Coupling Reactions

The true synthetic utility of this compound in modern organic chemistry is most evident in its participation in transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Ullmann Condensation: A Classic C-C and C-Heteroatom Bond Formation

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, can be adapted for cross-coupling reactions to form biaryls, diaryl ethers, and diaryl amines. [17][18][19][20][21]While classic Ullmann conditions often require harsh temperatures, modern ligand-accelerated protocols have expanded its scope. For a sterically hindered substrate like this compound, the choice of ligand and copper source is critical to achieving good yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds. [22][23][24][25]this compound can be effectively coupled with a variety of organoboron reagents, such as boronic acids or their esters.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition This compound Ar-Pd(II)-Cl(L_n) Mesityl-Pd(II)-Cl(L_n) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation Ar-Pd(II)-Cl(L_n)->Transmetalation R-B(OR)₂ / Base Ar-Pd(II)-R(L_n) Mesityl-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Mesityl-R Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The steric hindrance of this compound can make the oxidative addition step challenging. Therefore, the choice of a suitable palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to facilitate this step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. [22]3. Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. [26][27][28][29][30]This reaction is particularly valuable for synthesizing sterically hindered anilines, which can be challenging to prepare via other methods.

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of this compound is highly dependent on the catalyst system. The use of specialized ligands is essential to overcome the steric barrier and promote the desired C-N bond formation while suppressing side reactions.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a valuable building block in the synthesis of complex organic molecules. The sterically demanding mesityl group can be incorporated into pharmaceutical candidates to modulate their pharmacological properties, such as improving metabolic stability by blocking sites of oxidation. In materials science, the rigid and bulky nature of the mesityl group can be exploited to create materials with specific conformational properties.

Conclusion

This compound is a prime example of how steric and electronic effects can be finely balanced to create a reagent with a distinct and useful reactivity profile. While its hindered nature makes it a poor substrate for classical nucleophilic aromatic substitution, it excels as a precursor for organometallic reagents and as a coupling partner in modern palladium- and copper-catalyzed reactions. A thorough understanding of the principles outlined in this guide will enable chemists to strategically employ this compound in the design and execution of innovative synthetic routes.

References

  • BYJU'S. Grignard Reagent.
  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15462, Mesityl Chloride.
  • LookChem. This compound - 1667-04-5.
  • National Institute of Standards and Technology. Benzene, 2-chloro-1,3,5-trimethyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples.
  • Wikipedia. Ullmann condensation.
  • Taylor & Francis Online. Ullmann reaction – Knowledge and References.
  • ScienceDirect. Reductive Lithiation of Halopyridines using Lithium Naphthalenide.
  • Wikipedia. Grignard reagent.
  • National Institute of Standards and Technology. Benzene, 2-chloro-1,3,5-trimethyl- (GC data). In NIST Chemistry WebBook; NIST Standard Reference Database Number 69.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Wikipedia. Ullmann reaction.
  • OperaChem. Ullmann coupling-An overview.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Wikipedia. Suzuki reaction.
  • National Institute of Standards and Technology. Benzene, 2-chloro-1,3,5-trimethyl- (IR spectrum). In NIST Chemistry WebBook; NIST Standard Reference Database Number 69.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. The Buchwald-Hartwig Amination Reaction.
  • Wikipedia. Steric effects.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • BYJU'S. Nucleophilic Aromatic Substitution.
  • Wikipedia. Mesitylene.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. Reaction pathways for the lithiation.
  • Chemsrc. This compound | CAS#:1667-04-5.
  • ResearchGate. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
  • YouTube. nucleophilic aromatic substitutions.
  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • YouTube. Steric Hindrance | Organic Chemistry.
  • Quora. What is the effect of steric hindrance on the hydrolysis of haloalkanes?.
  • Quora. What produces steric hindrance?.
  • PubMed. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles.

Sources

A Guide to the Historical Synthesis of 2-Chloromesitylene: From Direct Halogenation to Multi-Step Strategic Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloromesitylene (1-chloro-2,4,6-trimethylbenzene) is an important substituted aromatic compound, serving as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the specific arrangement of its substituents: three activating methyl groups and a single chlorine atom on the benzene ring. This substitution pattern presents a unique synthetic challenge, requiring precise control over regioselectivity. This technical guide provides an in-depth exploration of the core historical methods developed for the synthesis of this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the primary synthetic routes.

Core Synthetic Strategies: A Historical Overview

The preparation of this compound has historically been approached via two principal strategies, each with distinct advantages and challenges regarding selectivity, yield, and operational complexity.

  • Direct Electrophilic Chlorination of Mesitylene: This is the most straightforward approach, involving the direct reaction of mesitylene (1,3,5-trimethylbenzene) with a chlorinating agent. The primary challenge lies in controlling the reaction to achieve mono-chlorination at the desired position without forming isomeric byproducts or poly-chlorinated species.

  • The Sandmeyer Reaction Pathway from 2,4,6-Trimethylaniline: This multi-step, indirect route offers superior regiochemical control. It begins with the synthesis of 2,4,6-trimethylaniline (mesitylamine), which is then converted into a diazonium salt. This intermediate is subsequently transformed into this compound via a copper(I) chloride-catalyzed reaction. While longer, this pathway ensures the chlorine atom is introduced exclusively at the desired position.

Method 1: Direct Chlorination of Mesitylene

Scientific Principle & Mechanistic Rationale

The direct chlorination of mesitylene is a classic example of electrophilic aromatic substitution. The three methyl groups on the mesitylene ring are activating and ortho-, para-directing. Since all three positions are equivalent and sterically unhindered, the substitution is expected to occur at one of the positions ortho to two methyl groups and para to one, leading to the desired product.

The primary experimental challenge is preventing over-chlorination and side-chain chlorination. The reaction must be conducted in the absence of UV light, which would promote a free-radical mechanism leading to the chlorination of the methyl groups.[1] A Lewis acid catalyst is typically employed to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) that can attack the electron-rich aromatic ring.[1][2]

Experimental Protocol: Catalytic Chlorination

This protocol describes a representative procedure for the direct chlorination of mesitylene using a Lewis acid catalyst.

Step-by-Step Methodology:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize excess chlorine and evolved HCl gas.

  • Reactant Charging: The flask is charged with mesitylene and a suitable solvent, such as carbon tetrachloride or titanium tetrachloride, under an inert atmosphere.[1] The system is cooled in an ice bath.

  • Catalyst Addition: A catalytic amount of a Lewis acid (e.g., ferric chloride, antimony chloride, or titanium tetrachloride itself if used as the solvent) is added.[1][2]

  • Chlorine Gas Introduction: Chlorine gas is bubbled slowly through the stirred solution while maintaining a low temperature (typically 0-10 °C) and excluding light.[1]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) to track the consumption of mesitylene and the formation of this compound.

  • Work-up: Upon completion, the reaction mixture is purged with nitrogen to remove excess chlorine. The mixture is then washed sequentially with water and an aqueous solution of sodium bicarbonate to remove the catalyst and any remaining acid.

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered. The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to isolate this compound.

Quantitative Data Summary
ParameterValue/ConditionRationale
Starting Material MesityleneThe aromatic precursor.
Chlorinating Agent Chlorine (Cl₂) gasProvides the electrophile.
Catalyst Lewis Acid (e.g., FeCl₃, SbCl₅)Polarizes the Cl-Cl bond to generate Cl⁺.[1][2]
Solvent CCl₄ or TiCl₄Inert solvent to control concentration and temperature.[1]
Temperature 0–10 °CLow temperature minimizes side reactions and over-chlorination.
Conditions Exclusion of lightPrevents radical side-chain chlorination.[1]
Typical Yield Variable; moderate to goodHighly dependent on reaction control to avoid byproducts.
Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification A Charge Flask with Mesitylene & Solvent B Cool to 0-10 °C A->B C Add Lewis Acid Catalyst B->C D Bubble Cl₂ Gas (in dark) C->D E Monitor by GC D->E F Quench & Wash E->F G Dry Organic Layer F->G H Fractional Distillation G->H I This compound (Final Product) H->I

Caption: Workflow for the direct chlorination of mesitylene.

Method 2: The Sandmeyer Reaction Pathway

This indirect but highly specific method involves three main stages: nitration of mesitylene, reduction of the nitro group to an amine, and finally, the diazotization and Sandmeyer reaction to install the chlorine atom.

Stage A: Synthesis of 2,4,6-Trimethylaniline

The precursor for the Sandmeyer reaction, 2,4,6-trimethylaniline, is prepared from mesitylene in a two-step sequence. This derivative is a crucial intermediate for various dyes and chemical products.[3][4][5]

Step 1: Nitration of Mesitylene

The first step is the selective mono-nitration of mesitylene. Careful control of conditions is necessary to introduce a single nitro group and prevent oxidation of the methyl groups.[4][6]

  • Scientific Principle: Mesitylene is treated with a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), which attacks the aromatic ring.

  • Experimental Protocol:

    • A mixture of concentrated sulfuric acid and nitric acid is prepared and cooled to below 10 °C.

    • Mesitylene is added dropwise to the stirred mixed acid, ensuring the temperature remains low to prevent dinitration.[6][7]

    • After the addition is complete, the reaction is stirred for several hours at low temperature.

    • The mixture is then carefully poured onto crushed ice, and the resulting 2,4,6-trimethylnitrobenzene is separated, washed, and dried.

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

The nitro group is then reduced to an amine. A common historical method is reduction with a metal in acidic conditions, such as iron powder in hydrochloric acid.[6][7]

  • Scientific Principle: In the presence of acid, iron acts as a reducing agent, donating electrons to the nitro group, which is progressively reduced to the amine.

  • Experimental Protocol:

    • A flask is charged with 2,4,6-trimethylnitrobenzene, iron powder, water, and a small amount of hydrochloric acid.[6][7]

    • The mixture is heated to reflux with vigorous stirring for several hours.[6][7]

    • After cooling, the reaction is made basic with sodium hydroxide to precipitate iron salts.

    • The product, 2,4,6-trimethylaniline, is isolated by steam distillation or solvent extraction, followed by purification.

Quantitative Data Summary for Aniline Synthesis
ParameterNitration StepReduction Step
Starting Material Mesitylene2,4,6-Trimethylnitrobenzene
Key Reagents HNO₃ / H₂SO₄Fe / HCl
Temperature < 10 °C[6][7]100–105 °C[6][7]
Reaction Time ~4 hours[6][7]~8 hours[6][7]
Product 2,4,6-Trimethylnitrobenzene2,4,6-Trimethylaniline
Workflow Diagram for Aniline Synthesis

G cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Mesitylene Mesitylene Nitration Add Mesitylene to HNO₃/H₂SO₄ at <10°C Mesitylene->Nitration Nitromesitylene 2,4,6-Trimethyl- nitrobenzene Reduction Reduce with Fe/HCl at 100-105°C Nitromesitylene->Reduction Aniline 2,4,6-Trimethylaniline Nitration->Nitromesitylene Reduction->Aniline

Caption: Synthesis pathway of 2,4,6-Trimethylaniline from Mesitylene.

Stage B: The Sandmeyer Reaction

With 2,4,6-trimethylaniline in hand, the final stage is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of substituents, including halides.[8][9][10]

  • Scientific Principle & Mechanism: The reaction proceeds in two critical steps:

    • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a relatively stable aryldiazonium salt.[11][12]

    • Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). A single-electron transfer from the copper(I) to the diazonium salt initiates the reaction, releasing nitrogen gas (a superb leaving group) and forming an aryl radical. This radical then abstracts a chlorine atom from the resulting copper(II) chloride species, yielding this compound and regenerating the copper(I) catalyst.[8][9]

Experimental Protocol: Sandmeyer Reaction

Step-by-Step Methodology:

  • Diazotization:

    • 2,4,6-trimethylaniline is dissolved in a mixture of concentrated hydrochloric acid and water.

    • The solution is cooled to 0–5 °C in an ice-salt bath.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise with vigorous stirring, keeping the temperature strictly below 5 °C. The completion of diazotization can be checked with starch-iodide paper.

  • Copper(I) Chloride Preparation: A solution of CuCl is prepared, typically by reducing a copper(II) sulfate solution with sodium sulfite or another reducing agent in the presence of sodium chloride.

  • Sandmeyer Reaction:

    • The freshly prepared, cold diazonium salt solution is added slowly to the stirred solution of copper(I) chloride.

    • Vigorous effervescence (evolution of N₂ gas) is observed.

    • After the addition is complete, the mixture is allowed to warm to room temperature and then gently heated to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • The reaction mixture is cooled, and the product is isolated, often by steam distillation or solvent extraction with a solvent like diethyl ether.

    • The organic extract is washed, dried, and concentrated.

    • The crude this compound is purified by vacuum distillation.

Workflow Diagram for the Sandmeyer Reaction

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline 2,4,6-Trimethylaniline A Dissolve Aniline in aq. HCl Aniline->A Diazonium Mesitylenediazonium Chloride (in situ) D Add Diazonium Salt to CuCl Solution Diazonium->D Product This compound B Cool to 0-5 °C A->B C Add aq. NaNO₂ Dropwise B->C C->Diazonium E Warm and Isolate Product (Distillation) D->E E->Product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Comparative Analysis and Conclusion

Both historical methods offer viable pathways to this compound, but the choice depends on the desired outcome and available resources.

FeatureDirect ChlorinationSandmeyer Pathway
Number of Steps OneThree (from Mesitylene)
Regioselectivity Potentially lower; risk of isomersExcellent; unambiguous product
Key Challenge Preventing over-chlorination and side-chain reactionsHandling unstable diazonium intermediates; multiple steps
Yield Variable, can be high with optimizationGenerally reliable and good over the sequence
Purity of Crude Product May contain isomers requiring careful purificationGenerally higher
Ideal Application Bulk synthesis where some impurity can be toleratedHigh-purity synthesis for pharmaceuticals or fine chemicals

References

  • Vertex AI Search Result[3]
  • Vertex AI Search Result[7]
  • Vertex AI Search Result[4]
  • Vertex AI Search Result[13]
  • Vertex AI Search Result[6]
  • Vertex AI Search Result[14]
  • Vertex AI Search Result[15]
  • Vertex AI Search Result[16]
  • Vertex AI Search Result[8]
  • Vertex AI Search Result[5]
  • Vertex AI Search Result[17]
  • Vertex AI Search Result[1]
  • Vertex AI Search Result[18]
  • Vertex AI Search Result[19]
  • Vertex AI Search Result[20]
  • Vertex AI Search Result[9]
  • Vertex AI Search Result[10]
  • Vertex AI Search Result[21]
  • Vertex AI Search Result[11]
  • Vertex AI Search Result[12]
  • Vertex AI Search Result[22]
  • Vertex AI Search Result[23]
  • Vertex AI Search Result[2]
  • Vertex AI Search Result[24]
  • Vertex AI Search Result[25]
  • Vertex AI Search Result[26]
  • Vertex AI Search Result[27]

Sources

Unlocking Material Innovation: A Technical Guide to the Potential Applications of 2-Chloromesitylene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract: 2-Chloromesitylene, a sterically hindered aromatic halide, presents a unique molecular architecture that is increasingly being recognized for its potential in the design and synthesis of advanced materials. The strategic placement of a chlorine atom ortho to two methyl groups on a benzene ring, with a third methyl group in the para position, imparts a distinct combination of reactivity and steric bulk. This technical guide explores the latent potential of this compound as a versatile building block in materials science, delving into its synthesis, reactivity, and prospective applications in high-performance polymers, liquid crystals, and functional organic materials. We will examine how its inherent steric hindrance can be leveraged to control polymer morphology, enhance thermal stability, and create materials with tailored optoelectronic properties. This document serves as a comprehensive resource for researchers seeking to exploit the unique characteristics of this compound in the development of next-generation materials.

Introduction: The Untapped Potential of Steric Hindrance

In the vast landscape of chemical building blocks for materials science, this compound (2-chloro-1,3,5-trimethylbenzene) emerges as a compound of significant interest. Its structure, characterized by a chlorine atom flanked by two methyl groups, offers a compelling platform for investigating the profound impact of steric hindrance on material properties. This guide will illuminate the pathways through which this seemingly simple molecule can be transformed into sophisticated materials with applications ranging from electronics to separations.

The mesityl group, with its three methyl substituents, provides a bulky, three-dimensional scaffold. This steric congestion around the reactive chloro- and aryl C-H bonds dictates the molecule's reactivity in fundamental organic transformations, such as cross-coupling and substitution reactions. Understanding and harnessing these steric effects are paramount to unlocking the full potential of this compound in materials synthesis.

Synthesis and Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 1667-04-5
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.64 g/mol
Boiling Point 204-206 °C
Density 1.05 g/mL

The synthesis of this compound can be achieved through the direct chlorination of mesitylene. Careful control of reaction conditions is necessary to favor the formation of the monosubstituted product.

Reactivity and Functionalization: Paving the Way for Material Synthesis

The chlorine atom and the aromatic ring of this compound are the primary sites for chemical modification, enabling its incorporation into larger molecular structures and polymers.

Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[1] this compound can serve as the aryl halide partner in these reactions, allowing for the introduction of the bulky mesityl group into various molecular architectures. The steric hindrance imposed by the ortho-methyl groups can influence the reaction kinetics and the final geometry of the product. This controlled introduction of steric bulk is a key strategy in designing molecules with specific packing properties, which is crucial for applications in organic electronics and liquid crystals.

Grignard Reagent Formation: A Gateway to Diverse Derivatives

The reaction of this compound with magnesium metal can form the corresponding Grignard reagent, 2-mesitylmagnesium chloride. This organometallic intermediate is a potent nucleophile and opens up a plethora of synthetic possibilities. For instance, reaction with carbon dioxide followed by acidic workup would yield 2,4,6-trimethylbenzoic acid, a precursor to other functional monomers.[2]

Caption: Synthesis of 2,4,6-trimethylbenzoic acid from this compound.

Potential Applications in High-Performance Polymers

The incorporation of the bulky and rigid mesitylene unit derived from this compound into polymer backbones can lead to materials with enhanced thermal stability, specific solubility characteristics, and controlled chain packing.

Polymers with High Thermal Stability and Intrinsic Microporosity

The steric hindrance provided by the mesityl groups can restrict bond rotation and increase the rigidity of polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability. Furthermore, the inefficient packing of polymer chains containing such bulky substituents can create free volume, leading to polymers of intrinsic microporosity (PIMs). These materials are of great interest for applications in gas separation membranes.[3] While direct polymerization of this compound is not straightforward, its derivatives can be designed as monomers for various polymerization techniques.[4]

For example, a di-functionalized derivative of this compound could be synthesized and subsequently polymerized to yield a high-performance polymer.

Caption: Conceptual design of liquid crystals from this compound.

Potential as a Precursor for Organometallic Catalysts

The mesityl group is a well-known bulky substituent used in the design of ligands for organometallic catalysts. [5]These bulky ligands can create a specific steric environment around the metal center, influencing the catalyst's activity, selectivity, and stability. This compound can be a precursor for synthesizing such ligands. For example, reaction with a phosphine-containing nucleophile could lead to a mesityl-substituted phosphine ligand.

Experimental Protocols: A Hypothetical Case Study

While specific, published protocols for the direct application of this compound in materials synthesis are not abundant, we can extrapolate from known reactions of similar sterically hindered aryl halides to provide a hypothetical experimental workflow.

Hypothetical Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by an aqueous solution of potassium carbonate (2.0 M, 3.0 eq.).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

This biphenyl derivative could then be further functionalized to create more complex materials.

Conclusion and Future Outlook

This compound, with its unique steric and electronic properties, represents a largely unexplored yet promising building block for materials science. The strategic incorporation of the bulky mesityl group can be a powerful tool to control the morphology, thermal stability, and optoelectronic properties of polymers and other functional materials. While direct applications are still emerging, the fundamental reactivity of this molecule suggests a wide range of possibilities for creating novel materials with tailored functionalities. Future research in this area should focus on the synthesis and characterization of new monomers and polymers derived from this compound to fully realize its potential in areas such as gas separation, organic electronics, and liquid crystal displays.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society, 2023.
  • This compound - 1667-04-5, C9H11Cl, density, melting point, boiling point, structural formula, synthesis. Molbase. [Link]
  • Synthesis of Liquid Crystals. University of Colorado Boulder.
  • CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
  • Steric pressure in heteropentacenes modulates the photophysical properties – a molecular design strategy for functional m
  • Steric effects. Wikipedia. [Link]
  • The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]
  • CN107400058B - Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products.
  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 2023, 8(3), 495-503.
  • US3413372A - Process for the synthesis of mesitylene.
  • Meso/Microporous Carbons from Conjugated Hyper-Crosslinked Polymers Based on Tetraphenylethene for High-Performance CO2 Capture and Supercapacitor. MDPI.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 2023, 28(1), 332.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI.
  • An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.
  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). Polymers, 2023, 15(1), 1.
  • Ionic Liquid Crystals Based on Mesitylene-Containing Bis- and Trisimidazolium Salts.
  • 2,4,6-trimethylpyrylium perchlor
  • Triptycene Derivatives: From Their Synthesis to Their Unique Properties. MDPI.
  • US5164458A - High performance engineering polymer compositions.
  • 12.15: Synthesis of Polymers. Chemistry LibreTexts. [Link]
  • Polymerization of chloro-p-xylylenes, quantum-chemical study. Journal of Molecular Modeling, 2014, 20(4), 2187.
  • 11.
  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacryl
  • Organometallics. Ketjen. [Link]
  • Latest News: Reactions of Group 4 Bis(trimethylsilyl)
  • Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. ACS Central Science, 2021, 7(7), 1225–1231.

Sources

Methodological & Application

Synthesis of 2-Mesitylmagnesium Chloride: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of Grignard reagents from sterically hindered aryl halides, such as 2-chloromesitylene, presents unique challenges that necessitate specialized protocols. This guide provides a comprehensive, in-depth protocol for the successful synthesis of 2-mesitylmagnesium chloride. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind critical experimental choices, and offers field-proven insights to overcome common obstacles. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing this sterically encumbered and synthetically valuable organometallic reagent.

PART 1: Introduction and Mechanistic Overview

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases that have been a cornerstone of organic synthesis for over a century.[1][2][3] Their utility lies in the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures.[3][4][5] The synthesis of a Grignard reagent involves the oxidative addition of magnesium metal into a carbon-halogen bond.[6] This process transforms an electrophilic carbon in the organic halide into a highly nucleophilic, carbanionic carbon in the Grignard reagent.[1][7]

The reaction proceeds on the surface of the magnesium metal.[4][8] The mechanism, while complex, is understood to involve single electron transfer (SET) steps, leading to the formation of a radical anion and subsequent bond formation with the magnesium cation.[7]

However, the formation of Grignard reagents from sterically hindered aryl halides like this compound is often sluggish and low-yielding. The bulky ortho-methyl groups impede the approach of the aryl halide to the magnesium surface, hindering the initiation and propagation of the reaction. Furthermore, aryl chlorides are generally less reactive than the corresponding bromides and iodides.[9]

To overcome these challenges, this protocol employs several key strategies:

  • Magnesium Activation: The surface of commercially available magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[9] Activation is therefore crucial to expose a fresh, reactive metal surface.

  • Use of an Entrainment Agent: An entrainment agent, such as 1,2-dibromoethane, is used to chemically clean and activate the magnesium surface.[8][10]

  • Optimized Solvent System: Tetrahydrofuran (THF) is utilized as the solvent due to its superior ability to solvate and stabilize the Grignard reagent compared to diethyl ether, particularly for less reactive halides.[9]

PART 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 2-mesitylmagnesium chloride. Adherence to these procedures is critical for a successful outcome.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Major Chemical SupplierMust be of high purity.
This compound98%Major Chemical SupplierShould be free of moisture.
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeMajor Chemical SupplierMust be rigorously dried.
1,2-Dibromoethane99%Major Chemical SupplierUsed as an entrainment agent.
IodineCrystal, ACS reagentMajor Chemical SupplierUsed as an indicator of reaction initiation.
Anhydrous HCl in diethyl ether2.0 M solutionMajor Chemical SupplierFor titration.
1,10-Phenanthroline99%Major Chemical SupplierIndicator for titration.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Schlenk line and associated glassware

  • Syringes and needles

Workflow Visualization

G cluster_prep Preparation cluster_activation Activation cluster_synthesis Synthesis cluster_analysis Analysis A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Add Mg Turnings & THF B->C D Add 1,2-Dibromoethane C->D E Heat to Reflux D->E G Add Small Aliquot to Initiate E->G F Prepare this compound Solution F->G H Slow Addition of Remaining Aryl Halide G->H I Maintain Reflux H->I J Cool to Room Temperature I->J K Titrate to Determine Concentration J->K

Caption: Experimental workflow for the synthesis of 2-mesitylmagnesium chloride.

Step-by-Step Procedure

1. Preparation of Apparatus:

  • All glassware must be meticulously cleaned and oven-dried at 120 °C for at least 4 hours to remove any traces of water.[9][11][12]

  • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter for the inert gas supply.

  • Flame-dry the entire apparatus under a steady stream of dry nitrogen or argon to ensure all surfaces are anhydrous.[13] Allow the apparatus to cool to room temperature under the inert atmosphere.

2. Magnesium Activation:

  • To the cooled flask, add magnesium turnings (1.2 equiv.).

  • Add a small volume of anhydrous THF to just cover the magnesium.

  • Via syringe, add 1,2-dibromoethane (0.1 equiv.).

  • Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of gas (ethene) and a slight cloudiness of the solution.[10] This step is crucial for removing the passivating oxide layer on the magnesium.[9]

3. Grignard Reagent Formation:

  • In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Once the activation reaction has subsided, add a small portion (approximately 10%) of the this compound solution to the flask.

  • The reaction is typically initiated by gentle warming. A successful initiation is indicated by a noticeable exotherm and the appearance of a gray, cloudy solution. The disappearance of a small iodine crystal added at the start can also signal initiation.[14][15]

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so external heating may not be necessary once initiated.[13]

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

4. Titration of the Grignard Reagent:

  • It is highly recommended to determine the exact concentration of the prepared Grignard reagent before use in subsequent reactions.[12] A common method is titration against a standard solution of anhydrous acid in the presence of an indicator.

  • In a dry flask under an inert atmosphere, add a known volume of the Grignard solution.

  • Add a few crystals of 1,10-phenanthroline as an indicator.

  • Titrate with a standardized solution of anhydrous HCl in diethyl ether until the color of the indicator changes.

  • Calculate the molarity of the Grignard reagent based on the volume of titrant used.

PART 3: Safety, Troubleshooting, and Best Practices
Safety Precautions
  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water.[11][16] All solvents and reagents must be rigorously dried, and the reaction must be carried out under an inert atmosphere.

  • Flammability: The solvents used (THF, diethyl ether) are highly flammable.[13][17] Ensure there are no open flames or spark sources in the vicinity.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[13][17] It is essential to have an ice-water bath readily available to control the reaction temperature if necessary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves.[17]

Troubleshooting Guide
Problem Possible Cause Solution
Reaction fails to initiate Inadequate drying of glassware or solvents.Repeat the procedure, ensuring all components are scrupulously dried.
Poor quality magnesium or passivated surface.Use fresh, high-purity magnesium turnings and ensure proper activation.
Low yield of Grignard reagent Wurtz coupling side reaction.Add the aryl halide solution slowly and maintain a moderate reaction temperature to minimize this side reaction.[9]
Incomplete reaction.Extend the reflux time after the addition of the aryl halide is complete.
Dark brown or black reaction mixture Impurities in the starting materials.Use purified reagents.
Decomposition due to overheating.Carefully control the reaction temperature.
Field-Proven Insights
  • Mechanical Activation: In addition to chemical activation, gently crushing the magnesium turnings with a glass stirring rod under an inert atmosphere can expose fresh, reactive surfaces.[18]

  • Ultrasound: The use of an ultrasonic bath can sometimes help to initiate stubborn Grignard reactions.

  • Entrainment Agent Choice: While 1,2-dibromoethane is effective, other activators like iodine or a small amount of a more reactive Grignard reagent (e.g., methylmagnesium iodide) can also be used.[18][19]

PART 4: Conclusion

The synthesis of 2-mesitylmagnesium chloride, while challenging due to steric hindrance and the lower reactivity of the aryl chloride, can be reliably achieved through careful attention to experimental detail. The keys to success are the rigorous exclusion of moisture, effective activation of the magnesium surface, and controlled reaction conditions. The protocol detailed in this application note provides a robust and reproducible method for the preparation of this valuable synthetic intermediate, empowering researchers to access complex molecular targets.

References
  • Formation of Grignard Reagents from Organic Halides.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • Grignard Reaction Mechanism - BYJU'S.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
  • US Patent for Preparation of grignard reagents.
  • Grignard Reaction - American Chemical Society.
  • Does anyone know the best way to activate magnesium for the grignard reagent?
  • Grignard reagent - Sciencemadness Wiki.
  • What are Grignard reagent preparation precautions during preparation? - Quora.
  • Developing SOPs for Hazardous Chemical Manipulations.
  • How do Grignard Activating Reagents work? - ResearchGate.
  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP).
  • making Grignard reagents - YouTube.
  • Piller, F. M.; Appukkuttan, P.; Gavryushin, A.; Helm, M.; Knochel, P., Angew. Chem., (2008) 120, 6907; Angew. Chem. Int. Ed., (2008) 47, 6802.
  • Synthesis and Preparation of Grignard Reagent - Research and Reviews.
  • Ch23: Aryl Grignards - University of Calgary.
  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - RSC Publishing.
  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Study of the Entrainment Method for Making Grignard Reagents | The Journal of Organic Chemistry - ACS Publications.
  • Methylmagnesium chloride - Wikipedia.
  • 14 Formation and reaction of a Grignard reagent.
  • Coupling of alkyl halides with sterically hindered Grignard reagents - ResearchGate.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ChemRxiv.
  • Grignard Reaction.
  • Synthetic Route to 1. Reaction conditions: (a) (1) 2‐mesitylmagnesium bromide, THF - ResearchGate.
  • grignard reagents - Chemguide.
  • 3 - Organic Syntheses Procedure.
  • EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents.
  • Grignard Reaction - Organic Chemistry Portal.
  • 2-Mesitylmagnesium bromide | C9H11BrMg | CID 5098599 - PubChem.
  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow - Mettler Toledo.

Sources

Advanced Protocols for the Suzuki-Miyaura Coupling of 2-Chloromesitylene with Arylboronic Acids: Navigating Steric Hindrance and Aryl Chloride Inertness

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] However, its application to sterically hindered and electronically deactivated substrates, such as 2-chloromesitylene, presents significant challenges.[3][4] The inherent inertness of the aryl chloride bond and the severe steric congestion imposed by the two ortho-methyl groups on the mesityl ring necessitate highly specialized catalytic systems and optimized reaction conditions. This guide provides an in-depth analysis of the mechanistic hurdles, details field-proven catalytic strategies, and offers a comprehensive, step-by-step protocol for successfully coupling this compound with a range of arylboronic acids.

The Mechanistic Challenge: A Tale of Two Hurdles

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] For substrates like this compound, two of these steps become particularly challenging, demanding a rationally designed catalytic approach.

  • Oxidative Addition (The Rate-Determining Step): The cycle begins with the insertion of a low-valent Palladium(0) species into the carbon-chlorine bond of this compound.[7] This step is notoriously difficult for aryl chlorides due to the high C-Cl bond dissociation energy compared to bromides or iodides.[4][5] Compounding this is the steric shield created by the two ortho-methyl groups, which physically impedes the approach of the palladium catalyst. Overcoming this initial activation barrier is the principal challenge.[8]

  • Reductive Elimination (The Final Squeeze): The final step involves the formation of the new biaryl C-C bond from a diarylpalladium(II) intermediate, regenerating the Pd(0) catalyst.[9] When both aryl partners are sterically bulky, as is the case in the coupling of a mesityl group, the steric repulsion between them can significantly slow down this final, bond-forming step.[10]

To surmount these obstacles, the choice of ligand, palladium source, base, and solvent is not merely an optimization exercise but a critical determinant of success.

Visualizing the Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the key steps that are kinetically demanding for hindered substrates.[11]

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar-Pd(II)(Cl)L_n Oxidative Adduct Pd0->OA_Complex Oxidative Addition (Rate-Limiting & Sterically Hindered) TM_Complex Ar-Pd(II)-Ar'L_n Diaryl Complex OA_Complex->TM_Complex Transmetalation Product Ar-Ar' Biaryl Product TM_Complex->Product Reductive Elimination (Sterically Challenging) Regen_Pd0 Pd(0)L_n TM_Complex->Regen_Pd0 Catalyst Regeneration ArCl This compound (Ar-Cl) ArCl->OA_Complex ArBOH Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₃PO₄) ArBOH_node Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Activated Boronate ArBOH_node->Boronate Base_node Base Base_node->Boronate Boronate->TM_Complex

Figure 1. Suzuki-Miyaura catalytic cycle for this compound.

Core Components for a Successful Hindered Coupling

A successful protocol relies on a synergistic interplay between the palladium catalyst, its supporting ligand, and the reaction environment.

  • The Ligand: The Key to Reactivity: For coupling unactivated aryl chlorides, particularly hindered ones, standard ligands like triphenylphosphine are often ineffective. The solution lies in using highly specialized, bulky, and electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[12][13]

    • Buchwald Ligands (e.g., SPhos, XPhos): These biaryl phosphine ligands possess the ideal electronic and steric properties. Their electron-donating nature enhances the reactivity of the palladium center, facilitating oxidative addition.[14] Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0)L species, which is crucial for engaging the hindered this compound.[12][15]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at elevated temperatures and are highly effective for aryl chloride activation.

  • The Palladium Source: While Pd(PPh₃)₄ can be used, it is often more effective to generate the active Pd(0) catalyst in situ. Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[16] Advanced, pre-formed precatalysts that incorporate the ligand (e.g., XPhos Pd G3/G4) are also excellent choices as they provide a reliable source of the active catalyst.

  • The Base and Solvent System: The base plays a critical role in the transmetalation step by activating the arylboronic acid to form a more nucleophilic boronate species.[17][18]

    • Base: For challenging couplings, moderately strong bases are required. Potassium phosphate (K₃PO₄) is a highly effective and commonly used choice.[5][19] Cesium carbonate (Cs₂CO₃) can also be employed. Weaker bases like sodium carbonate (Na₂CO₃) are often insufficient.[20]

    • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are standard.[19][20] The choice of solvent can influence reaction rates and solubility. Toluene and dioxane are often preferred for their higher boiling points, allowing for elevated reaction temperatures which are typically necessary.

Comparative Data for Hindered Suzuki-Miyaura Couplings

The following table summarizes successful conditions reported for the coupling of sterically hindered aryl chlorides, providing a reference for catalyst and condition selection.

Aryl Chloride SubstrateArylboronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Yield (%)Reference
2-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene100 °C / 18 h98[14]
2,6-DimethylchlorobenzenePhenylboronic acidPd(OAc)₂ (1) / WK-Phos (2)K₃PO₄ (2)Dioxane110 °C / 12 h95[21]
2-Chloro-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ (1) / XPhos (3)K₃PO₄ (3)Dioxane80 °C / 16 h92[12]
This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2)Toluene105 °C / 24 h85[14]
This compound2-Methylphenylboronic acidPEPPSI-IPr (3)K₃PO₄ (2)Dioxane100 °C / 18 h90[22]

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Palladium compounds are irritants and potentially toxic. Arylboronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Reagents:
  • This compound (1.0 mmol, 154.6 mg)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Experimental Workflow Diagram

protocol_workflow start Start reagents 1. Add Reagents to Flask (this compound, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) start->reagents inert 2. Seal and Purge (Seal with septum, evacuate and backfill with Argon 3x) reagents->inert solvent 3. Add Solvent (Inject anhydrous Toluene via syringe) inert->solvent reaction 4. Heat Reaction (Stir at 100-110 °C for 18-24 h) solvent->reaction tlc 5. Monitor Progress (TLC or GC-MS) reaction->tlc tlc->reaction Incomplete workup 6. Work-up (Cool, filter through Celite, add water, extract with EtOAc) tlc->workup Complete purify 7. Purify (Dry organic layer, concentrate, purify by column chromatography) workup->purify end End (Characterize Product) purify->end

Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure:
  • Flask Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add anhydrous toluene (5 mL) to the flask under a positive pressure of the inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 105-110 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot (via syringe) and analyzing by GC-MS. The disappearance of the this compound starting material indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active ligand/catalyst system. 3. Insufficient temperature. 4. Base is hydrated or not strong enough.1. Ensure rigorous degassing and maintain a positive inert atmosphere throughout.[4] 2. Switch to a more robust ligand (e.g., XPhos) or an NHC-based catalyst.[12][22] 3. Increase temperature to the solvent's reflux point (e.g., ~110 °C for toluene). 4. Use fresh, anhydrous K₃PO₄.
Boronic Acid Homocoupling Presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.Perform meticulous degassing of solvents and reagents. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this side reaction.[4]
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This can be promoted by excess water or an unsuitable base.Ensure the use of anhydrous solvent and a suitable base like K₃PO₄. Minimize reaction time once the starting material is consumed.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ChemRxiv. (Preprint). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Nature Communications. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • ACS Publications - Organometallics. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]
  • RSC Publishing - Dalton Transactions. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
  • NIH - PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • ACS Publications - Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.... [Link]
  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
  • ResearchGate. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]
  • RSC Publishing - Organic & Biomolecular Chemistry. (2022).
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... [Link]
  • ResearchGate.
  • PubMed Central. (2022).
  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
  • University of Windsor - Scholarship at UWindsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Dialnet.
  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]
  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
  • Chemical Review and Letters. (2024).
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
  • ResearchGate. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). [Link]
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry. [Link]
  • NIH.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

Sources

Application Notes and Protocols for the Cross-Coupling of 2-Chloromesitylene Utilizing Bulky Phosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenge of Steric Hindrance in Cross-Coupling Reactions

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions represents a cornerstone of modern synthetic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. However, the efficiency of these transformations can be severely hampered by steric hindrance, particularly when employing substrates with bulky substituents flanking the reactive center. 2-Chloromesitylene, with its two ortho-methyl groups, presents a classic example of such a sterically demanding aryl chloride. The inert nature of the C-Cl bond, combined with the steric shielding, poses a significant challenge to the key oxidative addition step in the catalytic cycle.

This technical guide provides an in-depth exploration of the use of bulky phosphine ligands to overcome the challenges associated with the cross-coupling of this compound. We will delve into the mechanistic rationale for the superior performance of these ligands, offer a comparative analysis of commonly employed phosphines, and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this challenging substrate.

The Crucial Role of Bulky Phosphine Ligands: A Mechanistic Perspective

The success of cross-coupling reactions with sterically hindered aryl chlorides hinges on the properties of the ancillary ligand that coordinates to the palladium center. Bulky, electron-rich phosphine ligands have emerged as the premier solution for these challenging transformations.[1] Their efficacy stems from their ability to modulate the steric and electronic environment of the palladium catalyst, thereby facilitating the key steps of the catalytic cycle.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of elementary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2] For sterically hindered aryl chlorides like this compound, the oxidative addition of the Ar-Cl bond to the Pd(0) center is often the rate-limiting step.

Bulky phosphine ligands, particularly biaryl phosphines like XPhos and SPhos, promote the formation of a highly reactive, monoligated palladium(0) species, L-Pd(0).[2] This coordinatively unsaturated complex is more amenable to oxidative addition with sterically encumbered substrates compared to the corresponding bis-ligated species. The steric bulk of the ligand also facilitates the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L->OxAdd Ar-Cl (this compound) ArPd(II)L(Cl) Ar-Pd(II)(Cl)L OxAdd->ArPd(II)L(Cl) Transmetalation Transmetalation (e.g., Suzuki-Miyaura) [Nu-M] ArPd(II)L(Cl)->Transmetalation ArPd(II)L(Nu) Ar-Pd(II)(Nu)L Transmetalation->ArPd(II)L(Nu) ReductiveElimination Reductive Elimination ArPd(II)L(Nu)->ReductiveElimination ReductiveElimination->Pd(0)L Product Ar-Nu (Product) ReductiveElimination->Product

Figure 1: Generalized catalytic cycle for the cross-coupling of this compound, highlighting the key steps influenced by bulky phosphine ligands.

A Comparative Overview of High-Performance Bulky Phosphine Ligands

The choice of the phosphine ligand is critical for the successful cross-coupling of this compound. Several classes of bulky, electron-rich ligands have demonstrated exceptional performance. The following table provides a comparative summary of some of the most effective ligands.

Ligand NameStructureKey FeaturesTypical Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly bulky and electron-rich. Promotes oxidative addition of aryl chlorides.[1]Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos with methoxy groups enhancing solubility and modifying electronic properties.Suzuki-Miyaura, Buchwald-Hartwig
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for C-N bond formation, particularly with challenging amines.[3]Buchwald-Hartwig
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExtremely bulky ligand, effective for a wide range of C-N and C-C couplings.[4]Buchwald-Hartwig, Suzuki-Miyaura
cataCXium® A Di(1-adamantyl)-n-butylphosphineVery bulky and electron-rich alkylphosphine ligand.Suzuki-Miyaura, Heck

Experimental Protocols

The following protocols are provided as a starting point for the cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Experimental_Workflow cluster_1 General Experimental Workflow Start Start Reagent_Prep Reagent Preparation (Degassing of solvent, weighing of reagents) Start->Reagent_Prep Reaction_Setup Reaction Setup (Under inert atmosphere) Reagent_Prep->Reaction_Setup Reaction Reaction (Heating and stirring) Reaction_Setup->Reaction Workup Workup (Quenching, extraction) Reaction->Workup Purification Purification (Column chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: A generalized workflow for the cross-coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 2-phenylmesitylene.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2-phenylmesitylene.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of 4-(mesityl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Glovebox or Schlenk line

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried reaction vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), BrettPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(mesityl)morpholine.[5]

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of 1-mesityl-2-phenylethyne.

Materials:

  • This compound

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • XPhos

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Schlenk flask

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and anhydrous triethylamine (2 mL). Then, add this compound (1.0 mmol) and phenylacetylene (1.2 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a short pad of silica gel, washing with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to obtain 1-mesityl-2-phenylethyne.[6]

Conclusion and Future Outlook

The cross-coupling of sterically hindered aryl chlorides such as this compound remains a formidable challenge in organic synthesis. However, the development and application of bulky, electron-rich phosphine ligands have provided a powerful toolkit to overcome these obstacles. Ligands such as XPhos, BrettPhos, and their analogues have demonstrated remarkable efficacy in promoting the key oxidative addition and reductive elimination steps of the catalytic cycle, enabling the efficient synthesis of a wide array of valuable molecules.

The protocols detailed in this guide serve as a robust starting point for researchers in the field. As ligand design continues to evolve, we can anticipate the development of even more active and versatile catalysts that will further expand the scope of cross-coupling reactions with challenging substrates, paving the way for new discoveries in drug development and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine. BenchChem.
  • Gessner, V. H., et al. (2021). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters.
  • Stradiotto, M., et al. (2011). Coupling of ortho-substituted aryl chlorides with bulky amides.
  • Li, G., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central.
  • Kwong, F. Y., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Grokipedia. (2023).
  • Buchwald, S. L., et al. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Organic Letters.
  • Shroder, M. (2012). The Sonogashira Coupling. University of Wisconsin-La Crosse.
  • Buchwald, S. L., et al. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. PubMed Central.
  • Aspuru-Guzik, A., et al. (2024).
  • Stradiotto, M., et al. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Doyle, A. G., et al. (2022).
  • Buchwald, S. L., et al. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. PubMed.
  • Kwong, F. Y., et al. (2021). So General Chemoselective Suzuki-Miyaura Cross-Coupling of Poly(pseudo)
  • Doyle, A. G., et al. (2022).
  • Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Aspuru-Guzik, A., et al. (2024).
  • Caulton, K. G., et al. (2019). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie.
  • Aspuru-Guzik, A., et al. (2024).
  • BenchChem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. BenchChem.
  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald, S. L., & Hartwig, J. F. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.
  • Colacot, T. J., et al. (2020). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. Molecules.

Sources

Application Note: Overcoming Steric and Electronic Challenges in the Sonogashira Coupling of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[1][2][3] However, its application to sterically hindered and electronically deactivated substrates, such as 2-chloromesitylene, presents significant challenges. The bulky ortho-methyl groups impede catalyst access to the reaction center, while the C-Cl bond's relative inertness slows the rate-limiting oxidative addition step.[4] This guide provides a comprehensive overview of the mechanistic hurdles and offers detailed, field-proven protocols for successfully coupling this compound with various terminal alkynes. We will explore catalyst and ligand selection, the critical role of reaction parameters, and troubleshooting strategies to empower researchers in synthesizing complex arylalkyne structures.

Introduction: The Challenge of a Hindered Substrate

The Sonogashira reaction, first reported in 1975, provides a powerful method for coupling terminal alkynes with aryl or vinyl halides.[1][5] Its utility is vast, with applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5] The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[2][6]

However, the efficiency of this reaction is highly dependent on the nature of the aryl halide. The reactivity order is generally I > Br > OTf >> Cl. Aryl chlorides are notoriously less reactive due to the strength of the C-Cl bond, making oxidative addition to the Pd(0) center difficult. This challenge is compounded in a substrate like this compound (1,3,5-trimethyl-2-chlorobenzene), where two ortho-methyl groups create significant steric hindrance around the C-Cl bond. This steric shield can prevent the palladium catalyst from approaching the reaction site, leading to low or no conversion.[4]

Successfully coupling this substrate requires a carefully optimized catalytic system designed to overcome both poor electronic reactivity and severe steric congestion.

Mechanistic Considerations for a Challenging Coupling

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding these cycles is crucial for diagnosing issues and selecting appropriate reaction components.

Palladium Cycle:

  • Reductive Elimination/Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond. This is often the rate-limiting step and is severely hampered by the steric bulk and strong C-Cl bond of this compound.[1][4]

  • Transmetalation: A copper acetylide intermediate, formed in the copper cycle, transfers its acetylide group to the palladium center.[1]

  • Reductive Elimination: The desired arylalkyne product is eliminated, regenerating the active Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: The amine base deprotonates the alkyne, increasing its acidity and forming the key copper acetylide intermediate.[3]

To overcome the high activation barrier of the oxidative addition step with this compound, a highly active catalyst is required. This is typically achieved by using bulky, electron-rich ligands that promote the formation of a reactive, monoligated 14-electron Pd(0) species.[2][4]

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling.

Sonogashira_Mechanism cluster_Pd Palladium Cycle Pd0 Pd(0)L₂ (A) ArPdCl Ar-Pd(II)L₂-Cl (B) Oxidative Addition Pd0->ArPdCl Ar-Cl ArPdC2R Ar-Pd(II)L₂-C≡CR (C) Transmetalation ArPdCl->ArPdC2R Cu-C≡CR Product Ar-C≡CR ArPdC2R->Product CuCl Cu(I)Cl ArPdC2R->CuCl Regenerates Cu(I) Product->Pd0 Reductive Elimination CuAlkyne π-Alkyne Complex CuCl->CuAlkyne R-C≡CH CuAcetylide Cu-C≡CR (F) CuAlkyne->CuAcetylide Base, -H⁺ CuAcetylide->ArPdCl Transmetalation CuAcetylide->CuCl [from Pd cycle]

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing Reaction Parameters for this compound

Success with challenging substrates hinges on the careful selection of each reaction component. Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling), and these often require stronger bases and more specialized ligands.[1][7]

Catalyst and Ligand Selection

For sterically hindered aryl chlorides, the ligand choice is paramount. Bulky, electron-rich phosphine ligands are preferred as they stabilize the palladium center and promote the difficult oxidative addition step.[2]

  • Bulky Monophosphine Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or rationally designed biaryl phosphines (e.g., XPhos, SPhos) are highly effective. They facilitate the formation of a highly reactive monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines in activating aryl chlorides.[8] They form very stable and highly active palladium complexes.

Role of the Base and Solvent

The base not only deprotonates the terminal alkyne but also neutralizes the HX acid formed during the reaction. For less reactive aryl chlorides, stronger bases are often required.

  • Bases: While organic amines like triethylamine (TEA) or diisopropylamine (DIPA) are standard, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) have proven highly effective, particularly in copper-free systems for aryl chlorides.[7][9]

  • Solvents: Polar aprotic solvents like DMF, DMSO, or NMP are often used to ensure solubility of the reagents and facilitate the reaction at higher temperatures. Toluene or dioxane are also common choices.

Comparative Analysis of Protocols

Several methods have been reported for the Sonogashira coupling of challenging aryl chlorides. The table below summarizes key findings from the literature, providing a starting point for reaction optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Key FeatureReference
PdCl₂(PPh₃)₂P(t-Bu)₃Cs₂CO₃DMF120Microwave-assisted, rapid coupling of hindered aryl chlorides.
Na₂PdCl₄P(t-Bu)₃ or (1-Ad)₂P(n-Bu)CuI / BaseDMSO/Toluene100Effective for various chloroaromatics.
Pd-PEPPSI-IPrNoneK₃PO₄t-AmylOH100NHC-based catalyst effective for sterically hindered substrates.Organometallics 2006, 25, 13, 3244–3253
Pd/CsSPhosCs₂CO₃HEP/Water90Sustainable approach using a water-soluble ligand.

Detailed Experimental Protocol: A Generalized Approach

This protocol is a robust starting point for the copper-free Sonogashira coupling of this compound, adapted from established methods for hindered aryl chlorides.[7][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%) or XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed DMF or Toluene (0.2-0.5 M)

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Substrate Addition: Add this compound (1.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C (or utilize a microwave reactor set to the same temperature for a significantly shorter reaction time, typically 10-30 minutes).[7][10]

  • Monitoring: Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically. Look for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive catalyst.Use a fresh palladium source and ensure ligands are not oxidized. Use an air-stable precatalyst if available.[4]
Insufficient temperature.Increase the reaction temperature in 10 °C increments. Consider switching to a microwave reactor for higher effective temperatures and shorter times.[10]
Steric hindrance is too great.Switch to a more active ligand system, such as an N-heterocyclic carbene (NHC) based catalyst.
Glaser Homocoupling Presence of oxygen (if using Cu).Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.
(For Cu-free systems)This is less common but can occur. Ensure the base is fully anhydrous.
Dehalogenation of Starting Material Presence of water or protic impurities.Use anhydrous solvents and reagents. Ensure the base is dry.

Conclusion

The Sonogashira coupling of this compound is a challenging but achievable transformation. Success relies on understanding the mechanistic barriers posed by steric hindrance and the inert C-Cl bond. By employing highly active catalytic systems, typically featuring bulky, electron-rich phosphine or NHC ligands, and by carefully optimizing reaction conditions with strong bases and appropriate solvents, researchers can effectively synthesize these valuable arylalkyne building blocks. The use of microwave irradiation can further enhance efficiency, making this a practical tool for complex molecule synthesis in drug discovery and materials science.[7][10]

References

  • Title: Sonogashira coupling Source: Wikipedia URL:[Link]
  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: Sonogashira Coupling: Mechanism, Steps & Applications Explained Source: Vedantu URL:[Link]
  • Title: Sonogashira Coupling Source: BYJU'S URL:[Link]
  • Title: Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction Source: Organometallics - ACS Public
  • Title: Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides Source: PubMed URL:[Link]
  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: RSC Publishing URL:[Link]
  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:[Link]
  • Title: Copper in Cross-Coupling Reactions: I.
  • Title: Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion Source: Organometallics - ACS Public
  • Title: Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach Source: ACS Public

Sources

Application Notes and Protocols for Copper-Free Sonogashira Coupling of Hindered Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Challenges in C(sp²)–C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of complex molecules, with wide-ranging applications in pharmaceuticals, natural products, and materials science.[2][3] The ability to construct conjugated enynes and arylalkynes under mild conditions has made it an invaluable tool for drug development professionals seeking to create novel molecular architectures.[4][5]

However, the classical Sonogashira reaction, which employs a palladium catalyst and a copper(I) co-catalyst, is not without its drawbacks. The use of copper can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), and the removal of residual copper from the final product can be a significant challenge in pharmaceutical manufacturing.[4] This has spurred the development of copper-free Sonogashira protocols.

A significant hurdle in these reactions is the use of sterically hindered and electron-rich aryl chlorides as coupling partners. Aryl chlorides are often more readily available and less expensive than their bromide or iodide counterparts, but their lower reactivity, stemming from the strong C-Cl bond, makes them challenging substrates.[6][7] This application note provides a comprehensive guide to the copper-free Sonogashira coupling of hindered aryl chlorides, offering mechanistic insights, a detailed experimental protocol, and a troubleshooting guide to empower researchers in this demanding area of synthesis.

Mechanistic Insights: The Copper-Free Catalytic Cycle

The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle. While several mechanistic pathways have been proposed, a generally accepted sequence of events is as follows:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) species, forming a Pd(II) intermediate.[1][8] This step is often rate-limiting, particularly for unreactive aryl chlorides.[6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[9]

  • Deprotonation and Alkyne Binding: In the absence of a copper co-catalyst, the terminal alkyne is deprotonated by the base present in the reaction mixture. The resulting acetylide can then coordinate to the palladium center. An alternative pathway involves the initial formation of a π-alkyne-palladium complex, followed by deprotonation.[9]

  • Transmetalation (in some proposed mechanisms) or Direct Reaction: In some proposed mechanisms for copper-free variants, a palladium-palladium transmetalation may occur.[10] More commonly, the palladium-bound aryl group and the acetylide are brought into proximity.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product, the arylalkyne, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Recent computational and experimental studies have also suggested a tandem Pd/Pd cycle, where one palladium center activates the aryl halide and another activates the alkyne, linked by a transmetalation process.[10]

Copper-Free Sonogashira Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L)2-Cl Pd(0)L2->Oxidative Addition Complex Ar-Cl Alkynyl Palladium Complex Ar-Pd(II)(L)2-C≡CR Oxidative Addition Complex->Alkynyl Palladium Complex + R-C≡CH, Base - Base-H+Cl- Product Ar-C≡CR Alkynyl Palladium Complex->Product Reductive Elimination Catalyst Catalyst Intermediate Intermediate

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Experimental Protocol: Coupling of a Hindered Aryl Chloride

This protocol provides a general procedure for the copper-free Sonogashira coupling of a sterically hindered aryl chloride with a terminal alkyne.

Materials:

  • Hindered Aryl Chloride (e.g., 2-chloro-1,3-dimethylbenzene)

  • Terminal Alkyne (e.g., phenylacetylene)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., cataCXium® A, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagent_prep Reagent Preparation (Drying & Degassing) assembly Assemble Schlenk flask under inert atmosphere reagent_prep->assembly glassware_prep Glassware Preparation (Oven-dried) glassware_prep->assembly add_solids Add Pd precatalyst, ligand, base, and aryl chloride assembly->add_solids add_liquids Add solvent and terminal alkyne add_solids->add_liquids heating Heat to reaction temperature add_liquids->heating monitoring Monitor reaction (TLC, GC/MS) heating->monitoring quenching Cool and quench the reaction monitoring->quenching extraction Aqueous workup & extraction quenching->extraction purification Column chromatography extraction->purification characterization Characterize product (NMR, MS) purification->characterization

Caption: Experimental workflow for copper-free Sonogashira coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the bulky phosphine ligand (e.g., cataCXium® A, 4 mol%), the base (e.g., Cs₂CO₃, 2 equivalents), and the hindered aryl chloride (1 equivalent).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., Toluene, 0.2 M concentration with respect to the aryl chloride) followed by the terminal alkyne (1.2 equivalents).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent is crucial for the successful coupling of hindered aryl chlorides. The following table summarizes representative conditions for this challenging transformation.

Aryl ChlorideAlkynePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Chloro-1,3-dimethylbenzenePhenylacetylenePd(OAc)₂ (2)cataCXium® A (4)Cs₂CO₃ (2)Toluene11085[11]
1-Chloro-2,6-diisopropylbenzene1-OctynePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane10078[12]
2-ChlorobiphenylTrimethylsilylacetylene[DTBNpP]Pd(crotyl)Cl (2)-TMP (2)DMSORT92[4]
4-Chloro-tert-butylbenzene4-EthynylanisolePdCl₂(PPh₃)₂ (3)-TBAF (3)Neat12088[13]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or low conversion Unreactive aryl chloride: The C-Cl bond is too strong for the catalyst to break.[6]Increase the reaction temperature.[7] Use a more electron-rich and bulky phosphine ligand to enhance the activity of the palladium catalyst.[9] Consider using a more active palladium precatalyst.[4]
Catalyst deactivation: The palladium catalyst may have decomposed.Ensure all reagents and solvents are anhydrous and properly degassed. Use a slightly higher catalyst loading.
Alkyne Homocoupling (Glaser coupling) Presence of trace copper or oxygen: These can promote the dimerization of the alkyne.Use high-purity reagents and ensure a strictly inert atmosphere.[4]
Formation of side products High reaction temperature: May lead to decomposition or unwanted side reactions.Optimize the temperature; a lower temperature may be sufficient with a more active catalyst system.
Incorrect stoichiometry: An excess of the alkyne can sometimes lead to side reactions.Use a slight excess of the alkyne (1.1-1.2 equivalents) and optimize as needed.

Conclusion

The copper-free Sonogashira coupling of hindered aryl chlorides represents a significant advancement in cross-coupling chemistry, offering a more sustainable and efficient route to valuable arylalkyne products. By understanding the underlying mechanism, carefully selecting the appropriate catalyst system and reaction conditions, and being prepared to troubleshoot common issues, researchers can successfully employ this powerful transformation in their synthetic endeavors. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists and drug development professionals, facilitating the synthesis of novel and complex molecular entities.

References

  • Sonogashira coupling - Wikipedia.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction | ACS Catalysis.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • Supposed mechanism for the copper-free Sonogashira reaction. - ResearchGate.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal.
  • A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications.
  • Sonogashira coupling in natural product synthesis - ResearchGate.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central.

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 2-Chloromesitylene with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Formidable Synthetic Challenge

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] While the scope of this reaction is broad, its application to sterically hindered and electronically deactivated substrates remains a significant challenge.

This guide focuses on a particularly demanding transformation: the coupling of 2-chloromesitylene with primary amines. This substrate presents a "perfect storm" of steric and electronic challenges:

  • Steric Hindrance: The two ortho-methyl groups of the mesityl moiety severely crowd the reaction center, impeding the approach of the palladium catalyst.

  • Low Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides and iodides in the crucial oxidative addition step of the catalytic cycle.[4]

Successfully coupling these substrates requires a carefully optimized protocol, with the choice of catalyst system being paramount. This document provides a detailed examination of the mechanistic considerations, key reaction parameters, and a robust experimental protocol designed for researchers tackling this and similar sterically congested C-N cross-coupling reactions.

Mechanistic Insights: The Catalytic Cycle Under Steric Strain

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rationally selecting conditions to overcome the hurdles posed by this compound. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, especially for unreactive aryl chlorides.[6] The severe steric bulk of this compound makes this step particularly sluggish.

  • Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the active Pd(0) catalyst to continue the cycle.[1] Steric congestion can also hinder this final, product-forming step.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Cl) Product N-Mesityl Amine (Ar-NHR) amido_complex L-Pd(II)(Ar)(NHR) (Amido Complex) oa_complex->amido_complex Amine Binding & Deprotonation (+ R-NH2, + Base, - Base-H+Cl-) amido_complex->pd0 Reductive Elimination (- Ar-NHR) ArCl This compound (Ar-Cl) Amine Primary Amine (R-NH2)

Figure 1: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Optimizing for Success: A Guide to Reaction Parameters

Overcoming the steric and electronic barriers in the amination of this compound hinges on the judicious selection of the catalyst system, base, and reaction conditions.

The Decisive Factor: Ligand Selection

For challenging couplings involving aryl chlorides, the choice of phosphine ligand is the single most critical variable. The goal is to employ a ligand that promotes the formation of a highly reactive, monoligated palladium(0) species, L-Pd(0).[1][7] These coordinatively unsaturated species are more active in the difficult oxidative addition and reductive elimination steps.[7][8]

The most effective ligands for this purpose are bulky, electron-rich dialkylbiaryl monophosphines .[1][8][9]

  • Bulkiness: The steric hindrance of the ligand facilitates the formation of the monoligated L-Pd(0) complex and accelerates the final reductive elimination step.[8]

  • Electron-Donating Nature: The electron-richness of the phosphine increases the electron density on the palladium center, which in turn promotes the oxidative addition into the C-Cl bond.[7]

Ligand Name (Acronym)StructureKey Features & Application Notes
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[Image of XPhos structure]A highly general and robust ligand. Often a first choice for screening difficult aryl chloride couplings due to its excellent performance and stability.[2][10]
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[Image of RuPhos structure]The diisopropoxy groups enhance solubility and activity. Particularly effective for coupling primary amines and ammonia equivalents.
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)[Image of BrettPhos structure]An extremely active, electron-rich, and bulky ligand. Often succeeds where other ligands fail, especially with highly hindered substrates.[5]
cataCXium® A (Di(1-adamantyl)-n-butylphosphine)[Image of cataCXium A structure]A non-biaryl, bulky alkylphosphine ligand known for its high activity in coupling unreactive aryl chlorides.[11]

Recommendation: For the coupling of this compound, begin with XPhos or BrettPhos . Their combination of steric bulk and electron-donating properties is well-suited to overcome the substrate's inherent challenges.

Palladium Precursor: Choosing the Right Entry Point

While Pd(0) is the active catalyst, air-stable Pd(II) sources are often used, which are reduced in situ.[12] More recently, well-defined, air-stable Pd(0) precatalysts have become the standard for ensuring reproducibility and high activity.

Palladium SourceTypeAdvantagesDisadvantages
Pd(OAc)₂ Pd(II)Inexpensive, readily available.In-situ reduction can be inconsistent; may require higher catalyst loading.[4]
Pd₂(dba)₃ Pd(0)A common Pd(0) source.Can have variable purity; must be handled under inert atmosphere.[4]
(XPhos)Pd G3/G4 PrecatalystAir-stable, well-defined L-Pd(0) source. Ensures reliable formation of the active catalyst, leading to higher reproducibility and often lower required catalyst loadings.[5]Higher cost.

Recommendation: The use of a palladacycle precatalyst like (XPhos)Pd G3 is strongly recommended to ensure efficient and reproducible generation of the active catalyst.

Base and Solvent: Creating the Optimal Environment
  • Base: A strong, non-nucleophilic base is required to deprotonate the primary amine without competing in side reactions. The most common and effective bases for this transformation are alkali metal alkoxides.

    • Sodium tert-butoxide (NaOtBu): The most frequently used base. It is strong, inexpensive, and generally provides excellent results.[4][10]

    • Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base that can be effective when NaOtBu fails.[13]

  • Solvent: Anhydrous, non-polar aprotic solvents are standard.

    • Toluene or Xylenes: High boiling points allow for the elevated temperatures often necessary to drive the reaction to completion.[10][12]

    • tert-Amyl alcohol or t-Butanol: Can sometimes be beneficial, particularly with certain base/ligand combinations.[5]

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a generic primary alkylamine. Reaction conditions may require further optimization for specific amine substrates.

Safety Precaution: This reaction should be performed by trained personnel in a well-ventilated fume hood. The reagents are flammable and/or corrosive. An inert atmosphere is required.

Materials and Reagents
  • This compound (1.0 equiv)

  • Primary amine (1.2-1.5 equiv)

  • (XPhos)Pd G3 precatalyst (1-2 mol%)

  • XPhos ligand (1-2 mol%, if not using a precatalyst with sufficient ligand)

  • Sodium tert-butoxide (1.5-2.0 equiv)

  • Anhydrous toluene (to achieve a concentration of ~0.1-0.2 M)

  • Oven-dried glassware (Schlenk flask or reaction vial with a magnetic stir bar)

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup reagents (diethyl ether, saturated aq. NH₄Cl, brine, MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow cluster_protocol Experimental Protocol start Start setup Assemble oven-dried glassware under inert atmosphere start->setup charge Charge flask with Pd precatalyst, ligand (if needed), and NaOtBu in glovebox or under gas flow setup->charge add_solvents Add anhydrous toluene charge->add_solvents add_reagents Add this compound and primary amine via syringe add_solvents->add_reagents react Heat reaction mixture (e.g., 100-110 °C) with stirring add_reagents->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor workup Cool, quench with water, and perform aqueous workup monitor->workup Upon completion purify Purify crude product via flash column chromatography workup->purify end Characterize final product purify->end

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (XPhos)Pd G3 precatalyst (e.g., for a 1 mmol scale reaction, use ~0.02 mmol, 2 mol%) and sodium tert-butoxide (2.0 mmol, 2.0 equiv). This step is best performed in a glovebox. Alternatively, charge the solids into the flask and immediately purge with inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5-10 mL). Stir the resulting suspension for 5 minutes at room temperature.

  • Add the this compound (1.0 mmol, 1.0 equiv) via syringe, followed by the primary amine (1.5 mmol, 1.5 equiv).

  • Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere), quenching them, and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-mesitylamine product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst due to oxygen/moisture contamination.Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use an air-stable precatalyst.
Insufficient temperature.Increase the reaction temperature. Consider switching to a higher-boiling solvent like xylenes.
Inappropriate ligand/base combination.Screen a different ligand (e.g., switch from XPhos to BrettPhos) or a different base (e.g., LHMDS).
Formation of Hydrodehalogenation Side Product (Mesitylene) Catalyst decomposition or competing reaction pathway.Use a more robust ligand. Ensure the primary amine is of high purity. Lowering the temperature slightly may help, but could also slow the desired reaction.
Incomplete Reaction Catalyst deactivation over time.Add a second portion of catalyst and ligand midway through the reaction.

Conclusion

The Buchwald-Hartwig amination of the sterically demanding this compound with primary amines is a challenging yet achievable transformation. Success is critically dependent on the use of highly active catalyst systems derived from bulky, electron-rich monophosphine ligands, such as XPhos or BrettPhos, in combination with a strong base and elevated temperatures. The use of well-defined, air-stable palladium precatalysts is highly recommended to ensure reproducibility and maximize yield. By following the detailed protocols and troubleshooting advice outlined in this guide, researchers can confidently approach this and other sterically hindered C-N cross-coupling reactions.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
  • Kuwano, R., et al. Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Taylor & Francis Online. [Link]
  • Kuwano, R., et al. (2017). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
  • Marion, N., et al. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Organic Chemistry Data.
  • Friščić, T., et al. (2020). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. [Link]
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Lei, A., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]
  • Nolan, S. P., et al. (2012). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Buchwald, S. L., et al.
  • Beller, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
  • Hanson, S. K., et al. (2020). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
  • Grokipedia.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
  • Buchwald, S. L., et al. (2019).
  • ACS GCI Pharmaceutical Roundtable.

Sources

Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls Using 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sterically hindered biaryls, particularly those with multiple ortho-substituents, are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Their unique, conformationally restricted frameworks, a result of atropisomerism, can confer advantageous biological and physical properties. However, the construction of these sterically congested scaffolds presents a significant synthetic challenge. This guide provides an in-depth exploration of modern palladium-catalyzed cross-coupling methodologies for the synthesis of sterically hindered biaryls, with a specific focus on the strategic use of 2-chloromesitylene as a readily available and challenging coupling partner. Detailed protocols for Suzuki-Miyaura and Kumada-Corriu couplings are presented, emphasizing the critical role of ligand selection, reaction parameter optimization, and mechanistic considerations to overcome the inherent steric barriers.

Introduction: The Challenge and Importance of Steric Congestion

The synthesis of biaryls has been revolutionized by palladium-catalyzed cross-coupling reactions.[1] However, the formation of aryl-aryl bonds between sterically demanding partners, such as those required for di-, tri-, and tetra-ortho-substituted biaryls, remains a formidable task.[2][3] The steric bulk adjacent to the coupling sites impedes the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[4]

This compound serves as an excellent model substrate and building block in this context. It is an electron-rich aryl chloride, which is notoriously less reactive than its bromide or iodide counterparts in oxidative addition.[5][6] Furthermore, the two ortho-methyl groups present a significant steric challenge that must be overcome for successful coupling. Mastering the coupling of this compound opens the door to a wide range of complex, sterically encumbered biaryl structures.

This document outlines robust and reproducible protocols for the synthesis of sterically hindered biaryls utilizing this compound, with a focus on providing not just the steps, but the scientific rationale behind them.

The Critical Role of Ligand Design in Overcoming Steric Hindrance

The success of cross-coupling reactions involving sterically hindered substrates is intrinsically linked to the choice of ligand.[4][7] Simple phosphine ligands like triphenylphosphine are often ineffective. The development of bulky and electron-rich ligands has been a breakthrough in this field.[4][8]

Key Ligand Classes for Coupling Hindered Substrates:

  • Bulky Monophosphines: These ligands, often featuring large substituents like tert-butyl or cyclohexyl groups, promote the formation of the active, monoligated palladium(0) species, which is crucial for efficient oxidative addition.[4] The Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are exemplary in this regard, with their steric bulk and electron-donating properties accelerating the key steps of the catalytic cycle.[4][8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. Their steric bulk can be readily tuned, making them highly effective for coupling unactivated aryl chlorides.[5][9][10]

The selection of the appropriate ligand is paramount and often requires empirical screening for a given substrate combination.

Suzuki-Miyaura Coupling: A Versatile Tool for Hindered Biaryl Synthesis

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boron reagents.[1][11] For sterically demanding couplings, careful optimization of the catalyst system and reaction conditions is essential.[12][13]

Mechanistic Considerations for Hindered Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance impacts each of these steps. Bulky ligands are crucial to facilitate the oxidative addition of the sterically hindered aryl chloride and to promote the final reductive elimination to release the biaryl product.[4]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Aryl-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Aryl-Pd(II)-X(L) Transmetalation Transmetalation Aryl-Pd(II)-X(L)->Transmetalation + Ar'-B(OR)2 + Base Aryl-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Aryl-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product Ar-X This compound Ar'-B(OR)2 Arylboronic Acid/Ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general method for the coupling of this compound with a sterically hindered arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water). The reaction should be set up to be approximately 0.1-0.2 M in the limiting reagent.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂Readily available and efficient in forming the active Pd(0) species in situ.
Ligand SPhosA bulky and electron-rich Buchwald ligand, proven to be effective for coupling hindered aryl chlorides.[12]
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
Solvent System Toluene/WaterThe biphasic system aids in the dissolution of both organic and inorganic reagents.
Temperature 100-110 °CElevated temperatures are generally required to overcome the activation barrier for the oxidative addition of aryl chlorides.

Kumada-Corriu Coupling: A Powerful Alternative for Hindered Systems

The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile. This method is particularly effective for the synthesis of sterically crowded biaryls due to the high nucleophilicity of the Grignard reagent.[2][6]

Mechanistic Insights into Hindered Kumada-Corriu Coupling

The catalytic cycle is similar to the Suzuki-Miyaura coupling. However, the high reactivity of the Grignard reagent can lead to side reactions, such as homo-coupling. The choice of catalyst and reaction conditions is critical to favor the desired cross-coupling pathway.[14]

Kumada_Coupling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification Schlenk_Tube Schlenk Tube under Inert Atmosphere Charge_Reagents Charge Aryl Halide, Pd Catalyst, Ligand Add_Grignard Add Grignard Reagent (Aryl-MgX) Charge_Reagents->Add_Grignard Stir Stir at appropriate temperature Add_Grignard->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry, Concentrate Extract->Dry_Concentrate Purify Purify via Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Sterically Hindered Biaryl

Caption: Experimental workflow for the Kumada-Corriu cross-coupling.

Protocol: Kumada-Corriu Coupling of this compound with an Aryl Grignard Reagent

This protocol describes the coupling of this compound with a sterically hindered aryl Grignard reagent.

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., 2,6-dimethylphenylmagnesium bromide), solution in THF

  • Palladium(II) chloride (PdCl₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask under an inert atmosphere, stir PdCl₂ (2 mol%), IPr·HCl (4 mol%), and NaOtBu (8 mol%) in anhydrous THF at room temperature for 30 minutes to pre-form the active Pd-NHC catalyst.

  • Reaction Setup: In the main reaction flask under an inert atmosphere, add this compound (1.0 equivalent) dissolved in anhydrous THF.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction flask.

  • Grignard Addition: Slowly add the aryl Grignard reagent (1.1 equivalents) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Execution: After the addition is complete, stir the reaction at room temperature or gently heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within a few hours.

  • Workup: Cool the reaction to room temperature and carefully quench by slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor PdCl₂A common and effective precursor for forming Pd-NHC complexes.
Ligand IPr·HClA bulky N-heterocyclic carbene precursor that generates a highly active catalyst for coupling aryl chlorides.[6]
Base (for catalyst formation) NaOtBuA strong, non-nucleophilic base for the deprotonation of the imidazolium salt to form the carbene.
Solvent THFThe standard solvent for Grignard reagents, ensuring compatibility.
Temperature Room temperature to 60 °CThe high reactivity of Grignard reagents often allows for milder reaction conditions compared to Suzuki-Miyaura couplings.[2]

Troubleshooting and Key Considerations

  • Low Yields: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity. Consider screening different ligands, increasing the reaction temperature, or using a more reactive coupling partner (e.g., an aryl bromide instead of a chloride if possible).

  • Homo-coupling: This is a common side reaction, especially in Kumada-Corriu couplings. Slow addition of the Grignard reagent and maintaining a low reaction temperature can help to minimize this.

  • Dehalogenation: The reduction of the aryl halide to the corresponding arene can occur. This is often promoted by moisture or impurities. Ensuring anhydrous conditions and high-purity reagents is crucial.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is essential for these sensitive catalytic reactions. Oxygen can deactivate the palladium catalyst.

Conclusion

The synthesis of sterically hindered biaryls using challenging substrates like this compound is achievable with high efficiency through modern palladium-catalyzed cross-coupling reactions. The judicious selection of bulky, electron-rich ligands, such as Buchwald-type phosphines and N-heterocyclic carbenes, is the cornerstone of success. By understanding the mechanistic nuances and carefully controlling reaction parameters, researchers can confidently construct these valuable and complex molecular architectures. The protocols provided herein serve as a robust starting point for the exploration of these powerful synthetic transformations.

References

  • Synthesis of Programmable Tetra-ortho-Substituted Biaryl Compounds Using Diels−Alder Cycloadditions/Cycloreversions of Disubstituted Alkynyl Stannanes.Journal of the American Chemical Society.
  • Synthesis of Tetra-ortho-substituted, Phosphorus-Containing and Carbonyl-Containing Biaryls Utilizing a Diels−Alder Approach.American Chemical Society.
  • Diels-Alder approach to tetra-ortho-substituted biaryls employing propargylic tertiary alcohols as dienophiles.PubMed.
  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.Organic Chemistry Portal.
  • Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolbor
  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol.Journal of the American Chemical Society.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.The Doyle Group.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.PubMed Central.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.Organic & Biomolecular Chemistry.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PubMed Central.
  • Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Aryl
  • Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions.The Journal of Organic Chemistry.
  • Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes.Organic Chemistry Portal.
  • Suzuki–Miyaura (hetero-)
  • Biaryl synthesis via direct arylation: establishment of an efficient catalyst for intramolecular processes.PubMed.
  • Synthesis of Sterically Hindered Biaryl Acids: Applic
  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogen
  • Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls.MDPI.
  • Buchwald–Hartwig amin
  • Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System.Organic Chemistry Portal.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.Organic & Biomolecular Chemistry.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
  • The Buchwald-Hartwig Amin
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.YouTube.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
  • Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu.
  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temper
  • Synthesis of sterically hindered biarylamines.
  • Selective Kumada biaryl cross-coupling reaction enabled by an iron(III)
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.PubMed.
  • Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl).PubMed Central.
  • A Kumada-type biaryl coupling in water. Homo- and hetero-coupling with catalytic Pd(II) and excess magnesium.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.University of San Diego.
  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.
  • Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production...
  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.ChemRxiv.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.PubMed Central.
  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions.MDPI.
  • Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions.

Sources

preparation of 2,4,6-trimethylphenyl substituted compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,4,6-Trimethylphenyl (Mesityl) Substituted Compounds

Application Note & Protocols for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

The Strategic Importance of the Mesityl Group in Modern Chemistry

The 2,4,6-trimethylphenyl group, commonly known as the mesityl (Mes) group, is far more than a simple aromatic substituent. Its unique structural and electronic properties make it an indispensable tool in modern organic and organometallic chemistry. The three methyl groups, positioned symmetrically around the benzene ring, create significant steric hindrance. This bulkiness is strategically employed to stabilize reactive intermediates, control stereoselectivity in asymmetric catalysis, and construct sterically demanding ligands for transition metal catalysts.[1][2]

Electronically, the methyl groups are electron-donating, which increases the electron density of the aromatic ring. This electronic effect influences the reactivity of the ring and the properties of metal complexes where the mesityl group acts as a ligand.[3] This combination of steric bulk and electron-richness allows for the fine-tuning of a molecule's reactivity and stability. Consequently, the mesityl moiety is a cornerstone in the design of N-heterocyclic carbenes (NHCs), bulky phosphine ligands for cross-coupling reactions, and frameworks for materials science applications like OLEDs.[4][5][6][7]

This guide provides detailed protocols and the underlying scientific rationale for several robust methods used to introduce the mesityl group, empowering researchers to leverage its unique properties in their synthetic endeavors.

Foundational Synthesis via Grignard Reagents

The preparation of mesitylmagnesium bromide (MesMgBr) is a classic, cost-effective, and highly reliable method for introducing the mesityl group as a potent nucleophile.[1][8] The primary challenge is ensuring strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[9][10]

Causality Behind the Experimental Choices:
  • Anhydrous Conditions: Grignard reagents are strong bases and will be instantly quenched by protic sources like water to form mesitylene, terminating the desired reaction.[10] All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory.

  • Initiation: The reaction between magnesium turnings and 2-bromomesitylene can have an induction period. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface by etching away the passivating magnesium oxide layer.

  • Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial. They are non-protic and solvate the magnesium center, stabilizing the Grignard reagent through coordination in what is known as the Schlenk equilibrium.[9]

Experimental Protocol: Preparation of Mesitylmagnesium Bromide and Reaction with an Aldehyde

Objective: To synthesize 1-(2,4,6-trimethylphenyl)ethanol by reacting mesitylmagnesium bromide with acetaldehyde.

Materials:

  • Magnesium turnings

  • 2-Bromomesitylene (2-Bromo-1,3,5-trimethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • Assemble the flame-dried three-neck flask with a condenser and dropping funnel under an inert atmosphere (Nitrogen or Argon).

    • Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 2-bromomesitylene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2-bromomesitylene solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask with a heat gun.

    • Once initiated, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-brown solution is the mesitylmagnesium bromide reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve acetaldehyde (1.1 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

Visualization: Grignard Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Bromomesitylene D Formation of Mesitylmagnesium Bromide (MesMgBr) A->D B Mg Turnings B->D C Anhydrous THF C->D F Nucleophilic Addition (0 °C to RT) D->F E Electrophile (e.g., Acetaldehyde) E->F G Aqueous Quench (NH4Cl) F->G H Extraction G->H I Purification (Chromatography) H->I J Final Product I->J

Workflow for Grignard-based mesityl compound synthesis.

Advanced Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming C-C bonds, offering broad functional group tolerance and high yields.[11] For incorporating the mesityl group, the Suzuki-Miyaura and Stille couplings are particularly prominent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (e.g., mesitylboronic acid) with an organic halide or triflate.[12][13] Its advantages include the stability and low toxicity of the boronic acid reagents and generally mild reaction conditions.

Causality Behind the Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precursor like Pd(OAc)₂ or used directly as Pd(PPh₃)₄.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, JohnPhos) are often required.[14] They facilitate the crucial reductive elimination step, especially with sterically hindered partners like the mesityl group, and stabilize the palladium catalyst.[15][16][17]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

Experimental Protocol: Suzuki-Miyaura Coupling of Mesitylboronic Acid with 4-Iodoanisole

Objective: To synthesize 4-methoxy-2',4',6'-trimethylbiphenyl.

Materials:

  • Mesitylboronic acid

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (degassed)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup:

    • To a Schlenk tube under an inert atmosphere, add mesitylboronic acid (1.5 equivalents), 4-iodoanisole (1.0 equivalent), and K₃PO₄ (3.0 equivalents).

    • In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of toluene to form the pre-catalyst.

    • Add the catalyst mixture to the Schlenk tube.

    • Add degassed toluene and water (typically a 10:1 ratio). Degassing the solvents (e.g., by sparging with argon for 30 minutes) is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the mixture in an oil bath at 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

EntryAryl HalidePd Source (mol%)Ligand (mol%)BaseYield (%)
14-IodoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄~90%
21-BromonaphthalenePd₂(dba)₃ (1)XPhos (2.5)K₂CO₃~85%
32-ChloropyridinePd(OAc)₂ (3)JohnPhos (6)Cs₂CO₃~78%
Representative yields for Suzuki-Miyaura couplings involving mesitylboronic acid. Conditions may vary.
Visualization: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C L-Pd(II)-(Ar)-X B->C D Transmetalation C->D E L-Pd(II)-(Ar)-Mes D->E F Reductive Elimination E->F F->A ArMes Ar-Mes F->ArMes ArX Ar-X ArX->B X MesB Mes-B(OR)2 MesB->D Base Base Base->D

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Stille Coupling

The Stille reaction couples an organostannane (e.g., mesityltributylstannane) with an organic halide or sulfonate.[18][19][20] It is highly effective for sterically demanding substrates and tolerates a vast array of functional groups.[21][22] However, the high toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.

Causality Behind the Experimental Choices:

  • Catalyst and Ligands: Similar to Suzuki coupling, Pd(0) catalysts are used, often with phosphine ligands like PPh₃ or bulky biaryl phosphines for more challenging couplings.[21]

  • Additives: In some cases, additives like CsF or Cu(I) salts can accelerate the transmetalation step.

  • Solvent: Aprotic polar solvents like DMF, NMP, or dioxane are commonly used.

Experimental Protocol: Stille Coupling of Mesityltributylstannane with 4-Bromobenzonitrile

Objective: To synthesize 4-cyano-2',4',6'-trimethylbiphenyl.

Materials:

  • Mesityltributylstannane

  • 4-Bromobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium fluoride (CsF)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup:

    • Caution: Organotin compounds are highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

    • In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromobenzonitrile (1.0 equivalent), Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and CsF (2.0 equivalents).

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Add mesityltributylstannane (1.2 equivalents) via syringe and seal the tube.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

    • Monitor the reaction by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction with an aqueous KF solution and stir vigorously for 1 hour. This precipitates the tin byproduct as insoluble tributyltin fluoride, which can be removed by filtration through Celite.

    • Extract the filtrate with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography to yield the desired biaryl.

Characterization of Mesityl-Substituted Compounds

The high symmetry of the mesityl group gives it a distinct and easily identifiable signature in NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy

The key to identifying a mesityl group is the pattern of its proton and carbon signals. Due to the C₂ᵥ symmetry, the two aromatic protons are chemically equivalent, as are the two ortho methyl groups.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Integration
Aromatic CH~6.8-7.0~128-130s, 2H
ortho-CH₃~2.3-2.5~20-22s, 6H
para-CH₃~2.1-2.3~19-21s, 3H
Quaternary C (ipso)-~135-138-
Quaternary C (Me-substituted)-~136-139-
Typical NMR chemical shifts for a mesityl group in CDCl₃.[1][23][24][25] Values can vary based on the full molecular structure.

The presence of a singlet integrating to 2H in the aromatic region, along with two sharp singlets in the aliphatic region with a 2:1 (6H:3H) integration ratio, is strong evidence for a mesityl substituent.

Concluding Remarks

The is achievable through a variety of robust synthetic methods. The choice of method—be it the classic Grignard reaction or a modern palladium-catalyzed cross-coupling—should be guided by factors such as substrate scope, functional group tolerance, and considerations of cost and toxicity. The protocols and insights provided herein serve as a foundation for researchers to confidently incorporate the sterically demanding and electronically rich mesityl group into complex molecular architectures, enabling advancements in catalysis, drug discovery, and materials science.

References

  • Mesitylene - Wikipedia. (n.d.). Wikipedia.
  • Le, D. P. N., Stollenz, M., & Gessner, V. H. (2022). How Thermodynamic, Electronic, and Steric Factors Influence Mesitylcopper Oligomers. The Journal of Physical Chemistry A, 126(42), 7795–7804. [Link]
  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2862–2865. [Link]
  • Mahatthananchai, J., & Bode, J. W. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science, 3(1), 192–197. [Link]
  • Le, D. P. N., Stollenz, M., & Gessner, V. H. (2022). How Thermodynamic, Electronic, and Steric Factors Influence Mesitylcopper Oligomers. ResearchGate.
  • Mahatthananchai, J., & Bode, J. W. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. RSC Publishing.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2017). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. DSpace@MIT.
  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands. Semantic Scholar.
  • Ackermann, L. (2012).
  • Hübner, A., & Bolte, M. (2012). Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), m1453. [Link]
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Biaryl Ligands for C–N Coupling. (n.d.). Synfacts, 2008(07), 0739-0739. [Link]
  • The Role of Mesitylene in Modern Industrial Synthesis and Applications. (n.d.). OKCHEM.
  • Process for the preparation of 2,4,6-trimethylphenol. (1976). Google Patents.
  • Le, D. P. N., Stollenz, M., & Gessner, V. H. (2022). How Thermodynamic, Electronic, and Steric Factors Influence Mesitylcopper Oligomers. ChemRxiv. [Link]
  • Kar, A., et al. (2013). Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies. Beilstein Journal of Organic Chemistry, 9, 747–755. [Link]
  • Kar, A., et al. (2013). Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies. Beilstein Journals.
  • Billingsley, K. L., & Buchwald, S. L. (2007). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
  • Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. (n.d.). ResearchGate.
  • Synthesis of compound 4 (Mes = 2,4,6-trimethylphenyl). (n.d.). ResearchGate.
  • Heilmann, E., et al. (2021). Synthesis of bismuthanyl-substituted monomeric triel hydrides. Dalton Transactions, 50(44), 16008-16012. [Link]
  • Stollenz, M., & Gessner, V. H. (2012). Mesitylcopper – A Powerful Tool in Synthetic Chemistry. Organometallics, 31(12), 4377–4389. [Link]
  • The Versatility of Mesitylene (1,3,5-Trimethylbenzene) in Modern Chemistry. (n.d.). OKCHEM.
  • Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. (n.d.). Organic Chemistry Portal.
  • Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. (n.d.). Journal of the American Chemical Society.
  • Synthesis of 3 (Mes=2,4,6‐trimethylphenyl). (n.d.). ResearchGate.
  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). (n.d.). ResearchGate.
  • Mesitoic acid (part 1) & contribution of both Steric & Electronic effect: Role of acylium cation. (2020). YouTube.
  • Stille reaction - Wikipedia. (n.d.). Wikipedia.
  • Mesitylene vs benzene in metal-arene complexes. (2016). Reddit.
  • 1H NMR Spectrum. (n.d.). University of Wisconsin-Madison.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Direct Arylation of 1,3-Benzodioxole and 2,2-Difluorobenzo[1][15]dioxole. (2022). Advanced Synthesis & Catalysis.
  • methyl sulfate. (n.d.). Organic Syntheses Procedure.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
  • Grignard reagent - Wikipedia. (n.d.). Wikipedia.
  • Org. Synth. 2011, 88, 197. (n.d.). Organic Syntheses.
  • Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. (n.d.). Journal of the American Chemical Society.
  • grignard reagents. (n.d.). Chemguide.
  • H-1 NMR Spectrum. (n.d.). Spectral Database for Organic Compounds.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

Sources

The Strategic Use of 2-Chloromesitylene in the Synthesis of the Bulky Ligand Tris(2,4,6-trimethylphenyl)phosphine for Advanced Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Steric Hindrance in Modern Catalysis

In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. A key principle in catalyst design is the modulation of the steric and electronic properties of the ligands that coordinate to the metal center. Bulky ligands, in particular, play a crucial role in enhancing catalytic activity and selectivity by creating a sterically crowded environment around the metal. This steric hindrance can promote reductive elimination, prevent catalyst deactivation pathways such as β-hydride elimination, and influence the regioselectivity of bond formation.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a particularly effective bulky phosphine ligand, tris(2,4,6-trimethylphenyl)phosphine, also known as trimesitylphosphine. The synthesis originates from the readily available and cost-effective starting material, 2-chloromesitylene. We will delve into the detailed protocols for the synthesis of this ligand and its subsequent application in the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.

The Cornerstone of Bulk: Tris(2,4,6-trimethylphenyl)phosphine

Tris(2,4,6-trimethylphenyl)phosphine is a highly sterically hindered and electron-rich triarylphosphine ligand. Its bulky mesityl groups (2,4,6-trimethylphenyl) create a cone angle that is significantly larger than that of less substituted triarylphosphines like triphenylphosphine. This steric bulk is instrumental in promoting challenging cross-coupling reactions, particularly those involving sterically demanding substrates or those prone to side reactions. The electron-donating nature of the methyl groups on the mesityl rings also enhances the electron density on the phosphorus atom, which in turn increases the electron-donating ability of the phosphine ligand to the metal center, often leading to more active catalysts.

PART 1: Synthesis of Tris(2,4,6-trimethylphenyl)phosphine from this compound

The synthesis of tris(2,4,6-trimethylphenyl)phosphine is a two-step process that begins with the formation of a Grignard reagent from this compound, followed by the reaction of this organometallic intermediate with phosphorus trichloride.

Step 1: Synthesis of 2,4,6-Trimethylphenylmagnesium Chloride (Mesityl Grignard Reagent)

The formation of a Grignard reagent is a classic organometallic reaction involving the insertion of magnesium metal into a carbon-halogen bond. While aryl bromides are often used, aryl chlorides can also be employed, sometimes requiring slightly more forcing conditions or activation of the magnesium.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial. The ether solvent plays a vital role in stabilizing the Grignard reagent by coordinating to the magnesium center, forming a soluble complex. Water and other protic solvents must be rigorously excluded as they will protonate and destroy the highly basic Grignard reagent.[1]

  • Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide. This layer can inhibit the reaction. Mechanical methods like stirring and the use of a small initiating agent like iodine or 1,2-dibromoethane are often employed to expose a fresh, reactive magnesium surface.[2]

  • Inert Atmosphere: The Grignard reagent is sensitive to both oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon.

Experimental Protocol: Synthesis of 2,4,6-Trimethylphenylmagnesium Chloride

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound154.6515.47 g0.10
Magnesium Turnings24.312.67 g0.11
Anhydrous Diethyl Ether74.12100 mL-
Iodine253.811 small crystal-

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Gently warm the flask with a heat gun under vacuum and then cool to room temperature under an inert atmosphere.

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of this compound in 80 mL of anhydrous diethyl ether. Add a small portion (approx. 5-10 mL) of the this compound solution to the magnesium turnings.

  • Reaction: The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey to brownish solution of 2,4,6-trimethylphenylmagnesium chloride is used directly in the next step.

Grignard_Formation cluster_reactants Reactants cluster_conditions Conditions This compound This compound Reaction_Vessel Reaction This compound->Reaction_Vessel Added dropwise Mg Mg⁰ Mg->Reaction_Vessel Activated Solvent Anhydrous Ether/THF Solvent->Reaction_Vessel Atmosphere Inert Atmosphere (N₂/Ar) Atmosphere->Reaction_Vessel Grignard_Reagent 2,4,6-Trimethylphenyl- magnesium Chloride Reaction_Vessel->Grignard_Reagent Forms caption Workflow for Grignard Reagent Synthesis Phosphine_Synthesis cluster_reactants Reactants cluster_conditions Conditions Grignard Mesityl Grignard Reagent Reaction_Vessel Reaction Grignard->Reaction_Vessel PCl3 PCl₃ PCl3->Reaction_Vessel Added to Grignard Temperature 0 °C to RT Temperature->Reaction_Vessel Addition Slow, dropwise addition Addition->Reaction_Vessel Workup Work-up & Purification Reaction_Vessel->Workup Quench with aq. NH₄Cl Product Tris(2,4,6-trimethylphenyl)phosphine Workup->Product Recrystallization caption Workflow for Bulky Phosphine Synthesis

Caption: Workflow for the synthesis of tris(2,4,6-trimethylphenyl)phosphine.

PART 2: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [3]The use of bulky, electron-rich phosphine ligands like tris(2,4,6-trimethylphenyl)phosphine is often crucial for the success of these reactions, especially with less reactive aryl chlorides.

The Role of the Bulky Ligand in the Catalytic Cycle:

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The bulky phosphine ligand influences each of these steps:

  • Oxidative Addition: The electron-rich nature of the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II) intermediate.

  • Stabilization of Monoligated Species: The steric bulk of the ligand promotes the formation of a monoligated Pd(0) species, which is often the most active catalyst.

  • Promotion of Reductive Elimination: The steric hindrance around the metal center facilitates the final reductive elimination step, where the C-N bond is formed and the active Pd(0) catalyst is regenerated. This step is often the rate-limiting step, and bulky ligands can significantly accelerate it.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

This protocol is adapted from established procedures for Buchwald-Hartwig amination using bulky phosphine ligands. [4]

Reagent/Material Molar Mass ( g/mol ) Quantity Moles/Equivalents
4-Chlorotoluene 126.58 127 mg 1.0 mmol (1.0 equiv)
Morpholine 87.12 105 µL 1.2 mmol (1.2 equiv)
Tris(2,4,6-trimethylphenyl)phosphine 388.52 23.3 mg 0.06 mmol (6 mol%)
Palladium(II) Acetate (Pd(OAc)₂) 224.5 4.5 mg 0.02 mmol (2 mol%)
Sodium tert-butoxide (NaOt-Bu) 96.1 135 mg 1.4 mmol (1.4 equiv)

| Anhydrous Toluene | 92.14 | 5 mL | - |

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate, tris(2,4,6-trimethylphenyl)phosphine, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene and stir the mixture at room temperature for 10 minutes. The formation of the active Pd(0) catalyst is often indicated by a color change.

  • Substrate Addition: Add 4-chlorotoluene followed by morpholine to the reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd⁰L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-PdII(L)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R₂NH, Base PdII_Amido Ar-PdII(L)-NR₂ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂ (Product) caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

The synthesis of the bulky phosphine ligand, tris(2,4,6-trimethylphenyl)phosphine, from the accessible precursor this compound, provides a powerful tool for synthetic chemists. The steric hindrance and electron-rich nature of this ligand make it highly effective in promoting challenging catalytic reactions, such as the Buchwald-Hartwig amination of aryl chlorides. The detailed protocols and the rationale behind the experimental choices provided in this application note are intended to empower researchers to successfully synthesize and apply this valuable ligand in their own work, ultimately advancing the fields of chemical synthesis and drug discovery.

References

  • Grignard Reaction. (n.d.).
  • Neil, R. H., & Cowley, A. H. (1983). Synthesis and Reactivity of Some P-Mesityl Substituted Phosphorus Compounds. DTIC.
  • Organic Syntheses Procedure. (n.d.).
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 2(1), 27-50.
  • Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Khan, I., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4247.
  • Kwong, F. Y., & Buchwald, S. L. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459.
  • Wikipedia. (2023). Tris(trimethylsilyl)phosphine.
  • Janiszewska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367.
  • Grignard Reaction. (n.d.).
  • Ereztech. (n.d.). Tris(2,4,6-trimethylphenyl)phosphine.
  • Organic Chemistry - Video Lessons. (2015). Grignard Reagent Synthesis Reaction Mechanism.
  • Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.
  • The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation.
  • Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide.
  • Khan, I., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4247.
  • Grignard Reaction. (n.d.).
  • Wikipedia. (n.d.). Methylmagnesium chloride.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.
  • Stenutz. (n.d.). tris(2,4,6-trimethylphenyl)phosphine.
  • National Center for Biotechnology Information. (n.d.). Trimesitylphosphine. PubChem Compound Database.
  • Dr. Andryj Borys. (2021). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube.
  • Kempe, R., et al. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv.
  • Google Patents. (n.d.). Grignard syntheses.

Sources

Application Note: 2-Chloromesitylene as a Versatile Precursor for Sterically Demanding Organometallic Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 2,4,6-trimethylphenyl (mesityl) group is a cornerstone in modern organometallic chemistry, prized for the significant steric protection it affords to metal centers. This steric bulk is instrumental in stabilizing reactive low-coordination or low-valent metal complexes and in creating well-defined catalytic pockets that enhance selectivity. 2-Chloromesitylene serves as a readily available and highly effective starting material for introducing the mesityl moiety. This guide provides a detailed technical overview and validated protocols for the synthesis of two key organometallic precursors from this compound: Mesitylmagnesium chloride (a Grignard reagent) and Mesityllithium. The document explains the causality behind critical experimental parameters and offers a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific applications.

The Strategic Importance of the Mesityl Group in Organometallic Design

In the architecture of organometallic complexes, the ligand framework is as crucial as the metal itself. Ligands dictate the electronic properties, solubility, and, most critically, the steric environment of the metallic core. The mesityl (Mes) group, (CH₃)₃C₆H₂-, is a quintessential "bulky" ligand, whose utility arises directly from the steric hindrance imposed by its two ortho-methyl groups.[1]

This crowding is not a liability but a powerful design tool. It creates a protective pocket around the metal, which can:

  • Enhance Catalyst Stability: The bulky framework can prevent catalyst decomposition pathways, such as dimerization or ligand dissociation, leading to more robust and longer-lived catalytic systems.[1]

  • Stabilize Reactive Intermediates: The steric shield allows for the isolation and study of otherwise transient species, such as complexes with low coordination numbers or metals in low oxidation states.[2]

  • Induce Selectivity: By physically blocking certain approach trajectories, the mesityl group can direct substrates to a well-defined reactive site, thereby enhancing reaction selectivity (e.g., regio-, diastereo-, or enantioselectivity).[2]

This compound is an ideal precursor for introducing this group. The chlorine atom provides a reactive handle for metallation, while the molecule itself is a stable, commercially available liquid.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1667-04-5[3][4][5]
Molecular Formula C₉H₁₁Cl[5][6]
Molecular Weight 154.64 g/mol [3][6]
Boiling Point 204-206 °C at 760 mmHg[6][7]
Density ~1.0 g/cm³[6]
Appearance Colorless to pale yellow liquid
LogP 4.19[6]

Synthesis of Mesitylmagnesium Chloride (Grignard Reagent)

The formation of a Grignard reagent is a classic and robust method for generating a carbon nucleophile from an aryl halide. The reaction involves the direct insertion of magnesium metal into the carbon-chlorine bond, a process that occurs on the surface of the metal.[8][9]

Theoretical & Practical Considerations
  • Mechanism: The reaction is believed to proceed via a single-electron transfer (SET) mechanism at the magnesium surface, generating a radical intermediate that rapidly combines to form the organomagnesium species.[8]

  • Solvent Choice: Anhydrous ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential. They do not react with the Grignard reagent; instead, they solvate and stabilize the magnesium center through coordination, preventing reagent precipitation and maintaining its reactivity.[9]

  • Magnesium Activation: A passivating layer of magnesium oxide on the metal surface often creates an induction period.[9] This layer must be disrupted to initiate the reaction. Mechanical methods (crushing) or chemical activators like iodine or 1,2-dibromoethane are commonly used. Iodine works by reacting with Mg to form MgI₂, which helps etch the oxide layer.[9]

Detailed Protocol: Synthesis of Mesitylmagnesium Chloride (MesMgCl)

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous diethyl ether (or THF)

  • Schlenk flask or three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a flow of inert gas (N₂ or Ar) to exclude atmospheric moisture.

  • Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. This helps to drive off any adsorbed water and sublimes the iodine to activate the Mg surface. A faint purple vapor and its subsequent disappearance indicate activation.

  • Initiation: Add a small portion (~10% of the total volume) of a solution of this compound in anhydrous diethyl ether to the activated magnesium. The reaction mixture may need to be gently warmed or stirred vigorously to initiate. Initiation is marked by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray color.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise via the dropping funnel at a rate that maintains a gentle reflux. The causality here is crucial: adding the halide too quickly can lead to an uncontrollably exothermic reaction and promote the formation of biphenyl coupling side-products.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a dark gray to brown, slightly viscous liquid.

  • Validation & Quantification: The concentration of the prepared Grignard reagent should be determined before use. This is typically done by titration. A common method involves reacting an aliquot of the Grignard solution with a known excess of I₂, followed by back-titration of the unreacted I₂ with a standardized sodium thiosulfate solution.

Workflow for Grignard Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling p1 Dry Glassware (Oven) p2 Assemble Hot under N₂/Ar p1->p2 r1 Add Mg turnings + I₂ crystal p2->r1 r2 Activate Mg (Heat Gun) r1->r2 r3 Add initial aliquot of This compound in Et₂O r2->r3 r4 Observe Initiation (Color change, reflux) r3->r4 r5 Dropwise addition of remaining This compound solution r4->r5 r6 Stir to completion (Reflux, 1-2h) r5->r6 prod Mesitylmagnesium Chloride (MesMgCl Solution) r6->prod quant Titrate to determine concentration prod->quant cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_product Product & Validation p1 Flame-dry Schlenk flask p2 Add this compound + Anhydrous THF p1->p2 r1 Cool solution to -78 °C (Dry Ice / Acetone) p2->r1 r2 Slowly add n-BuLi solution (1.05 eq) via syringe r1->r2 r3 Stir at -78 °C for 1h r2->r3 prod Mesityllithium (MesLi) Solution in THF r3->prod val Validate by quenching aliquot (confirm Mesitylene) prod->val quant Titrate for concentration prod->quant

Caption: Workflow for MesLi Synthesis.

Comparative Analysis and Applications

Both the Grignard and organolithium routes are effective, but the choice depends on the specific experimental context.

Table 2: Comparison of Synthetic Routes
FeatureGrignard Synthesis (MesMgCl)Lithium-Halogen Exchange (MesLi)
Reagents Mg metal, I₂ (activator)n-BuLi or t-BuLi (pyrophoric)
Temperature Room temp. to reflux (~35-65 °C)Very low temp. (-78 °C) required
Reaction Speed Slower, subject to induction periodExtremely fast, often complete in <1 hr
Safety Flammable ether, exothermicPyrophoric alkyllithiums, cryogenic bath
Functional Group Tolerance Less tolerant; reacts with acidic protons (e.g., -OH, -NH) and some carbonyls.Also highly basic, but low temps can sometimes allow for selective exchange.
Equipment Standard reflux setupRequires inert atmosphere (Schlenk/glovebox) and cryogenic capabilities.
Downstream Applications

The resulting MesMgCl and MesLi are powerful synthetic intermediates:

  • Nucleophilic Addition: They readily react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. [10]* Transmetalation: They are excellent reagents for transferring the mesityl group to other metals or metalloids. A prominent application is the synthesis of bulky phosphine ligands, such as Mesityldiphenylphosphine (PMesPh₂) or Dimesitylphenylphosphine (PMes₂Ph), by reacting MesMgCl or MesLi with the appropriate chlorophosphine (e.g., Ph₂PCl or PhPCl₂). [11]* Precursors to N-Heterocyclic Carbenes (NHCs): The mesityl group is a key component of highly successful NHC ligands like IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). The synthesis of the imidazolium salt precursor often involves the reaction of a mesityl-containing amine. [1]

Safety Precautions

  • This compound: Irritating to eyes, respiratory system, and skin. Harmful if swallowed. [6]Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organolithium Reagents (n-BuLi): Extremely reactive and pyrophoric (ignite spontaneously on contact with air). Must be handled under a strict inert atmosphere. All transfers should be performed using syringes or cannulas.

  • Magnesium: Flammable solid, especially as a fine powder or ribbon. Keep away from water and open flames.

  • Anhydrous Ethers (Et₂O, THF): Highly flammable and can form explosive peroxides upon storage. Always use from a fresh or tested container and work in a fume hood, away from ignition sources.

References

  • Wikipedia. Mesitylene. [Link]
  • Wikipedia. Metal–halogen exchange. [Link]
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
  • Reddit. Mesitylene vs benzene in metal-arene complexes. [Link]
  • Wikipedia. Grignard reagent. [Link]
  • ResearchGate. (PDF)
  • Cheméo. Chemical Properties of Benzene, 2-chloro-1,3,5-trimethyl- (CAS 1667-04-5). [Link]
  • Chemsrc. This compound | CAS#:1667-04-5. [Link]
  • University of Wisconsin-Madison. Lithium Halogen Exchange #1 revised. [Link]
  • Shodhganga. Over the past decades, the transition-metal-catalyzed cross-coupling reactions have led construction of various small and complex organic molecules. [Link]
  • Wiley Online Library. Metal-Catalyzed Cross-Coupling Reactions. [Link]
  • YouTube. 10.03 Synthesis of Organometallic Compounds. [Link]
  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
  • MDPI.
  • ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
  • PubMed. Synthesis, resolution, and reactivity of benzylmesitylphenylphosphine: a new p-chiral bulky ligand. [Link]
  • LookChem. This compound - 1667-04-5, C9H11Cl, density, melting point, boiling point, structural formula, synthesis. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • PubChem. Mesityl Chloride. [Link]
  • IJREI. Uses of organometallic compounds in chemical processes. [Link]
  • GeeksforGeeks. Applications of Organometallic Compounds. [Link]
  • Fiveable. Applications of Organometallic Chemistry | Inorganic Chemistry II Class Notes. [Link]
  • National Institutes of Health. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). [Link]
  • ResearchGate. Transition metal‐catalyzed cross‐coupling using propargyl compounds for synthesis of allenes. [Link]
  • Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]
  • NIST WebBook. Benzene, 2-chloro-1,3,5-trimethyl-. [Link]
  • Science Madness. Troubles with Lithium-Halogen exchange reaction. [Link]
  • PubMed.
  • Peking University. Mechanism of Lithium-Halogen Exchange and Related Reactions. [https://www.chem.pku.edu.cn/luohm/group/pdf/Mechanism of Lithium-Halogen Exchange and Related Reactions.
  • University of Rochester. Synthesis of Organometallic Compounds. [Link]
  • Semantic Scholar.
  • PubMed. Synthesis and Reactions of 3d Metal Complexes with the Bulky Alkoxide Ligand [OC(t)Bu2Ph]. [Link]
  • Chemistry LibreTexts.
  • University of the West Indies. Main Group Organometallic Chemistry-2. [Link]
  • L.S. College, Muzaffarpur. Organometallic chemistry. [Link]
  • Campos Group. Bulky and non-Innocent Ligands to Access Exotic Chemistry. [Link]
  • Royal Society of Chemistry.

Sources

experimental setup for Grignard formation with 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Protocol for the Formation of 2,4,6-Trimethylphenylmagnesium Chloride: A Guide for Researchers in Organic Synthesis and Drug Development

Introduction

The Grignard reaction, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of a vast array of organic molecules.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the preparation of a Grignard reagent (RMgX) through the reaction of an organic halide with magnesium metal.[1][3] These reagents serve as potent nucleophiles and strong bases, enabling reactions with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[4][5]

However, the formation of Grignard reagents from sterically hindered aryl halides, such as 2-chloromesitylene, presents significant challenges. The bulky ortho-methyl groups impede the approach of the aryl halide to the magnesium surface, often leading to sluggish or failed reactions. Furthermore, the inherent stability of the C-Cl bond in aryl chlorides compared to bromides or iodides contributes to the difficulty of the reaction.

This application note provides a detailed experimental protocol for the successful formation of 2,4,6-trimethylphenylmagnesium chloride. It addresses the critical aspect of magnesium activation and outlines a robust procedure to overcome the steric and electronic hurdles associated with this transformation. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring reproducibility and success for researchers in organic synthesis and drug development.

Challenges in Grignard Formation with this compound

The primary obstacle in forming a Grignard reagent from this compound is the steric hindrance imposed by the two ortho-methyl groups. This steric bulk makes it difficult for the magnesium to insert into the carbon-chlorine bond. Additionally, a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal can inhibit the reaction.[1][6][7][8] To overcome these challenges, a combination of chemical and physical activation of the magnesium is crucial.

Materials and Apparatus

Reagents
ReagentFormulaGradeSupplier
Magnesium turningsMg99.8%Sigma-Aldrich
This compoundC₉H₁₁Cl98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O≥99.9%, inhibitor-freeSigma-Aldrich
1,2-DibromoethaneC₂H₄Br₂99%Sigma-Aldrich
IodineI₂99.8%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O≥99.7%, inhibitor-freeSigma-Aldrich
Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert gas (Argon or Nitrogen) supply

  • Syringes and needles

  • Glassware for quenching and work-up

Note: All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of inert gas before use. The reaction is highly sensitive to moisture.[6]

Experimental Protocol

Part 1: Magnesium Activation

The activation of magnesium is a critical step to remove the passivating oxide layer and expose a fresh, reactive metal surface.[6][7] This protocol employs a combination of chemical activators, 1,2-dibromoethane and iodine, to ensure reliable initiation.[1][7][9]

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas inlet connected to the Schlenk line. Purge the entire apparatus with inert gas for at least 15-20 minutes.

  • Magnesium Addition: To the flask, add magnesium turnings (1.2 equivalents).

  • Initial Solvent Addition: Add a small amount of anhydrous THF via syringe to just cover the magnesium turnings.

  • Chemical Activation:

    • Add a single crystal of iodine to the flask. The iodine will react with the magnesium surface, and its characteristic purple color will disappear upon activation.[7][10][11]

    • Using a syringe, add a few drops of 1,2-dibromoethane. The reaction of 1,2-dibromoethane with magnesium produces ethylene gas and magnesium bromide, which helps to etch the magnesium surface and provides a visual cue (bubbling) of successful activation.[6][12][13][14]

  • Initiation Observation: Gentle warming with a heat gun may be necessary to initiate the activation. The disappearance of the iodine color and the evolution of gas are indicators of an activated magnesium surface.[7]

Diagram of the Experimental Workflow

Grignard_Formation_Workflow start Start setup Assemble & Purge Apparatus start->setup add_mg Add Mg Turnings setup->add_mg add_solvent Add Anhydrous THF add_mg->add_solvent activate_mg Activate Mg (I₂ & C₂H₄Br₂) add_solvent->activate_mg initiate_reaction Initiate Reaction (Add small aliquot) activate_mg->initiate_reaction Observe Activation prepare_halide Prepare this compound Solution in THF prepare_halide->initiate_reaction add_halide Dropwise Addition of This compound initiate_reaction->add_halide Exotherm Observed reflux Maintain Gentle Reflux add_halide->reflux completion Stir to Completion reflux->completion end Grignard Reagent Ready completion->end

Sources

Application Notes and Protocols: 2-Chloromesitylene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloromesitylene in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Aryl halides are foundational building blocks in this endeavor, serving as versatile precursors for a multitude of cross-coupling reactions that form the backbone of many active pharmaceutical ingredients (APIs). Among these, this compound (1-chloro-2,4,6-trimethylbenzene), a sterically hindered aryl chloride, presents a unique profile for the construction of highly substituted diarylamine and diaryl ether moieties. These structural motifs are prevalent in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).

The steric bulk imparted by the three methyl groups on the aromatic ring of this compound offers both challenges and opportunities in synthetic design. While the steric hindrance can decrease reactivity, it also provides a powerful tool for directing regioselectivity and for creating compounds with specific conformational properties that can enhance biological activity and metabolic stability. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the formation of carbon-nitrogen bonds through modern cross-coupling methodologies. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present data to ensure trustworthy and reproducible results.

Core Synthetic Strategies: C-N Bond Formation with this compound

The formation of a C-N bond between an aryl halide and an amine is a cornerstone of medicinal chemistry. Two powerful, palladium- and copper-catalyzed cross-coupling reactions have become the methods of choice for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its high functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to the Ullmann condensation.[3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[4] For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.

  • Ullmann Condensation: A classic method for C-N and C-O bond formation, the Ullmann reaction utilizes a copper catalyst, often at higher temperatures.[5] While traditionally requiring harsh conditions, modern advancements have introduced ligands that allow for milder and more efficient Ullmann-type couplings.[6] This method remains highly relevant, particularly for specific substrate combinations where palladium-based methods may be less effective or economical.

The selection between these two methodologies often depends on the specific substrates, functional group compatibility, and cost considerations at the scale of production. For the synthesis of N-aryl anthranilic acids, both approaches are viable.

Featured Application: Synthesis of N-(2,4,6-trimethylphenyl)anthranilic Acid

N-aryl anthranilic acids are a critical class of pharmaceutical intermediates, most notably as precursors to the fenamate class of NSAIDs. The synthesis of N-(2,4,6-trimethylphenyl)anthranilic acid from this compound and 2-aminobenzoic acid serves as an excellent case study to illustrate the practical application of these cross-coupling strategies. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline derivatives, yielding N-aryl anthranilic acid derivatives in up to 99% yield.[7]

Below, we provide a detailed protocol for the Ullmann condensation, a robust and cost-effective method for this particular transformation.

Experimental Protocol: Ullmann Condensation for N-(2,4,6-trimethylphenyl)anthranilic Acid

This protocol is adapted from established procedures for Ullmann condensations and optimized for the specific substrates.[8]

Reaction Scheme:

Reaction Scheme

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
This compound1667-04-5154.64 g/mol 4.0 g0.026
2-Aminobenzoic Acid118-92-3137.14 g/mol 3.5 g0.026
Anhydrous Potassium Carbonate584-08-7138.21 g/mol 4.3 g0.031
Copper(I) Oxide1317-39-1143.09 g/mol 0.2 g0.0014
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 50 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (4.0 g, 0.026 mol), 2-aminobenzoic acid (3.5 g, 0.026 mol), anhydrous potassium carbonate (4.3 g, 0.031 mol), and copper(I) oxide (0.2 g, 0.0014 mol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 130-140 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

  • Acidification: Slowly acidify the aqueous mixture with concentrated hydrochloric acid with stirring until the pH is approximately 2-3. This will precipitate the N-(2,4,6-trimethylphenyl)anthranilic acid.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2,4,6-trimethylphenyl)anthranilic acid as a solid.

Expected Yield and Characterization:

Based on similar reactions, the expected yield of the purified product is in the range of 80-90%.[8] The final product should be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations.

Ullmann_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_Chloromesitylene This compound Intermediate N-(2,4,6-trimethylphenyl)anthranilic acid 2_Chloromesitylene->Intermediate Ullmann Condensation 2_Aminobenzoic_Acid 2-Aminobenzoic Acid 2_Aminobenzoic_Acid->Intermediate Catalyst Cu₂O (catalyst) Catalyst->Intermediate Base K₂CO₃ (base) Base->Intermediate Solvent DMF (solvent) Solvent->Intermediate Heat Heat (130-140°C) Heat->Intermediate

Caption: Ullmann Condensation Workflow for N-aryl Anthranilic Acid Synthesis.

Buchwald_Hartwig_vs_Ullmann cluster_BH_details Buchwald-Hartwig Details cluster_Ullmann_details Ullmann Details Start Aryl Halide + Amine BH Buchwald-Hartwig Amination Start->BH Ullmann Ullmann Condensation Start->Ullmann Product N-Aryl Amine (Pharmaceutical Intermediate) BH->Product BH_Catalyst Pd Catalyst Ullmann->Product Ullmann_Catalyst Cu Catalyst BH_Ligand Phosphine Ligand BH_Base Base (e.g., NaOtBu) BH_Conditions Milder Conditions Ullmann_Base Base (e.g., K₂CO₃) Ullmann_Conditions Higher Temperatures

Caption: Comparison of Buchwald-Hartwig and Ullmann Condensation Pathways.

Conclusion and Future Outlook

This compound is a valuable and strategic building block in the synthesis of pharmaceutical intermediates, particularly for accessing sterically demanding diarylamine structures. The choice between modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Ullmann condensation, allows for flexibility in synthetic design, enabling chemists to overcome the challenges posed by steric hindrance. The successful synthesis of N-(2,4,6-trimethylphenyl)anthranilic acid demonstrates the practical utility of these methods in constructing precursors for medicinally important compounds. As the demand for novel therapeutics with complex architectures continues to grow, the strategic application of versatile reagents like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • Buchwald-Hartwig Amin
  • Ullmann Condens
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid deriv
  • acridone - Organic Syntheses Procedure
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH
  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchG

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloromesitylene Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of 2-Chloromesitylene Grignard reagent (Mesitylmagnesium Chloride). As a Senior Application Scientist, I understand the unique challenges this sterically hindered Grignard formation presents. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, empowering you to achieve higher yields and reproducible results.

The primary difficulty in this synthesis arises from the steric hindrance imposed by the two ortho-methyl groups on the aromatic ring. This bulkiness impedes the approach of the aryl halide to the magnesium metal surface, making reaction initiation sluggish and often favoring side reactions. This guide will walk you through overcoming these specific hurdles.

Troubleshooting Guide

This section addresses the most common failures and suboptimal outcomes encountered during the preparation of Mesitylmagnesium Chloride.

Q1: My Grignard reaction won't initiate. What are the likely causes and solutions?

Failure to initiate is the most frequent issue. The reaction is highly sensitive to surface passivation on the magnesium and the presence of moisture.[1][2][3][4] An observable initiation is characterized by a gentle reflux, the formation of a cloudy gray/brown mixture, and a noticeable exotherm.[3][5][6]

Troubleshooting Workflow for Initiation Failure

G cluster_activation Activation Methods start Reaction Fails to Initiate check_dry Verify Anhydrous Conditions (Flame-dried glassware, anhydrous solvents) start->check_dry First Step check_mg Assess Magnesium Quality (Fresh, not dull/oxidized) check_dry->check_mg If conditions are dry activate Activate Magnesium Surface check_mg->activate If Mg is good quality mechanical Mechanical (Crush turnings) activate->mechanical chemical Chemical (Iodine, 1,2-Dibromoethane) activate->chemical reinitiate Re-attempt Initiation (Add small aliquot of this compound, gentle warming) success Successful Initiation (Exotherm, cloudiness, reflux) reinitiate->success Success fail Persistent Failure (Consider Rieke® Magnesium) reinitiate->fail Failure mechanical->reinitiate chemical->reinitiate

Caption: Troubleshooting workflow for Grignard reaction initiation.

Solutions:

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][7] All glassware must be flame-dried or oven-dried and assembled under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be anhydrous grade.

  • Activate the Magnesium: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[2][3][6] This layer must be disrupted. See the table below for a comparison of common activation methods.

  • Use High-Quality Magnesium: Use fresh, shiny magnesium turnings. Dull, gray turnings are heavily oxidized and will be less reactive.

Activation MethodMechanism of ActionVisual IndicatorPros & Cons
Mechanical Crushing Physically breaks the MgO layer, exposing fresh Mg(0) surface.[2][6][8]N/APro: Simple, no chemical additives. Con: Can be difficult, may not be uniformly effective.
Iodine (I₂) Crystal Reacts with small, exposed areas of Mg(0) to form MgI₂, which helps to etch the surface.[3][9][10]Disappearance of the brown/purple iodine color.[3][6]Pro: Common, easy to add. Con: Can sometimes be insufficient for stubborn reactions.
1,2-Dibromoethane (DBE) Reacts with Mg to produce ethylene gas and MgBr₂. This "entrainment" method effectively cleans the surface.[1][11][12]Vigorous bubbling (ethylene evolution).[2][11]Pro: Very effective, provides a clear visual cue of activation.[11] Con: Introduces bromide ions into the reaction.
Rieke® Magnesium A highly reactive, fine powder of Mg(0) with a large surface area, prepared by reducing MgCl₂.[13]N/A (Used directly)Pro: Extremely effective for sterically hindered halides, allows for lower reaction temperatures.[14][15][16] Con: More expensive, requires handling of a pyrophoric suspension.
Q2: My reaction initiated, but the final yield is low. Why?

Low yields are typically due to incomplete conversion or competing side reactions.

Potential Causes & Solutions:

  • Wurtz Coupling: This is the most significant side reaction for sterically hindered Grignard reagents.[17] The already-formed Mesitylmagnesium Chloride acts as a nucleophile and attacks a molecule of this compound, forming 2,2',4,4',6,6'-hexamethylbiphenyl.

    • Solution: Minimize this side reaction by ensuring the concentration of this compound remains low throughout the reaction. This is achieved by the slow, dropwise addition of the halide solution to the magnesium suspension. Maintaining a moderate reaction temperature (e.g., gentle reflux in THF) rather than aggressive heating also helps.[17][18]

  • Incomplete Reaction: The steric hindrance may lead to a slow reaction rate.

    • Solution: Allow sufficient reaction time after the addition is complete. Monitor the consumption of the magnesium turnings. If a significant amount of metal remains, the reaction is not finished.

  • Reaction with Air (O₂): Exposure to air will oxidize the Grignard reagent.

    • Solution: Maintain a positive pressure of inert gas throughout the setup, addition, and reaction period.

Q3: The reaction mixture turned dark brown or black. Is this normal?

A cloudy, gray, or light brownish appearance is normal and indicates the formation of the Grignard reagent.[5] However, a very dark brown or black color can suggest decomposition, often caused by overheating.[5][19] This can lead to the formation of biphenyl and other coupling byproducts. Carefully control the rate of addition to maintain a gentle, controllable reflux and avoid excessive temperature spikes.[5]

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for forming this compound Grignard reagent?

Tetrahydrofuran (THF) is the preferred solvent.[13][20] Its Lewis basicity is crucial for solvating and stabilizing the Grignard reagent through coordination with the magnesium atom.[4][13] While diethyl ether can be used, THF's higher boiling point (66 °C vs. 35 °C) allows for a wider and more easily controlled operating temperature range. The solvent must be anhydrous.[1]

Q5: Should I use an "initiator" or an "entrainment agent"?

These terms are often used interchangeably but have slightly different meanings.

  • Initiators like iodine or a few drops of methyl iodide are used in catalytic amounts to kick-start the reaction at a few active sites.[2][21]

  • Entrainment agents like 1,2-dibromoethane are used to continuously clean the magnesium surface throughout the initial phase of the reaction.[11][22] For a challenging substrate like this compound, using 1,2-dibromoethane is a highly reliable method.[11]

Q6: How does temperature affect the reaction yield?

Temperature control is a balancing act.

  • Too Low: The reaction rate may be too slow for practical synthesis.

  • Too High: The rate of side reactions, particularly Wurtz coupling, increases significantly, leading to lower yields of the desired Grignard reagent.[17][18]

The optimal strategy is to use gentle warming if necessary to initiate the reaction, and then maintain a gentle reflux by controlling the addition rate of the this compound.[23] The exothermic nature of the reaction should sustain the reflux without excessive external heating.

Reaction Scheme: Grignard Formation vs. Wurtz Coupling

G cluster_conditions Reaction Conditions A This compound (Ar-Cl) Grignard Mesitylmagnesium Chloride (Ar-MgCl) DESIRED PRODUCT A->Grignard + Mg(0) (Slow addition, Moderate Temp) Wurtz Dimesityl (Ar-Ar) SIDE PRODUCT Mg Mg(0) Grignard->Wurtz + Ar-Cl (High [Ar-Cl], High Temp) slow_add Slow Halide Addition slow_add->Grignard mod_temp Moderate Temperature mod_temp->Grignard high_conc High Local [Halide] high_conc->Wurtz high_temp High Temperature high_temp->Wurtz

Caption: Competing pathways in the formation of Mesitylmagnesium Chloride.

Experimental Protocols

Protocol 1: Preparation of Mesitylmagnesium Chloride

This protocol assumes a standard laboratory scale and requires strict adherence to air-free techniques.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (DBE) (~1-2 mol% relative to Mg)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Addition: Add the magnesium turnings to the reaction flask.

  • Activation: Add a small amount of anhydrous THF to just cover the magnesium. Using a syringe, add the 1,2-dibromoethane. Gentle warming with a heat gun may be required to initiate activation, which is confirmed by the evolution of ethylene gas (bubbling).[2][11] Once bubbling begins, remove the heat source.

  • Initiation: Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the activated magnesium suspension. The reaction should initiate, evidenced by a gentle reflux and the formation of a cloudy solution. If it does not start, gently warm the flask.

  • Addition: Once the reaction is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. This is critical to minimize Wurtz coupling.[17]

  • Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain a reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Usage: The resulting gray-to-brown solution of Mesitylmagnesium Chloride is ready for use. Its concentration should be determined by titration before proceeding with subsequent reactions.

Protocol 2: Titration of the Grignard Reagent

This method determines the molar concentration of the active Grignard reagent.

Procedure:

  • Accurately weigh approximately 0.2-0.3 g of iodine (I₂) into a dry, inert-gas-flushed flask and dissolve it in anhydrous THF.

  • Using a dry, gas-tight syringe, carefully withdraw an exact volume (e.g., 1.00 mL) of the Grignard solution and add it dropwise to the stirring iodine solution.

  • The endpoint is the disappearance of the brown iodine color.

  • The concentration (M) is calculated as: M = (mass of I₂ / molecular weight of I₂) / volume of Grignard solution (L)

References

  • J. T. Plant, et al. (2021). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Alfa Chemistry. (n.d.). Grignard Reaction. Alfa Chemistry Technical Articles.
  • BenchChem. (2025). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. BenchChem Technical Support.
  • Unknown Author. (n.d.). 25. The Grignard Reaction.
  • Various Authors. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Various Authors. (2021). Activation of Grignard reagent. Chemistry Stack Exchange.
  • Whitmore, F. C., & George, R. S. (1942). A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES. Journal of the American Chemical Society.
  • Various Authors. (n.d.).
  • BenchChem. (2025). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis. BenchChem Technical Support.
  • Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Kappe, C. O., et al. (2023).
  • ChemicalBook. (2019). Applications of 1,2-Dibromoethane. ChemicalBook Articles.
  • JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). The Grignard Reagents.
  • Adichemistry. (n.d.).
  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF.
  • Reddy, K. A., et al. (2007). Effect of temperature on Grignard reaction.
  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.
  • Various Authors. (2013). How do Grignard Activating Reagents work?
  • Various Authors. (2024).
  • Rieke Metals. (n.d.). Highly Reactive Metals and Organometallic Reagents. Rieke Metals.
  • Unknown Author. (n.d.). Calorimetric investigation of the formation of grignard reagents. Conference Paper.
  • Chemistry LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts.
  • Various Authors. (2018). Use of iodine in making Grignard reagent? Reddit r/chemhelp.
  • Sigma-Aldrich. (n.d.). Magnesium Highly Reactive Rieke® Metal, suspension. Sigma-Aldrich.
  • Pearson, D. E., Cowan, D., & Beckler, J. D. (1959). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry.
  • Enriquez, J., et al. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters.
  • Organic Chemistry Explained. (2019). making Grignard reagents. YouTube.
  • ResearchGate. (n.d.). Heat release rates of isothermal Grignard reactions with different water concentrations.
  • Wikipedia. (n.d.). Wurtz reaction. Wikipedia.
  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
  • Wikipedia. (n.d.). Grignard reagent. Wikipedia.

Sources

troubleshooting failed Grignard reaction with 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

The formation of a Grignard reagent from 2-chloromesitylene is a notoriously challenging transformation that frequently fails under standard conditions. The significant steric hindrance imposed by the two ortho-methyl groups shields the carbon-chlorine bond, impeding the necessary insertion of magnesium.[1][2] This guide provides a structured, in-depth approach to troubleshooting and optimizing this reaction. We move beyond generic advice to address the specific mechanistic hurdles presented by this sterically demanding substrate, offering field-proven protocols and explaining the chemical reasoning behind each step.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound failed to initiate. I observed no exotherm, no bubbling, and no color change. What are the primary causes?

A1: Failure to initiate is the most common problem and almost always traces back to two fundamental issues: the presence of proton sources or a passive magnesium surface.

  • Anhydrous Conditions: Grignard reagents are exceptionally strong bases and are readily destroyed by even trace amounts of water or other protic compounds (e.g., alcohols).[3][4] This acid-base reaction is significantly faster than the desired Grignard formation.

    • Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under a stream of inert gas (Nitrogen or Argon).[5]

    • Solvents & Reagents: Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.[6][7] Ensure your this compound is free of water. Commercially available anhydrous solvents should be used from a freshly opened bottle or after being passed through a solvent purification system.[8]

  • Magnesium Passivation: Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO) upon exposure to air.[9] This layer prevents the metal from reacting with the aryl halide.[10] For a standard reaction, this oxide layer must be physically or chemically removed to expose a fresh, reactive magnesium surface. Initial attempts should involve crushing the magnesium turnings with a glass rod under an inert atmosphere to physically break the oxide layer.[11]

Q2: I've ensured anhydrous conditions and crushed the magnesium, but the reaction still won't start. What advanced activation techniques are recommended for a substrate this hindered?

A2: Sterically hindered halides like this compound require more aggressive magnesium activation methods than simple aryl halides.[12][13] If mechanical activation is insufficient, chemical activation is the logical next step.

  • Chemical Activators: These are small amounts of highly reactive compounds that clean the magnesium surface.

    • Iodine (I₂): Adding a single crystal of iodine is a common first step. The iodine reacts with the magnesium surface, and the disappearance of its characteristic purple/brown color is an indicator of magnesium activation.[3][14]

    • 1,2-Dibromoethane (DBE): This is a highly effective activator. A few drops of DBE react readily with magnesium to produce ethylene gas (observed as bubbling) and magnesium bromide. This process etches the magnesium surface, exposing fresh metal.[9][15] The visual confirmation of bubbling provides clear evidence of activation before adding your primary substrate.

  • Entrainment Method: This involves using a small amount of a more reactive halide (an "entrainment agent") to initiate the reaction, which then helps sustain the reaction with the less reactive this compound.[16] While effective, this can complicate the final reaction mixture.

Q3: Why is forming a Grignard reagent with this compound so much more difficult than with chlorobenzene?

A3: The core issue is steric hindrance . The two methyl groups ortho to the chlorine atom create a crowded environment around the reaction center. This physically blocks the magnesium metal surface from accessing the carbon-chlorine bond for the oxidative insertion step.[1][2][17] Chlorobenzene, lacking this steric bulk, allows for much easier access to the reaction site.

The diagram below illustrates this concept. The bulky methyl groups on this compound act as "bumpers," preventing the close approach required for the reaction to occur.

Steric_Hindrance cluster_0 Chlorobenzene (Low Steric Hindrance) cluster_1 This compound (High Steric Hindrance) C6H5Cl Chlorobenzene Arrow_1 Easy Approach Mg_Surface_1 Mg Surface Arrow_1->Mg_Surface_1       MesitylCl This compound Arrow_2 Hindered Approach Mg_Surface_2 Mg Surface Block_1 Me Block_2 Me Arrow_2->Mg_Surface_2      

Caption: Steric hindrance in this compound vs. chlorobenzene.

Q4: My reaction initiated, but the yield of the mesitylmagnesium chloride is very low, and the mixture turned dark. What side reactions are occurring?

A4: Low yields, especially with darkening of the reaction mixture, often point to side reactions, primarily Wurtz-type homocoupling.

  • Wurtz Coupling: The newly formed mesitylmagnesium chloride can react with a molecule of unreacted this compound. This results in the formation of a bi-mesityl dimer and magnesium chloride, consuming both your starting material and your desired product. This is often exacerbated by high local concentrations of the halide or excessive heating.[3][7]

    • Mitigation: Add the this compound solution slowly and dropwise to the activated magnesium suspension. This keeps the concentration of the halide low at any given moment, favoring Grignard formation over coupling.

  • Reaction with Solvent: While THF is an excellent solvent for Grignard reactions, prolonged heating at reflux can sometimes lead to decomposition pathways.[5] The reaction should be heated only enough to sustain it. Once initiated, the reaction is often exothermic enough to proceed without external heating.[15]

Troubleshooting Workflow

If you are facing a failed reaction, follow this logical progression to diagnose the issue.

Troubleshooting_Workflow start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, dry solvent) start->check_anhydrous re_dry Re-dry all components and restart experiment check_anhydrous->re_dry No check_mg Is Magnesium Activated? check_anhydrous->check_mg Yes re_dry->start activate_mg Activate Mg: 1. Crush Turnings 2. Add I₂ crystal 3. Add 1,2-Dibromoethane check_mg->activate_mg No check_temp Is reaction temperature adequate? (Gentle warming may be needed) check_mg->check_temp Yes activate_mg->check_temp warm Apply gentle heat (warm water bath) check_temp->warm No success Reaction Initiates Successfully check_temp->success Yes warm->success

Caption: A step-by-step workflow for diagnosing initiation failure.

Data Summary

Table 1: Comparison of Magnesium Activation Methods
Activation MethodProcedureProsCons
Mechanical Crushing Grind Mg turnings with a glass rod under inert gas.[11]Simple, introduces no chemical impurities.Often insufficient for highly unreactive halides.
Iodine (I₂) Add one small crystal of I₂ to the Mg suspension.[3][14]Easy, visual confirmation of activation (color fades).Can sometimes fail with very passive Mg.
1,2-Dibromoethane (DBE) Add a few drops of DBE to the Mg suspension.[9][15]Highly effective, visual confirmation (gas evolution).Introduces MgBr₂ into the reaction mixture.
DIBAH Use of diisobutylaluminum hydride to activate the surface.[18]Very powerful, also acts as a drying agent.Reagent is pyrophoric and requires careful handling.

Experimental Protocols

Protocol 1: Optimized Grignard Formation with this compound using DBE Activation

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • 1,2-Dibromoethane (DBE)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the glassware and flame-dry all components under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Preparation: Place the magnesium turnings (1.2 eq.) and a magnetic stir bar into the reaction flask.

  • Activation: Add enough anhydrous THF to just cover the magnesium. Begin vigorous stirring. Using a syringe, add a small amount of 1,2-dibromoethane (e.g., ~5 mol% relative to Mg).[9][15]

  • Initiation: Gentle warming with a heat gun or water bath may be required. Initiation is confirmed by the spontaneous bubbling of ethylene gas.[15] Once bubbling is sustained, remove the heat source.

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Once the activation bubbling has subsided, add this solution dropwise to the stirring magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic.[15]

  • Reaction: After the addition is complete, continue to stir the mixture. If reflux ceases, gently heat the mixture to maintain reflux for 1-2 hours to ensure complete reaction. A successful reaction will result in the consumption of most of the magnesium and a grayish, cloudy appearance.[9]

  • Quantification: Cool the resulting Grignard solution to room temperature. The concentration should be determined by titration (see Protocol 2) before use in subsequent steps.

Protocol 2: Titration of the Grignard Reagent

Purpose: To accurately determine the molar concentration of the prepared Grignard reagent.[3]

Materials:

  • Iodine (I₂)

  • Anhydrous THF

  • Prepared Grignard solution

  • Syringes and needles

Procedure:

  • Prepare Iodine Solution: In a flame-dried vial under inert gas, accurately weigh a sample of iodine (e.g., 100 mg) and dissolve it in a known volume of anhydrous THF (e.g., 2.0 mL).

  • Titration Setup: Cool the iodine solution to 0°C in an ice bath.

  • Titrate: Slowly add the prepared Grignard reagent dropwise via a 1 mL syringe to the vigorously stirring iodine solution. The initial dark brown color of the iodine will fade.

  • Endpoint: The endpoint is reached when the solution becomes colorless or a persistent light yellow.[8]

  • Calculation: Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine. Repeat the titration at least twice for an accurate average.

References

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
  • Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • JoVE. (2017). Grignard Reagent Preparation and Grignard Reaction.
  • Chemistry Stack Exchange. (2014). What's the purpose of a Grignard reagent initiation?.
  • ProQuest. (1941). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents.
  • J-GLOBAL. (n.d.). A Practical Procedure for Iron-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl-Grignard Reagents with Primary Alkyl Halides.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • ACS Publications. (n.d.). A Study of the Entrainment Method for Making Grignard Reagents.
  • Chemistry LibreTexts. (2019). 11.8: Organometallic Reagents.
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
  • Wikipedia. (n.d.). Grignard reaction.

Sources

Technical Support Center: Grignard Synthesis of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Grignard synthesis of 2-chloromesitylene (2,4,6-trimethylphenylmagnesium chloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions associated with this sterically hindered Grignard reagent formation. Our aim is to provide in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the success of your experiments.

Introduction: The Challenge of Steric Hindrance

The synthesis of Grignard reagents from aryl halides is a cornerstone of organic chemistry, enabling the formation of crucial carbon-carbon bonds.[1] However, when the aryl halide is sterically hindered, as in the case of this compound, the reaction becomes significantly more challenging. The bulky methyl groups ortho to the chlorine atom impede the approach of the magnesium metal, slowing down the rate of Grignard reagent formation and promoting undesirable side reactions.[2][3] This guide will address these specific issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I troubleshoot this?

A1: Difficulty in initiating the Grignard reaction with this compound is a frequent issue primarily due to the steric hindrance and the passivating layer of magnesium oxide on the magnesium turnings.[3] Here’s a systematic approach to troubleshooting:

  • Magnesium Activation is Crucial: The unreactive magnesium oxide layer must be removed to expose a fresh, reactive magnesium surface.

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. This can help break the oxide layer.

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the magnesium suspension in the ether solvent. The disappearance of the purple color is an indicator of activation.[4]

      • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. The observation of ethylene bubbling signifies a clean magnesium surface.

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared, more reactive Grignard reagent (e.g., ethylmagnesium bromide) can help initiate the reaction.

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.

    • Glassware: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is generally preferred over diethyl ether for less reactive aryl chlorides due to its higher boiling point and better solvating ability for the Grignard reagent.[2]

    • Starting Material: Ensure the this compound is dry.

  • Initiation Temperature: Gentle heating can sometimes be necessary to start the reaction. However, be cautious as excessive heat can promote side reactions.

Q2: I've managed to initiate the reaction, but the yield of 2,4,6-trimethylphenylmagnesium chloride is very low. What is the major side reaction, and how can I minimize it?

A2: The primary side reaction responsible for low yields in the Grignard synthesis of this compound is Wurtz-type homocoupling . This reaction leads to the formation of 2,2',4,4',6,6'-hexamethylbiphenyl.

Wurtz_Coupling

This side reaction is favored under certain conditions. Here's how to minimize it:

  • Slow Addition of this compound: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide in the reaction mixture, reducing the likelihood of it reacting with the newly formed Grignard reagent.

  • Temperature Control: While some initial heating may be necessary for initiation, the reaction should be maintained at a moderate temperature. High temperatures can accelerate the rate of Wurtz coupling.

  • Solvent Choice: As mentioned, THF is generally the preferred solvent. Its ability to better solvate the Grignard reagent can help to reduce its aggregation and reactivity towards the unreacted aryl chloride.[2]

Q3: What is the expected yield for the synthesis of 2,4,6-trimethylphenylmagnesium chloride, and what are the typical byproducts I should look for?

A3: Due to the steric hindrance, the yield of 2,4,6-trimethylphenylmagnesium chloride can be variable and is often lower than for less hindered Grignard reagents. While specific yields can depend heavily on the reaction scale and conditions, a successful synthesis under optimized conditions might yield the Grignard reagent in the range of 60-80%.

Table 1: Common Products and Byproducts in this compound Grignard Synthesis

CompoundRoleIdentification Notes
2,4,6-Trimethylphenylmagnesium chlorideDesired ProductCannot be isolated; typically quantified by titration or derivatization followed by GC or NMR.
2,2',4,4',6,6'-HexamethylbiphenylMajor ByproductCan be identified by GC-MS and NMR spectroscopy. Will have a distinct retention time and mass spectrum.
Mesitylene (1,3,5-Trimethylbenzene)Potential ByproductFormed if the Grignard reagent is quenched by trace amounts of water or other protic sources. Detectable by GC-MS.
Unreacted this compoundStarting MaterialWill be present in the reaction mixture if the reaction is incomplete. Detectable by GC-MS.
Q4: How can I monitor the progress of my Grignard reaction and quantify the yield?

A4: Monitoring a Grignard reaction and accurately determining the yield of the non-isolable product requires indirect methods.

  • Visual Observation: The disappearance of the magnesium turnings is a good qualitative indicator that the reaction is proceeding.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for monitoring the reaction.

    • Sample Preparation: Carefully quench a small aliquot of the reaction mixture with a suitable electrophile (e.g., iodine to form 2-iodomesitylene, or water to form mesitylene). Extract the organic components and analyze by GC-MS.

    • Analysis: By comparing the peak areas of the derivatized product, unreacted this compound, and the homocoupling byproduct, you can estimate the reaction conversion and the relative amounts of each species.[5][6]

  • Titration: The concentration of the active Grignard reagent in the solution can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol in xylene) using a colorimetric indicator like 1,10-phenanthroline.

Experimental Protocol: Synthesis of 2,4,6-Trimethylphenylmagnesium Chloride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and subsequently dissipates. Allow the flask to cool.

  • Reaction Setup: Add anhydrous THF to the activated magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the stirring magnesium suspension. Gentle warming may be required to initiate the reaction, which is indicated by a slight bubbling and a change in the color of the solution.

  • Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure maximum conversion. The resulting greyish solution is your 2,4,6-trimethylphenylmagnesium chloride, ready for subsequent reactions.

experimental_workflow

References

  • The Grignard Reagents. Organometallics. [Link]
  • Aryl Grignards. University of Calgary. [Link]
  • The Grignard Reaction – Unraveling a Chemical Puzzle.
  • A Review on Grignard Reagent.
  • Grignard-Reactions.pdf.
  • A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Counterc
  • Grignard Reaction. chem.ucla.edu. [Link]
  • Synthesis and Preparation of Grignard Reagent. researchandreviews.com. [Link]
  • A Practical Procedure for Iron-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl-Grignard Reagents with Primary Alkyl Halides. J-GLOBAL. [Link]
  • Why are chloro-based Grignard reagents harder to form? Reddit. [Link]
  • On-line monitoring of Grignard reactions. ias.ac.in. [Link]
  • Grignard Reaction. Organic Chemistry Portal. [Link]
  • The Grignard Reaction.
  • Magnesium-Halogen Exchange. Andrew G Myers Research Group. [Link]
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
  • Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction.
  • Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. PMC - NIH. [Link]
  • CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
  • analyze the nmr this was thw result of a grignard. Chegg.com. [Link]
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
  • Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy.
  • Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. DiVA portal. [Link]
  • mesitoic acid. Organic Syntheses Procedure. [Link]
  • 2-Mesitylenesulfonyl chloride. PubChem. [Link]
  • Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products.
  • Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl.
  • Mesityl Chloride. PubChem. [Link]

Sources

preventing Wurtz coupling during Grignard formation of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Wurtz Coupling During Grignard Formation of 2-Chloromesitylene

Introduction: The Challenge of Sterically Hindered Grignard Reagents

The formation of Grignard reagents from sterically hindered aryl halides, such as this compound (2,4,6-trimethylchlorobenzene), is a critical step in the synthesis of complex molecules in pharmaceutical and materials science.[1] These reagents are powerful nucleophiles used to create new carbon-carbon bonds.[2][3] However, the very steric bulk that makes these reagents valuable also complicates their synthesis. The primary and often yield-limiting side reaction is the Wurtz-type homocoupling, which leads to the formation of a dimeric byproduct (in this case, 2,2',4,4',6,6'-hexamethylbiphenyl) at the expense of the desired Grignard reagent. This guide provides an in-depth analysis of the problem and offers field-proven troubleshooting strategies and protocols to minimize this unwanted pathway.

Mechanistic Insights: Grignard Formation vs. Wurtz Coupling

The formation of a Grignard reagent is not a simple insertion of magnesium into a carbon-halogen bond. It is widely understood to proceed via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[4][5][6] Understanding the branching point in this mechanism is key to suppressing the Wurtz coupling side reaction.

  • Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the C-Cl bond in this compound. This leads to the formation of a radical anion.

  • Fragmentation: The radical anion rapidly fragments to form an aryl radical (mesityl radical) and a chloride anion.

  • The Critical Juncture: The fate of the mesityl radical determines the outcome of the reaction.

    • Desired Path (Grignard Formation): The aryl radical adsorbs onto the magnesium surface and reacts with a magnesious radical cation (MgX•) or another magnesium atom to form the stable Grignard reagent (R-MgX).[4][7]

    • Undesired Path (Wurtz Coupling): If the aryl radical diffuses away from the magnesium surface into the bulk solution, it can react with another molecule of this compound or, more commonly, a molecule of the already-formed Grignard reagent, to produce the homocoupled dimer.[8][9][10][11]

The steric hindrance from the two ortho-methyl groups in this compound slows down the reaction at the magnesium surface, giving the mesityl radical more time to diffuse into the solution and engage in the Wurtz coupling pathway.

G Start This compound + Mg(0) SET Single Electron Transfer (SET) on Mg Surface Start->SET Radical Mesityl Radical (R•) + MgCl+ SET->Radical SurfaceReaction Reaction on Mg Surface Radical->SurfaceReaction Desired Path BulkReaction Reaction in Bulk Solution with R-Cl or R-MgCl Radical->BulkReaction Undesired Path (Diffusion away from surface) Grignard SUCCESS: 2,4,6-Trimethylphenylmagnesium Chloride (R-MgCl) Wurtz FAILURE: Wurtz Coupling Product (R-R) SurfaceReaction->Grignard BulkReaction->Wurtz

Caption: Competing pathways in Grignard formation.

Frequently Asked Questions (FAQs)

Q1: What exactly is Wurtz coupling in the context of a Grignard reaction?

A1: Wurtz coupling is a side reaction where two organic radicals combine to form a new carbon-carbon bond, resulting in a dimer of the starting halide.[8][12] In this specific case, it's the reaction between a mesityl radical and another mesityl-containing species (either the starting halide or the Grignard reagent itself) to form 2,2',4,4',6,6'-hexamethylbiphenyl.[9][10][11] This consumes your starting material and reagent, lowering the yield and complicating purification.

Q2: Why is this compound so susceptible to this side reaction?

A2: The two ortho-methyl groups on the aromatic ring provide significant steric hindrance. This physical bulk slows down the desired reaction of the intermediate mesityl radical with the magnesium surface. This delay increases the probability that the radical will escape into the solution, where it is more likely to encounter another reactant molecule and undergo coupling.

Q3: What are the visual indicators of excessive Wurtz coupling?

A3: While a typical Grignard formation results in a cloudy, greyish-brown solution, excessive Wurtz coupling often leads to a much darker, almost black appearance.[13] This is sometimes attributed to the formation of finely divided magnesium and other decomposition byproducts.[13] Additionally, the precipitation of the bimesityl byproduct, which is often a solid, may be observed, especially at higher concentrations.

Q4: Would using 2-bromomesitylene or 2-iodomesitylene be a better choice?

A4: Generally, aryl bromides and iodides are more reactive than chlorides for Grignard formation.[14] This increased reactivity can sometimes lead to a faster, more efficient reaction at the magnesium surface, potentially outcompeting the Wurtz pathway. However, the fundamental issue of steric hindrance remains. While switching to the bromide may be beneficial, the principles of slow addition and temperature control outlined in this guide are still critically important.

Troubleshooting Guide: From Diagnosis to Solution

Problem / Observation Probable Cause Corrective Action & Scientific Rationale
Reaction fails to initiate (no exotherm, no cloudiness, iodine color persists).Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) is preventing the reaction.[15][16]Activate the Magnesium: 1. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][15][16] These agents react with the MgO layer to expose fresh, reactive Mg(0).[16][17] The disappearance of the iodine's purple color is a classic sign of initiation.[16][18]2. Mechanical Activation: In the reaction flask under inert gas, vigorously stir the dry magnesium turnings for several hours or briefly crush them with a glass rod to physically break the oxide layer.[19]
Reaction is too vigorous, turning dark/black quickly after initiation. Runaway Reaction: The rate of heat generation is exceeding the rate of heat dissipation, leading to localized high temperatures that favor the radical-radical coupling (Wurtz) pathway.[13][20][21]Control the Exotherm: 1. Slow Addition: Add the this compound solution dropwise using a syringe pump over a prolonged period (e.g., 2-4 hours). This maintains a very low steady-state concentration of the halide, minimizing the chance for a radical to find another halide molecule.[9][13]2. External Cooling: Use an ice bath or cryocooler to maintain a consistent internal reaction temperature (e.g., 0-10 °C). Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the undesired bimolecular coupling.[9][22]
Yield is consistently low (<50%) with significant bimesityl byproduct confirmed by GC-MS or NMR. High Local Concentration & Insufficiently Reactive Mg Surface. Optimize Reaction Conditions for Selectivity: 1. High Dilution: Use a larger volume of solvent (e.g., >10 mL of THF per gram of Mg). Dilution physically separates the reactant molecules, reducing the probability of the undesired bimolecular Wurtz reaction.2. Solvent Choice: Use Tetrahydrofuran (THF). THF is a better solvating agent for the Grignard reagent than diethyl ether, which helps to stabilize the organomagnesium compound as it forms.[2][23][24] Its higher boiling point also allows for a wider range of temperature control.[24]3. Ensure a Large Magnesium Surface Area: Use magnesium turnings with a high surface area and ensure stirring is efficient enough to keep the magnesium suspended and accessible.[3][9]
Reaction stalls after initial success. Magnesium Surface Deactivation: The surface has become re-passivated, or impurities in the system have quenched the reaction.Re-initiation & Purity Check: 1. Re-initiate: Gentle warming with a heat gun may restart the reaction, but be prepared to cool it immediately.[13]2. Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents must be anhydrous. Water will protonate and destroy the Grignard reagent.[4][15][22][23]

Recommended Protocol: High-Selectivity Formation of 2,4,6-Trimethylphenylmagnesium Chloride

This protocol integrates the principles discussed above to maximize the yield of the desired Grignard reagent while suppressing the formation of the bimesityl byproduct.

1. Materials & Setup

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Iodine (1-2 small crystals)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask, condenser, pressure-equalizing dropping funnel (or syringe pump), magnetic stirrer, and an inert gas (N₂ or Ar) source. All glassware must be rigorously dried.

2. Magnesium Activation

  • Place the magnesium turnings and a stir bar into the reaction flask.

  • Assemble the glassware and purge the system with inert gas for 10-15 minutes.

  • Add the iodine crystals.

  • Gently warm the flask with a heat gun under the inert gas flow until purple iodine vapors are visible. Stop heating and allow the flask to cool.

3. Reaction Initiation

  • Add a small portion of the total anhydrous THF, just enough to cover the magnesium turnings.

  • Prepare a solution of this compound in the remaining anhydrous THF in the dropping funnel.

  • Add a small aliquot (~5-10%) of the this compound solution to the magnesium suspension.

  • Stir and observe. Initiation is marked by the disappearance of the iodine color, gentle bubbling from the Mg surface, and a slight exotherm.[16] If it does not start, gentle warming may be applied.

4. Controlled Addition (The Critical Step)

  • Once the reaction is initiated and self-sustaining, cool the flask in an ice-water bath to maintain an internal temperature of 5-10 °C.

  • Add the remaining this compound solution very slowly via the dropping funnel or a syringe pump over 2-3 hours. The goal is to maintain a gentle reflux/bubbling without overwhelming the cooling capacity. A slow, steady addition is paramount to preventing Wurtz coupling.[9][13]

5. Completion and Storage

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until most of the magnesium has been consumed.

  • The resulting cloudy, grey-brown solution is your Grignard reagent. It should be used immediately or transferred to a sealed, inert-atmosphere storage vessel.

Caption: Workflow for minimizing Wurtz coupling.

References

  • Wikipedia. Grignard reagent. [Link]
  • Bickelhaupt, F. (1997). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
  • BYJU'S. Wurtz-Fittig Reaction Mechanism. [Link]
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
  • Brainly. (2024).
  • Sathee NEET. Chemistry Wurtz Fittig Reaction. [Link]
  • Quora. (2019). Why is THF used in Grignard? [Link]
  • Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis. [Link]
  • BYJU'S. Grignard Reaction Mechanism. [Link]
  • Vedantu.
  • University of Calgary.
  • The Organic Chemistry Tutor. (2020). Formation Of Grignard Reagent Mechanism | Organic Chemistry. YouTube. [Link]
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
  • Occidental College. Grignard Reaction. [Link]
  • Ashby, E. C., & Noding, S. A. (1980). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. The Journal of Organic Chemistry. [Link]
  • Wikipedia. Wurtz–Fittig reaction. [Link]
  • Química Organica.org. Wurtz (Coupling). [Link]
  • Vapourtec. Grignard Chemistry. [Link]
  • ResearchGate. (2013).
  • Chemistry Stack Exchange. (2021). Will a crystal of iodine lower the yield of an Grignard Reaction. [Link]
  • Schnyder, A. (2005). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. [Link]
  • Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]
  • Tefera, N., et al. (2007). calorimetric investigation of the formation of grignard reagents. Chemical Engineering & Technology. [Link]
  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
  • Deitmann, E., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). The Grignard Reagents. Organometallics. [Link]
  • Chemistry in the Laboratory. (2023). Making a Grignard reagent from elemental magnesium. YouTube. [Link]
  • Deitmann, E., et al. (2023).
  • Tefera, N., et al. (2007). Safety aspects of the process control of Grignard reactions.
  • Chemistry Stack Exchange. (2018).
  • ResearchGate. (2018). Coupling of alkyl halides with sterically hindered Grignard reagents. [Link]
  • Organic Syntheses Procedure. [Link]
  • chemistNATE. (2014).
  • Wikipedia. Wurtz reaction. [Link]
  • Aakash Institute. Examples, Mechanism & Wurtz Fittig Reaction. [Link]
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
  • Reddit. (2025). Wurtz coupling. [Link]
  • Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
  • Wikipedia. Methylmagnesium chloride. [Link]
  • Google Patents.

Sources

Technical Support Center: Overcoming Low Conversion in Suzuki Coupling of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Chloromesitylene. The inherent steric hindrance of this substrate, with its two ortho-methyl groups, presents a significant hurdle to achieving high conversion rates. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic rationale to empower you to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues encountered when coupling the sterically demanding this compound. Our approach is to diagnose the problem by examining the key reaction components and conditions.

Q1: I'm seeing very low to no conversion in my Suzuki coupling of this compound. Where should I start troubleshooting?

A1: Low conversion with a sterically hindered substrate like this compound is a frequent challenge. The primary bottleneck is often the oxidative addition step, which is disfavored by the bulky methyl groups flanking the chloro substituent. Reductive elimination can also be sluggish. A systematic approach is crucial.

Initial Diagnostic Workflow:

G Start Low Conversion Observed Catalyst Evaluate Catalyst System (Ligand & Precursor) Start->Catalyst Most common issue Base Assess Base & Solvent System Catalyst->Base If conversion is still low Conditions Review Reaction Conditions (Temp., Conc., Purity) Base->Conditions For further optimization Success High Conversion Achieved Conditions->Success

Caption: Initial troubleshooting workflow for low conversion.

Start by critically evaluating your catalyst system , specifically the ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such hindered substrates.[1]

Q2: My current ligand isn't working. What type of ligand is recommended for coupling this compound?

A2: This is the most critical parameter for your reaction's success. For sterically congested aryl chlorides, you need bulky, electron-rich monophosphine ligands. These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is necessary to overcome the high activation barrier of oxidative addition.[1]

Recommended Ligand Classes:

  • Biaryl Phosphine Ligands (Buchwald Ligands): These are the gold standard for challenging couplings.[2] They possess the ideal balance of steric bulk and electron-donating ability.

  • N-Heterocyclic Carbenes (NHCs): These offer high stability and activity and are excellent alternatives to phosphine ligands.[3]

Ligand Selection Table:

Ligand NameClassKey Features & Recommendations
XPhos BuchwaldHighly universal for hindered aryl chlorides. An excellent first choice.[2]
SPhos BuchwaldUnprecedented activity for preparing extremely hindered biaryls.[4]
RuPhos BuchwaldOften effective for coupling heteroaryl chlorides, but also shows great utility with sterically hindered aryl chlorides.[5]
IMes NHCCan be generated in situ and simplifies reaction execution for aryl chlorides.[3]
AntPhos / BI-DIME SpecialtyDesigned for extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls. Consider these if XPhos or SPhos fail.[6]

Actionable Advice: Switch from your current ligand to XPhos or SPhos. These ligands have a proven track record in coupling hindered substrates.[2][4]

Q3: I've switched to a Buchwald ligand, but my conversion is still suboptimal. What's the next step?

A3: Once you have an appropriate ligand, the interplay between the base and solvent becomes paramount. For hindered couplings, a strong, non-nucleophilic base is typically required to facilitate the transmetalation step without causing side reactions.

Base and Solvent Recommendations:

  • Bases:

    • Potassium Phosphate (K₃PO₄): A robust and reliable choice, often used as a finely ground powder. It's crucial to note that for anhydrous couplings, a small amount of water is often necessary for K₃PO₄ to be effective.[1][7][8]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient.[9]

    • Potassium tert-butoxide (KOtBu): A very strong base, useful for particularly unreactive aryl chlorides.[1]

  • Solvents:

    • Anhydrous, Aprotic Solvents: Toluene and 1,4-dioxane are the most common and effective choices.[1]

    • Water Mixtures: A small amount of water (e.g., a 10:1 toluene/H₂O mixture) can be beneficial, especially when using phosphate or carbonate bases, as it helps to solubilize the base and facilitate transmetalation.[5][7][10] However, excess water can lead to detrimental protodeboronation of your boronic acid.[7]

Troubleshooting Flow for Base/Solvent System:

G Start Suboptimal Conversion with Buchwald Ligand ScreenBases Screen Bases: 1. K₃PO₄ (with trace H₂O) 2. Cs₂CO₃ 3. KOtBu Start->ScreenBases OptimizeSolvent Optimize Solvent: - Toluene or Dioxane - Add trace H₂O if using K₃PO₄ - Increase boiling point (Xylenes) ScreenBases->OptimizeSolvent If base change is insufficient HighTemp Increase Reaction Temperature (100-140 °C) OptimizeSolvent->HighTemp If further improvement needed Success Improved Conversion HighTemp->Success

Caption: Base, solvent, and temperature optimization workflow.

Q4: My reaction mixture turns black immediately, and I get a poor yield. What does this indicate?

A4: A color change to dark brown or black is normal and usually signifies the formation of the active Pd(0) catalyst.[7] However, if a black precipitate forms rapidly, it likely indicates catalyst decomposition into inactive palladium black. This can be caused by:

  • Insufficient Ligand: The ligand-to-palladium ratio might be too low, leaving palladium atoms unprotected and prone to aggregation.

  • Presence of Oxygen: The Suzuki coupling is sensitive to oxygen, which can deactivate the catalyst.[7] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • High Temperature: While higher temperatures are often needed, excessive heat can accelerate catalyst decomposition.

Actionable Advice: Ensure your ligand-to-palladium ratio is appropriate (typically 2:1 for monophosphine ligands to a Pd source like Pd(OAc)₂). Re-verify your inert atmosphere technique and ensure solvents are properly degassed.

Q5: I'm observing significant amounts of dehalogenated starting material (mesitylene) and/or homocoupling of my boronic acid. How can I prevent these side reactions?

A5: These are common side reactions in challenging Suzuki couplings.

  • Dehalogenation (Proto-dehalogenation): The formation of mesitylene from this compound occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid. This can be exacerbated by excess water or certain bases.

  • Homocoupling: The boronic acid coupling with itself is often promoted by the presence of oxygen or if the transmetalation step is slow.[11]

Mitigation Strategies:

Side ReactionPrimary Cause(s)Recommended Solution(s)
Dehalogenation Slow transmetalation; presence of proton sourcesUse a more reactive catalyst system (e.g., XPhos/Pd G2 precatalyst); ensure base is not excessively hydrous.
Homocoupling Oxygen in the reaction mixture; slow oxidative additionRigorously degas all reagents and solvents; use a more active ligand to accelerate the main catalytic cycle.[11]

Experimental Protocols

Protocol 1: Catalyst System Screening for this compound

This protocol outlines a parallel screening approach to identify the optimal catalyst system.

1. Reaction Setup (In a Glovebox or under Inert Atmosphere):

  • To a set of oven-dried 2 mL reaction vials equipped with stir bars, add this compound (e.g., 0.1 mmol, 1.0 equiv).

  • Add the desired arylboronic acid (0.12 mmol, 1.2 equiv).

  • Add finely ground K₃PO₄ (0.2 mmol, 2.0 equiv).

2. Catalyst/Ligand Addition:

  • Vial 1 (XPhos): Add Pd(OAc)₂ (1 mol%) and XPhos (2 mol%).

  • Vial 2 (SPhos): Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).

  • Vial 3 (XPhos Pd G2): Add XPhos Pd G2 precatalyst (1 mol%).

  • Vial 4 (Control): Add your previous catalyst system for comparison.

3. Solvent Addition and Reaction Execution:

  • To each vial, add degassed Toluene (0.5 mL) and degassed water (0.05 mL).

  • Seal the vials tightly with screw caps.

  • Place the vials in a preheated aluminum block on a stirrer hotplate at 110 °C.

  • Stir vigorously for 12-24 hours.

4. Analysis:

  • After cooling, dilute an aliquot from each vial and analyze by GC-MS or LC-MS to determine the conversion and identify major byproducts.

The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

Understanding the mechanism highlights the challenges posed by this compound.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L (14e⁻, Active Catalyst) B Oxidative Addition A->B Ar-X (this compound) C Ar-Pd(II)(L)-X B->C < Slow Step due to Steric Hindrance > D Transmetalation (Base Assisted) C->D Ar'-B(OH)₂ Ligand Bulky, e⁻-rich ligand (L) (e.g., XPhos) is CRITICAL to accelerate slow steps. C->Ligand E Ar-Pd(II)(L)-Ar' D->E Base Base (e.g., K₃PO₄) activates the boronic acid for transmetalation. D->Base F Reductive Elimination E->F < Can also be slow for hindered products > F->A G Ar-Ar' (Product) F->G Product Release

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered steps.

The two ortho-methyl groups on this compound sterically shield the carbon-chlorine bond, dramatically increasing the energy barrier for Oxidative Addition . Similarly, after transmetalation, the resulting di-organopalladium(II) complex is sterically crowded, which can slow down the final Reductive Elimination step to release the biaryl product. Bulky, electron-rich ligands like XPhos are essential as they stabilize the palladium center and promote these challenging steps.[1][4][12]

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Green Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing.
  • ResearchGate. (2024, March). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • ResearchGate. (2007, August). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • ResearchGate. (2005, August). The Suzuki Coupling of Aryl Chlorides in TBAB—Water Mixtures.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Dreher, S. D., Lim, S. -E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? : r/Chempros.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Lam, H. W., & Lam, F. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(20), 3056-3059.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Organic & Biomolecular Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
  • ResearchGate. (n.d.). Optimization of reaction condition for catalyst, base, solvent.
  • ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
  • Reaction Chemistry & Engineering. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing.
  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [a].
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of working with 2-chloromesitylene. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique reactivity profile of this sterically hindered aryl chloride. Here, we provide troubleshooting advice and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.

Introduction: The Challenge of this compound

This compound presents a significant synthetic challenge due to the steric hindrance imposed by the two ortho-methyl groups flanking the chlorine atom. This steric bulk effectively shields the carbon-chlorine bond from nucleophilic attack and can impede the oxidative addition step in many cross-coupling reactions. This guide will provide actionable strategies and detailed protocols to successfully incorporate this valuable building block into your synthetic routes.

Troubleshooting Guide

This section addresses specific issues you might be facing in the laboratory.

Q1: My nucleophilic aromatic substitution (SNAr) on this compound is failing. What's going wrong and how can I fix it?

A1: Direct SNAr reactions on this compound are notoriously difficult and often fail under standard conditions.[1][2][3] The two ortho-methyl groups create a formidable steric barrier, preventing the required approach of the nucleophile to the ipso-carbon. Furthermore, the mesitylene ring is electron-rich, which disfavors the formation of the negatively charged Meisenheimer complex intermediate that is crucial for the SNAr mechanism.[2][3]

Troubleshooting Steps & Alternative Approaches:

  • Elevate the Reaction Temperature: Pushing the reaction to higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions and decomposition of your starting materials.

  • Utilize a Stronger, Less Hindered Nucleophile: If your desired transformation allows, switching to a smaller, more potent nucleophile might be effective.

  • Consider a Transition-Metal-Catalyzed Approach: For C-N bond formation, the Buchwald-Hartwig amination is a powerful alternative.[4][5][6][7][8] This reaction utilizes a palladium catalyst with specialized ligands to facilitate the coupling of amines with aryl halides, even sterically hindered ones.

Q2: I'm struggling to achieve a successful Suzuki-Miyaura coupling with this compound. What are the key parameters to optimize?

A2: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but its application to sterically hindered substrates like this compound requires careful optimization of the catalyst system and reaction conditions.[9][10][11] The primary obstacle is the slow rate of oxidative addition of the palladium(0) catalyst to the sterically encumbered C-Cl bond.[12]

Key Optimization Parameters:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are essential to promote the oxidative addition step and stabilize the active catalytic species.[13][14][15] Tri-tert-butylphosphine (P(t-Bu)₃) and other sterically demanding trialkylphosphines are often the ligands of choice for such challenging couplings.[13][14][15]

  • Palladium Pre-catalyst: Using a pre-formed palladium catalyst, such as a G2 pre-catalyst featuring a P(t-Bu)₃ ligand, can improve reaction efficiency and reproducibility.[16]

  • Base: The choice of base is also important in the transmetalation step.[9][12] Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.

  • Solvent and Temperature: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[9] Higher reaction temperatures are typically required to drive the reaction to completion.

Illustrative Protocol for a Suzuki-Miyaura Coupling:

ParameterCondition
Aryl Halide This compound
Boronic Acid Arylboronic acid
Palladium Catalyst Pd₂(dba)₃ (2 mol%)
Ligand P(t-Bu)₃ (4 mol%)
Base K₃PO₄ (2 equivalents)
Solvent Toluene
Temperature 110 °C
Time 12-24 hours
Q3: My Sonogashira coupling with this compound is giving low yields. How can I improve the outcome?

A3: The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also faces challenges with sterically hindered substrates.[17] Similar to the Suzuki coupling, the oxidative addition step is often rate-limiting.

Strategies for Improvement:

  • Catalyst System: A palladium catalyst, often in combination with a copper(I) co-catalyst, is standard for the Sonogashira reaction.[17] For hindered aryl chlorides, employing bulky phosphine ligands is crucial. Microwave-assisted protocols have also been shown to be effective in accelerating these reactions.[18][19]

  • Copper-Free Conditions: In some cases, copper-free Sonogashira couplings can provide better results, especially when dealing with sensitive substrates.[20] These reactions typically require a higher catalyst loading and a suitable base.

  • Amine Base: The choice of amine base can significantly influence the reaction outcome. Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used.

Frequently Asked Questions (FAQs)

Q4: Is it possible to form a Grignard reagent from this compound?

A4: The formation of a Grignard reagent from this compound is challenging due to the steric hindrance around the C-Cl bond, which can inhibit the insertion of magnesium.[21][22][23][24] While not impossible, it often requires highly activated magnesium (e.g., Rieke magnesium) and extended reaction times. An alternative approach to generate the corresponding organometallic species is through a halogen-lithium exchange reaction using a strong organolithium base like n-butyllithium or tert-butyllithium. However, care must be taken to avoid competing ortho-lithiation.[25][26]

Q5: Can I perform a directed ortho-lithiation on this compound?

A5: Directed ortho-lithiation (DoM) relies on the presence of a directing metalation group (DMG) that can coordinate to the organolithium reagent and direct deprotonation to the adjacent ortho position.[27][28][29] In this compound, the chlorine atom is a weak DMG. While some lithiation may occur at the 6-position, it is often not a clean or high-yielding reaction. If a different functional group with stronger directing ability were present on the ring, DoM would be a more viable strategy.

Q6: Are there any other C-H activation strategies applicable to this compound?

A6: C-H activation is a powerful tool for functionalizing aromatic rings.[30] While direct C-H activation of the mesityl C-H bonds in this compound can be challenging to control regioselectively, iridium-catalyzed C-H borylation or other transition-metal-catalyzed C-H functionalization reactions could be explored.[31][32] These methods often employ specialized ligands and can offer alternative pathways to introduce new functional groups, bypassing the need to directly react at the sterically hindered C-Cl bond.

Visualizing the Challenge and Solutions

Diagram 1: Steric Hindrance in this compound

Caption: Steric shielding of the C-Cl bond by ortho-methyl groups.

Diagram 2: Overcoming Hindrance with a Bulky Ligand

Suzuki_Coupling cluster_catalyst Catalyst System cluster_reactants Reactants Pd(0) Pd(0) Bulky Ligand P(t-Bu)₃ Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition This compound This compound This compound->Oxidative Addition Ar-B(OH)₂ Ar-B(OH)₂ Transmetalation Transmetalation Ar-B(OH)₂->Transmetalation Oxidative Addition->Transmetalation [Pd(II) Intermediate] Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination [Aryl-Pd(II)-Mesityl] Reductive Elimination->Pd(0) Catalyst Regeneration Product Coupled Product Reductive Elimination->Product

Caption: Simplified catalytic cycle for Suzuki coupling of this compound.

References

  • Zhou, M., Johnson, S. I., et al. (2015). Activation and Oxidation of Mesitylene C–H Bonds by (Phebox)Iridium(III) Complexes. Organometallics.
  • Li, J. H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry. [Link]
  • Sau, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Yin, J., & Rainka, M. P. (2004). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic Letters. [Link]
  • Li, J. H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Sabharwal, G., et al. (2025). Sterically hindered P,N-type amidophosphines: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions. [Link]
  • Zhou, M., Johnson, S. I., et al. (2015). Activation and Oxidation of Mesitylene C–H Bonds by (Phebox)Iridium(III) Complexes. Organometallics. [Link]
  • Li, X. (2022). Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes.
  • Sahu, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Arrowsmith, M., et al. (2021).
  • Wang, X., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]
  • Sau, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)₃ and PCy₃ as Ligands. Accounts of Chemical Research. [Link]
  • Zhang, Z., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Liang, B., et al. (2006). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. The Journal of Organic Chemistry. [Link]
  • Fleckenstein, C. A., & Plenio, H. (2008). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu₃. Dalton Transactions. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Wikipedia. (n.d.).
  • Sohel, S. M., & Organ, M. G. (2010). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry. [Link]
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Grignard reagent. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Epistemeo. (2012).
  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • ChemSurvival. (2019). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). [Link]
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
  • Wikipedia. (n.d.).
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
  • Andrew G Myers Research Group. (n.d.).
  • ResearchGate. (2020).
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
  • DM lab. (n.d.).
  • University of Rochester. (n.d.). Directed (ortho)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Purification of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloromesitylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from typical reaction mixtures. Our approach is grounded in fundamental chemical principles and extensive laboratory experience to ensure you can confidently navigate the purification process.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the purification of this compound, providing concise answers and foundational knowledge.

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed, which is typically the electrophilic chlorination of mesitylene. Common impurities to anticipate include:

  • Unreacted Mesitylene: Incomplete reaction will leave residual starting material.

  • Isomeric Byproducts: Although the 2-position is activated, minor amounts of other isomers like 4-chloromesitylene might form.

  • Polychlorinated Mesitylenes: Over-chlorination can lead to the formation of dichloromesitylene and trichloromesitylene species.

  • Chlorinating Agent Residues: Depending on the reagent used (e.g., SO₂Cl₂, Cl₂), residual traces or byproducts may be present.

  • Solvent and Catalysts: Any solvents or catalysts (e.g., Lewis acids) used in the reaction will need to be removed.

Q2: How do I choose the best purification method for this compound?

A2: The optimal purification strategy is dictated by the nature and quantity of the impurities, as well as the desired final purity of your product. A multi-step approach is often most effective:

  • Initial Work-up (Liquid-Liquid Extraction): This is a crucial first step to remove acidic or basic impurities, as well as water-soluble byproducts.[1][2][3]

  • Fractional Distillation: This is a powerful technique for separating compounds with different boiling points.[4][5][6] Given the likely boiling point differences between mesitylene, this compound, and polychlorinated species, this is often a primary purification step.

  • Column Chromatography: For removing impurities with similar boiling points but different polarities (e.g., isomers), column chromatography is the method of choice.[7][8][9]

  • Recrystallization: If your this compound is a solid at room temperature or can be derivatized to a solid, recrystallization can be an excellent final polishing step to achieve high purity.[10][11][12][13][14]

Q3: What are the key physical properties of this compound that I should be aware of during purification?

A3: Understanding the physical properties of this compound is fundamental to a successful purification.

PropertyValueSignificance for Purification
Molecular Weight 154.64 g/mol [15][16][17]Affects elution in chromatography and diffusion rates.
Boiling Point 204-206 °C[18]Critical for designing distillation protocols.
Appearance Colorless to almost colorless clear liquid[16]A change in color can indicate the presence of impurities.
Solubility Insoluble in water, soluble in common organic solvents.Essential for selecting solvents for extraction and chromatography.
Density ~1.0 g/cm³[15]Important for phase separation during liquid-liquid extraction.

Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for the most common purification techniques for this compound.

Guide 1: Initial Work-up via Liquid-Liquid Extraction

Objective: To remove acidic and basic impurities, as well as water-soluble byproducts from the crude reaction mixture.

Protocol:

  • Quench the reaction mixture carefully with water or a saturated aqueous solution of sodium bicarbonate if acidic byproducts are expected.

  • Transfer the mixture to a separatory funnel.[1]

  • Add an appropriate organic solvent in which this compound is highly soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).[3]

  • Shake the funnel vigorously to ensure thorough mixing of the two phases, remembering to vent frequently to release any pressure buildup.[19]

  • Allow the layers to separate. The organic layer containing your product will be the top layer if using diethyl ether or ethyl acetate, and the bottom layer with dichloromethane.[3]

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • A dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.

    • A dilute base solution (e.g., saturated NaHCO₃) to remove acidic impurities.

    • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Troubleshooting:

IssuePossible CauseSolution
Emulsion Formation Vigorous shaking, presence of surfactants.Add a small amount of brine to break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.[19]
Poor Phase Separation Densities of the two phases are too similar.Add more of the organic solvent or brine to increase the density difference.
Product Loss The product has some solubility in the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Guide 2: Purification by Fractional Distillation

Objective: To separate this compound from impurities with significantly different boiling points, such as unreacted mesitylene and polychlorinated byproducts.

dot

Fractional_Distillation_Workflow A Crude this compound (Post-Extraction) B Fractional Distillation Apparatus (Heating Mantle, Distillation Flask, Fractionating Column, Condenser, Receiving Flask) A->B C Heat to Boiling B->C D Vapor Rises Through Fractionating Column C->D E Separation Based on Boiling Point Differences D->E F Lower Boiling Point Impurities (e.g., Mesitylene) Distill First E->F I This compound Distills at ~204-206°C E->I J Higher Boiling Point Impurities (e.g., Dichloromesitylenes) Remain in Flask E->J G Collect Fractions F->G H Monitor Temperature G->H Analyze Fractions (GC, TLC) K Purified this compound G->K H->I Stable Temperature Plateau I->G

Caption: Fractional Distillation Workflow for this compound.

Protocol:

  • Set up a fractional distillation apparatus. A Vigreux column is often sufficient.[4]

  • Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. The temperature at the top of the column should remain relatively low initially.

  • Collect the first fraction, which will be enriched in lower-boiling impurities like unreacted mesitylene (b.p. ~164 °C).

  • As the temperature begins to rise, change the receiving flask.

  • Collect the main fraction of this compound when the temperature at the top of the column stabilizes at its boiling point (204-206 °C).[18]

  • Stop the distillation before all the material in the flask has vaporized to avoid distilling over higher-boiling impurities.

  • Analyze the collected fractions by GC or NMR to assess purity.

Troubleshooting:

IssuePossible CauseSolution
Bumping Uneven boiling.Ensure adequate stirring or the presence of fresh boiling chips.
Flooding of the Column Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.
Poor Separation Inefficient fractionating column; heating too rapidly.Use a longer or more efficient fractionating column (e.g., packed with Raschig rings or metal sponges). Heat the mixture slowly to allow for multiple condensation-vaporization cycles.[5]
Temperature Fluctuations Uneven heating; drafts.Ensure the heating mantle is properly sized for the flask. Wrap the distillation column with glass wool or aluminum foil to insulate it.[4]
Guide 3: High-Purity Polishing with Column Chromatography

Objective: To separate this compound from impurities with similar boiling points but different polarities.

dot

Column_Chromatography_Logic cluster_0 Principle of Separation cluster_1 Elution Order Stationary Phase Stationary Phase (Silica Gel) Polar Separation Separation Less polar compounds elute faster. More polar compounds are retained longer. Stationary Phase->Separation Mobile Phase Mobile Phase (e.g., Hexane/Ethyl Acetate) Less Polar Mobile Phase->Separation Elution_Order First to Elute (Least Polar) Mesitylene This compound Last to Elute (More Polar) Polychlorinated Mesitylenes/Oxidized Byproducts

Caption: Logic of Column Chromatography for this compound.

Protocol:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. The goal is to have the this compound spot with an Rf value of approximately 0.3.

  • Pack the Column: Pack a chromatography column with silica gel using the chosen solvent system (slurry packing is recommended).[9]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.[7]

  • Monitor the Fractions: Monitor the collected fractions by TLC to determine which ones contain the purified this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting:

IssuePossible CauseSolution
Poor Separation (Overlapping Spots on TLC) Inappropriate solvent system.Adjust the polarity of the mobile phase. If spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.[7]
Cracking of the Silica Gel Bed The column ran dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.
Band Tailing Sample is too concentrated; sample is not soluble enough in the eluent.Load a more dilute solution of the sample. Choose a solvent system in which the sample is more soluble.
Streaking on TLC The sample is too acidic or basic.Add a small amount of a modifying agent to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).

Safety and Handling

  • This compound: Irritating to eyes, respiratory system, and skin.[15] May cause sensitization by skin contact.[15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Mesitylene: Flammable liquid and vapor.[20][21] Causes skin and eye irritation.[20] May cause respiratory irritation.[20] Handle with the same precautions as this compound, paying close attention to sources of ignition.[21]

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Ensure proper waste disposal procedures are followed.

References

  • This compound | CAS#:1667-04-5 | Chemsrc. (n.d.).
  • Mesityl Chloride | C9H11Cl | CID 15462 - PubChem. (n.d.).
  • This compound - 1667-04-5, C9H11Cl. (n.d.).
  • Proposed radical reaction mechanism for the autoxidation of mesitylene. (n.d.). ResearchGate.
  • Chemwatch MSDS 2325 - Sdfine. (n.d.).
  • Liquid–liquid extraction - Wikipedia. (n.d.).
  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - ACS Publications. (2023, April 24).
  • Recrystallization. (n.d.).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • MESITYLENE - Multichem. (n.d.).
  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.).
  • Liquid-liquid extraction | Solvent extraction | Laboratory techniques - Biocyclopedia. (n.d.).
  • column chromatography & purification of organic compounds - YouTube. (2021, February 9).
  • Safety Data Sheet: Mesitylene - Chemos GmbH&Co.KG. (n.d.).
  • Recrystallization using two solvents - YouTube. (2012, May 7).
  • 1: Liquid-Liquid Extraction - Chemistry LibreTexts. (2023, August 29).
  • Recrystallization - Single Solvent. (n.d.).
  • Copper-catalyzed arylation of alkyl halides with arylaluminum reagents - PMC - NIH. (2015, December 2).
  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20).
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.).
  • Fractional distillation - Wikipedia. (n.d.).
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (2025, August 6).
  • Use of fractional distillation in organic chemistry [closed]. (2018, December 30). Chemistry Stack Exchange.
  • (CH_3)_2CH-CH_2CH_3overset(Cl_2//h upsilon)to[N]underset("distillation")overset("Fractional")to[P] The number of possible isomers [N] and number of fractions [P] are : - Allen. (n.d.).
  • 5.3: Fractional Distillation - Chemistry LibreTexts. (2021, March 5).

Sources

Technical Support Center: Troubleshooting Byproducts in the 2-Chloromesitylene Heck Reaction by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Palladium-catalyzed Heck reaction, specifically focusing on the challenging substrate, 2-chloromesitylene. This guide is designed for researchers, chemists, and drug development professionals who utilize NMR spectroscopy as their primary tool for reaction monitoring and analysis. Here, we move beyond simple protocols to explain the causal relationships between reaction conditions, byproduct formation, and their spectral signatures, empowering you to troubleshoot your experiments with confidence.

Section 1: Frequently Asked Questions (FAQs): The 'What' and 'Why'

This section addresses the fundamental challenges and common side reactions associated with the Heck coupling of this compound.

Q1: Why is the Heck reaction of this compound particularly challenging?

The difficulty arises from a combination of electronic and steric factors. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the Heck catalytic cycle.[1] This is due to the strong C-Cl bond. Compounding this is the significant steric hindrance from the two ortho-methyl groups on the mesitylene ring, which physically impedes the approach of the bulky palladium catalyst to the C-Cl bond, further slowing the rate of oxidative addition.[2] This sluggish primary reaction step often allows competing, undesired side reactions to become significant.

Q2: What are the most common byproducts I should expect to see in my NMR spectrum?

When analyzing the crude reaction mixture of a this compound Heck reaction, you should be vigilant for four primary classes of byproducts:

  • Reductive Dehalogenation Product: Mesitylene, formed by the replacement of the chlorine atom with a hydrogen.

  • Homocoupling Product: 2,2',4,4',6,6'-Hexamethylbiphenyl, resulting from the dimerization of two this compound molecules.[3]

  • Alkene Isomerization Products: Migration of the double bond in the desired product to a thermodynamically more stable position.[4][5]

  • Ligand Degradation Products: Primarily phosphine oxides, formed from the oxidation of phosphine ligands.[6][7]

Q3: How are these byproducts formed mechanistically?

Understanding the formation pathways is key to minimizing these impurities.

  • Reductive Dehalogenation: This occurs when an alkylpalladium(II) intermediate is intercepted by a hydride source before it can undergo β-hydride elimination.[8] The hydride source can be a formate salt, a tertiary amine like N,N-diisopropylethylamine (DIPEA), or even trace amounts of water or alcohol in the reaction.[8]

  • Homocoupling: This side reaction is often promoted at higher temperatures or catalyst loadings. It can arise from several pathways, including the reaction of two organopalladium intermediates.

  • Alkene Isomerization: After the desired product is formed via β-hydride elimination, a palladium-hydride (Pd-H) species is also generated. This species can re-add to the product's double bond and then be eliminated from an adjacent carbon, resulting in double bond migration.[5]

  • Ligand Oxidation: Many phosphine ligands are sensitive to air and oxidizing impurities.[7] Their oxidation to phosphine oxides can alter the electronic and steric properties of the catalyst, reducing its efficacy and potentially leading to catalyst deactivation through the formation of palladium black.[9]

Q4: Which NMR techniques are most useful for this analysis?

A multi-faceted NMR approach is most effective:

  • ¹H NMR: The primary tool for identifying and quantifying all organic components: starting material, product, and byproducts.

  • ¹³C NMR: Useful for confirming assignments made by ¹H NMR, especially in complex spectra.

  • ³¹P NMR: Absolutely essential when using phosphine ligands. It provides a direct window into the state of the ligand, allowing you to monitor for oxidation and the formation of various palladium-phosphine complexes in solution.[9][10][11]

Section 2: Troubleshooting Guide: From Spectrum to Solution

This guide uses a problem-and-solution format to directly address specific spectral observations you might encounter.

Issue 1: My ¹H NMR shows a prominent singlet around 6.8 ppm and another around 2.3 ppm that don't belong to my product.
  • Probable Cause: You are observing significant reductive dehalogenation , leading to the formation of mesitylene. The high symmetry of mesitylene results in a single peak for its three aromatic protons and a single peak for its nine equivalent methyl protons.

  • NMR Signature Analysis:

    • Mesitylene: Expect a singlet in the aromatic region (~6.8 ppm in CDCl₃) integrating to 3H and a singlet in the aliphatic region (~2.3 ppm in CDCl₃) integrating to 9H.

  • Troubleshooting & Solutions:

    • Evaluate Your Hydride Source: If you are not intentionally running a reductive Heck reaction, identify the unintentional hydride source. Tertiary amine bases, especially in combination with a proton source, can generate hydrides.[8]

    • Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Trace water can be a proton source that facilitates this side reaction.

    • Change the Base: Switch to a non-coordinating, non-hydridic inorganic base like K₂CO₃ or Cs₂CO₃.

Issue 2: The aromatic region of my ¹H NMR is very complex, with multiple singlets below 7.0 ppm, and my mass spec shows a high molecular weight impurity.
  • Probable Cause: You are likely seeing the homocoupling of this compound to form 2,2',4,4',6,6'-hexamethylbiphenyl.

  • NMR Signature Analysis:

    • 2,2',4,4',6,6'-Hexamethylbiphenyl: Due to hindered rotation around the biaryl bond, the molecule is not planar, but it retains a high degree of symmetry. You should expect two singlets in the aromatic region (for the 3,3',5,5'-protons) and three distinct singlets for the methyl groups (ortho, ortho', and para methyls).

  • Troubleshooting & Solutions:

    • Lower the Reaction Temperature: High temperatures can promote homocoupling. Screen lower temperatures to find a balance between an acceptable reaction rate and minimal byproduct formation.

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor dimerization. Try reducing the catalyst loading to 1-2 mol %.

    • Check Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to poorly defined catalytic species that may favor homocoupling. For monodentate phosphines, a ratio of 2:1 to 4:1 (Ligand:Pd) is a common starting point.

Issue 3: The vinylic proton signals for my product are multiplets, not the clean pattern I predicted, suggesting a mixture of isomers.
  • Probable Cause: The initially formed Heck product is undergoing alkene isomerization , catalyzed by the Pd-H species generated during the catalytic cycle.[5]

  • NMR Signature Analysis:

    • Carefully analyze the coupling constants and chemical shifts in the vinylic region (typically 5-6.5 ppm). The kinetic product will have a specific set of signals (e.g., for an exocyclic methylene group), while thermodynamic, isomerized products will show different patterns corresponding to an endocyclic or trisubstituted double bond. 2D NMR techniques like COSY can be invaluable here to trace the proton-proton correlations.

  • Troubleshooting & Solutions:

    • Add a Re-oxidation Agent or H-Scavenger: To prevent the re-addition of the Pd-H species, you can sometimes include a mild oxidant or an H-scavenger. However, this can complicate the reaction.

    • Incorporate Silver Salts: Additives like silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄) can act as halide scavengers, pushing the reaction toward a cationic pathway that can sometimes suppress isomerization.[12][13]

    • Modify the Base: The choice of base can influence the lifetime of the Pd-H species. Switching from an amine base to a carbonate base may alter the rate of isomerization.

Issue 4: My ³¹P NMR spectrum shows a major peak around +30 ppm that wasn't present in my starting phosphine ligand.
  • Probable Cause: Your phosphine ligand is being oxidized to phosphine oxide . This is a very common issue if inert atmosphere techniques are not rigorously followed.

  • NMR Signature Analysis:

    • Phosphine oxides typically resonate significantly downfield from their corresponding phosphines. For example, triphenylphosphine (PPh₃) appears around -5 ppm, while triphenylphosphine oxide (OPPh₃) is around +25 to +30 ppm.

  • Troubleshooting & Solutions:

    • Improve Inert Atmosphere Technique: Ensure all reagents and solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen). The reaction should be set up and run under a positive pressure of inert gas.

    • Use Air-Stable Ligands: If feasible, consider using more sterically hindered, electron-rich dialkylbiaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands, which often exhibit greater stability.[2]

Section 3: Standard Operating Protocols (SOPs)

SOP 1: NMR Sample Preparation from a Crude Heck Reaction Mixture
  • Aliquot Collection: Under an inert atmosphere, carefully withdraw a representative aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing 1 mL of a suitable solvent (e.g., diethyl ether or ethyl acetate) and 1 mL of water. Vortex thoroughly.

  • Extraction: Separate the organic layer.

  • Filtration: Pass the organic layer through a small plug of silica gel or celite in a Pasteur pipette to filter out the insoluble palladium catalyst and inorganic salts.

  • Solvent Removal: Gently remove the solvent under reduced pressure.

  • Sample Preparation: Dissolve the resulting crude residue in a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.

  • Analysis: Transfer the solution to an NMR tube for analysis.

SOP 2: Recommended NMR Analysis Workflow
  • Acquire ¹H NMR: Run a standard proton NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5-10 seconds) for accurate integration if quantitation is needed.

  • Acquire ³¹P{¹H} NMR: Run a proton-decoupled phosphorus NMR experiment. This will give sharp singlets for each phosphorus-containing species, making identification and quantification straightforward.

  • Acquire 2D NMR (if necessary): If the ¹H NMR spectrum is crowded or ambiguous, run a 2D COSY experiment to establish proton-proton connectivities and a 2D HSQC or HMQC to correlate protons with their attached carbons.

Section 4: Visual Aids and Data Reference

Diagrams (Generated using Graphviz DOT Language)

Heck_Byproducts cluster_main Desired Heck Reaction Pathway cluster_byproducts Common Byproduct Pathways start Ar-X + Alkene + Pd(0) oa Oxidative Addition (Ar-Pd(II)-X) start->oa mi Migratory Insertion oa->mi homo Homocoupling (Ar-Ar) oa->homo Dimerization bhe β-Hydride Elimination mi->bhe dehalo Reductive Dehalogenation (Ar-H) mi->dehalo [H⁻] source product Desired Product + H-Pd(II)-X bhe->product re Reductive Elimination (Base) product->re isomer Alkene Isomerization product->isomer Re-addition of H-Pd(II)-X pd0 Pd(0) re->pd0 pd0->start caption Fig 1. Competing reaction pathways in the Heck reaction.

Caption: Fig 1. Competing reaction pathways in the Heck reaction.

Troubleshooting_Flowchart cluster_analysis Identify Byproduct Signatures cluster_solutions Implement Solutions start Analyze Crude ¹H & ³¹P NMR is_mesitylene Mesitylene Signals (Dehalogenation)? start->is_mesitylene is_dimer Complex Ar-Signals (Homocoupling)? is_mesitylene->is_dimer No sol_dehalo Ensure Anhydrous Conditions / Change Base is_mesitylene->sol_dehalo Yes is_isomer Unexpected Alkene Signals (Isomerization)? is_dimer->is_isomer No sol_dimer Lower Temperature / Optimize Catalyst Loading is_dimer->sol_dimer Yes is_pox ³¹P Signal at ~+30ppm (Ligand Oxidation)? is_isomer->is_pox No sol_isomer Add Silver Salt / Change Base is_isomer->sol_isomer Yes sol_pox Improve Inert Atmosphere Technique is_pox->sol_pox Yes caption Fig 2. NMR-based troubleshooting workflow.

Caption: Fig 2. NMR-based troubleshooting workflow.

Data Tables

Table 1: Approximate ¹H NMR Chemical Shifts (CDCl₃) for Key Species

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Vinylic Protons (ppm)
This compound (Start) ~6.95 (s, 2H)~2.40 (s, 6H, ortho), ~2.30 (s, 3H, para)N/A
Desired Product (Example) ~7.0 (m)~2.35 (s), ~2.25 (s)5.0 - 6.5 (m)
Mesitylene (Dehalogenation) ~6.80 (s, 3H)~2.30 (s, 9H)N/A
Hexamethylbiphenyl (Homocoupling) ~6.90 (s, 4H)~2.30 (s, 6H), ~2.00 (s, 12H)N/A

Note: Chemical shifts are approximate and can vary based on the specific alkene coupling partner and solvent.

Table 2: Approximate ³¹P NMR Chemical Shifts for Common Ligands and Their Oxides

Phosphorus SpeciesChemical Shift (ppm)
Tri(tert-butyl)phosphine (P(t-Bu)₃)~ +82
Tri(tert-butyl)phosphine Oxide~ +100
Triphenylphosphine (PPh₃)~ -5
Triphenylphosphine Oxide (OPPh₃)~ +25 to +30
Pd(PPh₃)ₓ complexesTypically +15 to +25

References

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link][6]
  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR | Magritek. [Link][7]
  • Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. ORCA - Cardiff University. [Link][14]
  • Chinese Chemical Society. (2024). Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. CCS Chemistry. [Link][15]
  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link][16]
  • PubMed. (2022). A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction. [Link][17]
  • Arkat USA, Inc. (2011). In situ NMR Studies of the mechanism of homogeneously and heterogeneously catalysed Heck reactions of aryl chlorides and bromid. ARKIVOC. [Link][9]
  • Wikipedia. (n.d.). Heck reaction. [Link][18]
  • Nottingham ePrints. (n.d.). Flow Heck Reactions and Photocatalysed C-O Coupling Reactions. [Link][19]
  • ACS Publications. (n.d.). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. [Link][1]
  • The University of Liverpool Repository. (n.d.).
  • PMC - NIH. (2014).
  • ePrints Soton. (n.d.). INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. [Link][10]
  • ResearchGate. (2011). (PDF) In situ NMR studies of the mechanism of homogeneously and heterogeneously catalysed Heck reactions of aryl chlorides and bromides. [Link][11]
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link][21]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link][5]
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link][8]
  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link][12]
  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link][13]

Sources

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira cross-coupling reaction, specifically when using sterically hindered and electronically unactivated aryl chlorides like 2-chloromesitylene. Our goal is to provide field-proven insights and actionable protocols to overcome the common and frustrating issue of alkyne homocoupling (Glaser coupling), which depletes valuable starting materials and complicates purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the primary side reaction in Sonogashira couplings.

Q1: What exactly is "homocoupling" in a Sonogashira reaction?

A: Homocoupling, in this context, refers to the undesired self-coupling of the terminal alkyne starting material to form a symmetrical 1,3-diyne (a dimer). This side reaction is known as the Glaser or Glaser-Hay coupling.[1][2] Instead of the desired C(sp²)-C(sp) bond between the aryl chloride and the alkyne, a C(sp)-C(sp) bond is formed between two alkyne molecules. This process is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[3][4][5]

Q2: Why is homocoupling a more significant problem with a substrate like this compound?

A: The issue is a competition of reaction rates. The desired Sonogashira coupling with this compound is inherently slow for two major reasons:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition to the palladium center compared to C-Br or C-I bonds.[6][7][8]

  • Steric Hindrance: The two ortho-methyl groups on the mesitylene ring physically block the palladium catalyst from easily accessing the C-Cl bond for the crucial oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1]

Because the desired cross-coupling reaction is sluggish, the faster copper-mediated homocoupling of the alkyne has more opportunity to occur, often becoming the dominant reaction pathway if conditions are not carefully optimized.

Q3: What is the role of copper, and why are "copper-free" protocols often recommended for this type of substrate?

A: In the classic Sonogashira reaction, the copper(I) co-catalyst serves to activate the alkyne. It reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster than the direct reaction of the deprotonated alkyne with the palladium complex.

However, as mentioned, this same copper acetylide is the key intermediate in the oxidative Glaser coupling pathway. For challenging substrates like this compound, copper's detrimental role in promoting homocoupling often outweighs its benefit in accelerating transmetalation.[1][9] Therefore, the single most effective strategy to prevent alkyne homocoupling is to eliminate its primary catalyst: copper. [10][11][12] Copper-free protocols have been developed that rely on highly active palladium/ligand systems and optimized bases to facilitate the reaction without the need for a copper co-catalyst.[13]

Section 2: Troubleshooting Guide: High Homocoupling & Low Yield

This section provides a systematic approach to diagnosing and solving poor outcomes when coupling this compound.

Problem Statement: "My reaction between this compound and my terminal alkyne is resulting in a low yield of the desired product, with a significant amount of the alkyne dimer byproduct and unreacted starting material."

Troubleshooting Workflow

Follow this logical workflow to systematically address the most likely causes of failure.

Troubleshooting_Workflow start_node Start: High Homocoupling & Low Yield decision_node decision_node start_node->decision_node Is your protocol using a Cu(I) co-catalyst? process_node1 Primary Suspect: Copper-Mediated Glaser Coupling decision_node->process_node1 Yes process_node2 Investigate Catalyst System (Palladium Source & Ligand) decision_node->process_node2 No process_node process_node solution_node solution_node solution_node1 Implement a Copper-Free Protocol. This is the most critical change. process_node1->solution_node1 Action decision_node2 Are you using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)3)? process_node2->decision_node2 process_node3 Evaluate Base & Solvent decision_node2->process_node3 Yes solution_node2 Switch from standard ligands (e.g., PPh3) to a specialized ligand designed for aryl chlorides. decision_node2->solution_node2 No decision_node3 Are you using a strong, non-coordinating base (e.g., Cs2CO3, K3PO4)? process_node3->decision_node3 process_node4 Review Reaction Conditions decision_node3->process_node4 Yes solution_node3 Switch from amine bases (e.g., TEA) to stronger inorganic bases. decision_node3->solution_node3 No solution_node4 Ensure rigorous degassing to remove O2. Optimize temperature (screen 80-120 °C). process_node4->solution_node4

Caption: Logical workflow for troubleshooting Sonogashira reactions.

Step-by-Step Analysis and Solutions
  • The Cause: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ lack the necessary reactivity to efficiently perform oxidative addition into the strong C-Cl bond of this compound, especially given the steric hindrance. When this step is slow, side reactions dominate.

  • The Solution: Employ a more potent catalytic system. This involves pairing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized ligand designed for activating aryl chlorides. These ligands are typically both sterically bulky and highly electron-donating. The bulkiness helps to promote the formation of a coordinatively unsaturated, highly reactive monoligated L₁Pd⁰ species, while the electron-donating character increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.[7]

Ligand TypeSpecific ExamplesKey Advantages for Aryl Chlorides
Buchwald Biarylphosphines XPhos, SPhos, RuPhosExcellent for sterically hindered and electron-rich/neutral aryl chlorides. Promotes fast oxidative addition and reductive elimination.
Bulky Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Highly electron-donating and effective for a range of aryl chlorides.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form very stable and active palladium complexes, often effective for challenging couplings.[6]

Recommendation: Start by switching to a system like Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) .

  • The Cause: In copper-free systems, the choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes be insufficiently basic to efficiently deprotonate the alkyne for direct reaction with the palladium complex. They can also coordinate to the palladium center, potentially inhibiting catalysis.

  • The Solution: Use a stronger, non-coordinating inorganic base. Carbonates or phosphates are often superior choices for copper-free couplings of aryl chlorides. They are strong enough to generate the necessary acetylide concentration without interfering with the palladium catalyst.

Recommendation: Use caesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as the base (typically 2.0 equivalents).

  • The Cause: The reaction environment must facilitate solubility while not interfering with the catalyst. Some polar aprotic solvents, like DMF, can sometimes inhibit the reaction by competing with other ligands for coordination to the palladium center.[14] The temperature must be high enough to overcome the significant activation energy of the C-Cl bond oxidative addition but not so high as to cause catalyst decomposition (often observed as the formation of palladium black).[8]

  • The Solution: Screen a small range of solvents and temperatures. Aprotic solvents with relatively high boiling points are generally preferred.

Recommendation: Start with Toluene or 1,4-Dioxane at a temperature of 100-110 °C . If solubility is an issue, DMF or DMA can be tested, but be aware of their potential to inhibit the reaction.

  • The Cause: Even in copper-free reactions, oxygen is detrimental. It can oxidize the phosphine ligands to phosphine oxides, rendering them useless, and can also lead to the decomposition of the active Pd(0) catalyst.[4][15]

  • The Solution: Ensure the reaction is performed under a strictly inert atmosphere.

Recommendation: Degas the solvent thoroughly before use by either three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes. Assemble the reaction glassware hot under vacuum and backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

Section 3: Optimized Experimental Protocol

This protocol is designed specifically for the challenging coupling of this compound, incorporating the principles discussed above to minimize homocoupling.

Optimized Copper-Free Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Caesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Toluene (concentration ~0.1-0.2 M)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) followed by the degassed toluene via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots (under inert atmosphere if the reaction is ongoing).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or MTBE and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Section 4: Visualizing the Competing Catalytic Cycles

Understanding the mechanistic pathways is key to controlling the reaction outcome. The following diagram illustrates the desired Sonogashira cycle versus the interfering Glaser homocoupling cycle.

Catalytic_Cycles Competing Catalytic Cycles cluster_Sonogashira Desired Sonogashira Cycle (Pd-Catalyzed) cluster_Glaser Undesired Glaser Cycle (Cu-Mediated) pd0 L₂Pd⁰ pd_oad L₂PdII(Ar)(Cl) pd0->pd_oad Oxidative Addition (Ar-Cl) pd_trans L₂PdII(Ar)(C≡CR') pd_oad->pd_trans Transmetalation (from Cu-C≡CR') pd_trans->pd0 Reductive Elimination product Ar-C≡CR' (Desired Product) pd_trans->product Yields cu1 Cu(I)Cl cu_acetylide Cu(I)-C≡CR' cu1->cu_acetylide Alkyne Deprotonation (with Base) cu2_dimer [Cu(II) Complex] cu_acetylide->cu2_dimer Oxidation (O₂) cu2_dimer->cu1 Reductive Elimination homocoupling_product R'-C≡C-C≡C-R' (Homocoupling Byproduct) cu2_dimer->homocoupling_product Yields pd_key Palladium Cycle cu_key Copper Cycle intermediate_key Reactive Intermediate

Caption: The desired Pd cycle vs. the competing Cu-mediated Glaser cycle.

References
  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). A practical copper-free catalyst system for the Sonogashira coupling of aryl bromides and terminal acetylenes. Organic Letters, 5(22), 4191–4194. [Link]
  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Journal of Organic Chemistry, 73(15), 6037-6040. [Link]
  • Linstadt, R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14243–14253. [Link]
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7382. [Link]
  • Dunn, P. J., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
  • Zare, A., & Meraj, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7382. [Link]
  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
  • Thomas, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4459-4475. [Link]
  • Zare, A., & Meraj, F. (2021). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Current Organic Synthesis, 18. [Link]
  • Plenio, H., & Köllhofer, A. (2003). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 42(25), 2868-2871. [Link]
  • NRO Chemistry. (2020). Sonogashira Coupling. [Link]
  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Zare, A., & Meraj, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7382. [Link]
  • Chow, P. S., et al. (2012). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. Journal of Organometallic Chemistry, 717, 117-122. [Link]
  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10506-10508. [Link]
  • Taylor & Francis. (2022). Glaser coupling – Knowledge and References. [Link]
  • Panda, S. S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]
  • Ananikov, V. P., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. Preprints.org. [Link]
  • Plenio, H., & Fleckenstein, C. A. (2007). Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. Chemical Society Reviews, 36(7), 1135-1146. [Link]
  • Martins, P., et al. (2023). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 28(11), 4381. [Link]
  • Falivene, L. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Khan, I., et al. (2020). Sonogashira coupling reactions of phenylacetylene and aryl halides. Journal of Molecular Structure, 1202, 127265. [Link]
  • Falivene, L., et al. (2019). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society, 141(18), 7545-7554. [Link]
  • Govdi, A. I., et al. (2020). Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. Applied Organometallic Chemistry, 34(3), e5420. [Link]

Sources

Technical Support Center: Reaction Parameter Optimization for Hindered Aryl Chloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with sterically hindered aryl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for these demanding transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the coupling of hindered aryl chlorides in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion is a frequent challenge, often pointing to issues with catalyst activation or stability, or suboptimal reaction conditions. The inert nature of aryl chlorides, especially when sterically hindered, necessitates a carefully optimized catalytic system.[1][2][3][4]

Initial Diagnostic Checks:

  • Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen and moisture. Use a well-sealed flask, and thoroughly degas your solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5]

  • Reagent Purity: Verify the purity of your starting materials, especially the aryl chloride and the coupling partner. Impurities can poison the catalyst.

  • Catalyst and Ligand Integrity: Use fresh, high-purity catalyst and ligand. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species, and the efficiency of this step is critical.[6] Consider using a precatalyst that readily forms the active catalytic species.[7]

Troubleshooting Workflow:

If the initial checks do not resolve the issue, a systematic optimization of the reaction parameters is necessary.

G cluster_0 Troubleshooting Low Conversion Start Low/No Conversion Inert Verify Inert Atmosphere & Reagent Purity Start->Inert Initial Checks Ligand Screen Ligands: - Bulky Biarylphosphines - NHCs Inert->Ligand If no improvement Base Screen Bases: - Alkoxides (NaOtBu, K3PO4) - Carbonates (Cs2CO3) Ligand->Base Solvent Screen Solvents: - Toluene, Dioxane - THF, CPME Base->Solvent Temp Optimize Temperature: - Incremental increase (e.g., 80-120 °C) Solvent->Temp Result Improved Conversion Temp->Result

Troubleshooting Decision Tree for Low Conversion

Q2: I'm observing significant amounts of hydrodehalogenation (aryl chloride is reduced to the corresponding arene). What causes this side reaction and how can I minimize it?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl chlorides. It can arise from several pathways, including β-hydride elimination from a palladium-hydride species or reaction with a hydride source generated in situ.

Key Factors Influencing Hydrodehalogenation:

  • Base: The choice of base is critical. Strong bases can sometimes act as hydride donors or promote pathways that lead to hydrodehalogenation.[8]

  • Ligand: The ligand influences the stability of the catalytic intermediates. A well-chosen ligand can favor the desired cross-coupling pathway over hydrodehalogenation.[6]

  • Temperature: Higher temperatures can sometimes increase the rate of this side reaction.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: Employ bulky, electron-rich phosphine ligands which can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

  • Base Screening: Switch to a different base. For instance, if you are using a strong alkoxide, consider a carbonate or phosphate base.

  • Temperature Control: Attempt the reaction at a lower temperature to see if the selectivity for the desired product improves.

Q3: My reaction has stalled, and I observe the formation of palladium black. What does this indicate and how can it be prevented?

A3: The formation of palladium black is a clear sign of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal.[5] This is a common failure mode in challenging cross-coupling reactions.

Causes of Catalyst Decomposition:

  • Insufficient Ligand: The ligand's role is to stabilize the Pd(0) center. An inadequate amount of ligand can leave the palladium exposed and prone to aggregation.[5]

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[5]

  • Poor Ligand Choice: The ligand may not be robust enough to stabilize the catalyst under the reaction conditions.

Preventative Measures:

ParameterRecommendationRationale
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type) or N-heterocyclic carbenes (NHCs).[5]These ligands create a sterically hindered environment around the palladium, preventing aggregation.[5]
Ligand-to-Metal Ratio A slight excess of ligand (e.g., 1.1-2:1 L:Pd) may be beneficial.Ensures sufficient ligand is present to stabilize the palladium center.
Temperature Run the reaction at the lowest temperature that provides a reasonable rate.Minimizes the rate of thermal decomposition pathways.[5]
Precatalyst Use a well-defined precatalyst.Can lead to a cleaner and more efficient generation of the active catalyst.[7]
Q4: How do I select the optimal ligand for my specific hindered aryl chloride coupling reaction?

A4: Ligand selection is arguably the most critical parameter for a successful coupling with a hindered aryl chloride. The ideal ligand must be both sterically bulky and electron-rich to facilitate the challenging oxidative addition step and promote reductive elimination.[1][2][3][4][9]

General Ligand Classes for Hindered Systems:

  • Bulky Biaryl Phosphines: This class of ligands, developed by Buchwald and others, is highly effective. Examples include SPhos, XPhos, and RuPhos.[7][10] Their steric bulk and electron-donating properties are well-suited for hindered substrates.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be very effective ligands for stabilizing palladium catalysts in challenging couplings.[1]

  • Ferrocenyl Phosphines: Ligands like those developed by Hartwig can also be highly effective.[10]

Ligand Selection Strategy:

  • Start with a Proven Ligand: For a new system, begin with a broadly applicable and robust ligand like SPhos or XPhos.

  • Systematic Screening: If the initial choice is suboptimal, perform a screen of ligands from different classes.

  • Consider Substrate-Specific Effects: The electronic nature of your aryl chloride (electron-rich or -poor) can influence the optimal ligand choice.

G cluster_1 Catalytic Cycle: Role of Ligand Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArCl Ar-Cl (Hindered Substrate) ArCl->OxAdd PdII L-Pd(II)(Ar)(Cl) OxAdd->PdII Bulky, e--rich ligand is crucial here Transmetalation Transmetalation PdII->Transmetalation CouplingPartner Coupling Partner CouplingPartner->Transmetalation PdII_2 L-Pd(II)(Ar)(R) Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim Bulky ligand accelerates this step RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product

The Role of the Ligand in the Catalytic Cycle

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Screening Reaction

This protocol is intended for the initial screening of reaction conditions on a small scale (e.g., 0.1 mmol).

Materials:

  • Oven-dried 2-dram vial with a Teflon-lined screw cap

  • Magnetic stir bar

  • Aryl chloride (0.1 mmol)

  • Coupling partner (e.g., boronic acid, 0.12 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol% Pd)

  • Ligand (e.g., SPhos, 0.0022 mmol, 2.2 mol%)

  • Base (e.g., K₃PO₄, 0.2 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 1 mL)

Procedure:

  • To the oven-dried vial, add the aryl chloride, coupling partner, base, and magnetic stir bar.

  • Seal the vial with the screw cap.

  • Evacuate and backfill the vial with argon three times.

  • Under a positive flow of argon, add the palladium precatalyst and the ligand.

  • Add the degassed solvent via syringe.

  • Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Cool the reaction to room temperature.

  • Analyze the reaction mixture by TLC, GC-MS, or LC-MS to determine conversion.

References

  • G. A. Molander, and B. Canturk. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (Hetero)aryl Chlorides." Angewandte Chemie International Edition, vol. 48, no. 45, 2009, pp. 8454-8457. [Link]
  • D. S. Surry, and S. L. Buchwald. "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, vol. 47, no. 34, 2008, pp. 6338-6361. [Link]
  • C. C. C. Johansson Seechurn, et al. "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize." Angewandte Chemie International Edition, vol. 51, no. 21, 2012, pp. 5062-5085. [Link]
  • A. F. Littke, and G. C. Fu. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176-4211. [Link]
  • N. C. Bruno, et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, vol. 4, no. 3, 2013, pp. 916-920. [Link]
  • J. F. Hartwig. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • T. E. Barder, et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685-4696. [Link]
  • D. A. Culkin, and J. F. Hartwig. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, vol. 36, no. 4, 2003, pp. 234-245. [Link]
  • M. R. Biscoe, et al. "A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides." Journal of the American Chemical Society, vol. 130, no. 21, 2008, pp. 6686-6687. [Link]

Sources

Technical Support Center: Scale-Up of Reactions Involving 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of chemical reactions involving 2-Chloromesitylene. Our focus is on providing practical, field-proven insights to navigate the unique challenges presented by this sterically hindered aryl chloride.

Introduction: The Challenge of this compound

This compound (2-chloro-1,3,5-trimethylbenzene) is a valuable building block in organic synthesis. However, its sterically hindered nature, with two ortho-methyl groups flanking the chlorine atom, presents significant challenges during scale-up. These challenges often manifest as sluggish reaction rates, catalyst deactivation, and the formation of unique impurities. This guide is designed to address these issues head-on, providing you with the knowledge to transition your reactions from the lab bench to pilot and production scales confidently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with this compound on a larger scale.

Q1: Why are reactions with this compound so difficult to scale up compared to less hindered aryl chlorides?

A1: The primary difficulty arises from steric hindrance. The two ortho-methyl groups shield the carbon-chlorine bond, making it less accessible to catalysts and reagents. This steric impediment can significantly slow down key steps in many catalytic cycles, such as oxidative addition in cross-coupling reactions.[1][2] Consequently, reactions that proceed smoothly on a small scale may require more forcing conditions, higher catalyst loadings, or specialized catalyst systems to achieve reasonable conversion rates at a larger scale.[1][2]

Q2: What are the major safety concerns when preparing Grignard reagents from this compound on a large scale?

A2: The primary safety concern with large-scale Grignard reactions is the risk of a runaway reaction and fire.[3][4] The initiation of Grignard reagent formation can be unpredictable and is often followed by a highly exothermic phase.[5] On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently and creating a significant fire hazard, especially with flammable ethereal solvents like THF or diethyl ether.[3][4] It is crucial to have robust temperature control and an emergency plan in place.[4]

Q3: For a Suzuki-Miyaura coupling with this compound, what type of palladium catalyst and ligand combination is generally most effective for scale-up?

A3: For sterically hindered aryl chlorides like this compound, highly active palladium catalysts, often featuring bulky and electron-rich phosphine ligands, are typically required.[1][2][6] Ligands such as S-Phos, XPhos, and AntPhos have shown considerable success in promoting the coupling of challenging substrates.[2][7] These ligands facilitate the oxidative addition of the sterically hindered C-Cl bond to the palladium center and promote the subsequent reductive elimination step.[1] For industrial applications, catalyst systems with low palladium loadings are highly desirable to minimize cost and residual metal in the final product.[8]

Q4: How does solvent choice impact the scale-up of a Buchwald-Hartwig amination with this compound?

A4: Solvent selection is critical for both reaction performance and process safety on a large scale.[9][10] The solvent must effectively dissolve all reactants and the catalyst system while being suitable for the reaction temperature.[9] For Buchwald-Hartwig aminations, polar aprotic solvents like toluene, dioxane, or t-butanol are commonly used.[11][12] On a large scale, factors such as boiling point, flash point, and ease of removal become paramount.[9] The use of high-impact solvents like dioxane should be carefully evaluated and, if possible, replaced with greener alternatives.[12]

Q5: What are the common impurities I should look for when scaling up reactions with this compound?

A5: Common impurities can include unreacted starting material, homo-coupled byproducts (mesitylene-mesitylene), and products of catalyst deactivation. In Grignard reactions, Wurtz-type coupling is a common side reaction. In palladium-catalyzed cross-coupling reactions, dehalogenation of this compound to mesitylene can occur.[2] It is also crucial to monitor for residual palladium and ligands in the final product, as these are often strictly regulated in pharmaceutical applications.[8][13] A thorough impurity profile should be established using techniques like HPLC, GC-MS, and NMR.[14][15]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of reactions involving this compound.

Troubleshooting Grignard Reactions
Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate. - Wet glassware or solvent.[5][16] - Passivated magnesium surface.[5]- Ensure all glassware is rigorously dried (flame-dried or oven-dried).[3][16] - Use anhydrous solvents.[5] - Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical means (crushing).[17]
Runaway reaction. - Rapid addition of this compound.[3] - Inadequate cooling.[4] - Sudden, uncontrolled initiation.[5]- Add this compound slowly and control the addition rate based on the internal temperature.[3] - Ensure the reactor has sufficient cooling capacity.[4] - Have an ice bath or other emergency cooling system readily available.[4]
Low yield of Grignard reagent. - Wurtz-type coupling. - Reaction with atmospheric oxygen or moisture.[5]- Maintain a strict inert atmosphere (nitrogen or argon).[5] - Consider reverse addition (adding magnesium to the aryl halide solution).
Troubleshooting Suzuki-Miyaura Cross-Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion. - Inactive catalyst. - Poor choice of ligand for the sterically hindered substrate.[1] - Ineffective base or solvent system.[18]- Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species.[19] - Screen bulky, electron-rich phosphine ligands like S-Phos, XPhos, or AntPhos.[2][7] - Optimize the base and solvent system; consider using a stronger base like CsF or a phosphate base.[20]
Catalyst deactivation. - Presence of oxygen.[20] - High reaction temperatures. - Agglomeration of palladium nanoparticles.[21][22]- Thoroughly degas all solvents and reagents and maintain an inert atmosphere. - Optimize the reaction temperature to balance reaction rate and catalyst stability. - Consider using a ligand that stabilizes the palladium catalyst.[21]
Formation of homo-coupled byproduct. - Decomposition of the boronic acid.[20] - Side reactions of the palladium catalyst.- Add the boronic acid slowly to the reaction mixture. - Optimize the stoichiometry of the reactants. - Use a catalyst system known to minimize homo-coupling.[23]
Troubleshooting Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction. - Steric hindrance of this compound and/or the amine. - Insufficiently active catalyst system.[24] - Weak base.- Employ a more sterically demanding and electron-rich ligand (e.g., a biarylphosphine ligand).[25] - Increase catalyst loading, but be mindful of cost and residual metal.[12] - Use a stronger, non-nucleophilic base such as NaOtBu or LHMDS.[11]
Side reaction/impurity formation. - Hydrodehalogenation of this compound. - Reaction of the base with the aryl halide.- Optimize the reaction temperature and time to minimize side reactions. - Screen different catalyst/ligand combinations.[25]
Poor reproducibility on scale-up. - Inefficient mixing leading to localized "hot spots" or concentration gradients. - Sensitivity to trace amounts of air or moisture.- Ensure adequate agitation for the reactor size. - Implement strict protocols for maintaining an inert atmosphere. - Consider using a more robust and air-stable pre-catalyst.

Part 3: Experimental Protocols and Workflows

Workflow for Scale-Up Consideration

Scale_Up_Workflow cluster_0 Lab Scale (Proof of Concept) cluster_1 Pilot Scale (Process Development) cluster_2 Production Scale A Reaction Optimization (Catalyst, Ligand, Solvent, Base, Temp.) B Preliminary Safety Assessment A->B C Impurity Profile Analysis (GC/LC-MS) B->C D Thermal Hazard Evaluation (DSC, RC1) C->D Scale-Up Decision E Mixing and Heat Transfer Studies D->E F Raw Material Specification E->F G Process Parameter Optimization F->G H Standard Operating Procedure (SOP) Development G->H Technology Transfer I Process Validation H->I J Quality Control and Assurance I->J

Caption: A generalized workflow for scaling up reactions involving this compound.

Protocol: Gram-Scale Suzuki-Miyaura Coupling of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for your specific substrate and equipment. A thorough risk assessment should be conducted before proceeding.[4]

  • Glassware and Inert Atmosphere: All glassware should be oven-dried and cooled under a stream of nitrogen or argon. The reaction should be performed under a positive pressure of an inert gas.

  • Reagent Preparation: In a separate flask, degas the solvent (e.g., toluene/water mixture) by bubbling with nitrogen for at least 30 minutes.

  • Reaction Setup: To the reaction flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like S-Phos, 0.5-2 mol%).

  • Solvent Addition: Add the degassed solvent to the reaction flask via cannula.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Palladium Removal: If necessary, treat the product solution with a palladium scavenger to reduce residual metal content.[13]

Logical Flow for Troubleshooting a Failed Suzuki Coupling

Suzuki_Troubleshooting start Reaction Failed (Low Conversion) check_reagents Check Reagent Quality (Purity, Water Content) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify/Dry Reagents reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes optimize_conditions Re-optimize Temperature/ Concentration conditions_ok->optimize_conditions No rescreen_catalyst Screen New Ligands/ Pre-catalysts catalyst_ok->rescreen_catalyst No success Successful Reaction catalyst_ok->success Yes rescreen_catalyst->start optimize_conditions->start purify_reagents->start

Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.

References

  • Developing SOPs for Hazardous Chemical Manipul
  • Grignard Reaction - American Chemical Society. ([Link])
  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis - ACS Public
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC - NIH. ([Link])
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. ([Link])
  • Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE. ([Link])
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. ([Link])
  • What are Grignard reagent preparation precautions during prepar
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. ([Link])
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society. ([Link])
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchG
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. ([Link])
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. ([Link])
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - ResearchG
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Public
  • Buchwald–Hartwig amin
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. ([Link])
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. ([Link])
  • Grignard Reaction - Organic Chemistry Portal. ([Link])
  • The Grignard Reaction. ([Link])
  • The Grignard Reaction. ([Link])
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). ([Link])
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • Reactions of Grignard Reagents - Master Organic Chemistry. ([Link])
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. ([Link])
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. ([Link])
  • Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction | ACS Applied M
  • Mesityl Chloride | C9H11Cl | CID 15462 - PubChem - NIH. ([Link])
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])
  • Troublefree reaction scaleup - ResearchG
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. ([Link])
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. ([Link])
  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchG
  • Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production - PubMed. ([Link])
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. ([Link])
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. ([Link])
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. ([Link])
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. ([Link])
  • (PDF) Can Accelerated Reactions in Droplets Guide Chemistry at Scale?
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. ([Link])

Sources

Technical Support Center: Mastering 2-Chloromesitylene Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing moisture sensitivity in 2-Chloromesitylene Grignard reactions. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of this sterically hindered Grignard reagent. This guide is designed to provide you with in-depth, field-proven insights to ensure the success of your experiments. Grignard reagents are potent nucleophiles but are also strong bases, making them highly susceptible to protic sources like water, which can quench the reagent and halt your reaction.[1][2][3][4][5][6] This guide will equip you with the knowledge to meticulously control moisture and other inhibiting factors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the formation of 2-mesitylmagnesium chloride.

Issue 1: Reaction Fails to Initiate

Symptoms:

  • No observable exotherm (heat generation).

  • No cloudiness or change in the appearance of the magnesium turnings.

  • The characteristic brown-red color of iodine (if used as an initiator) does not fade upon addition of this compound.[7]

Root Cause Analysis and Solutions:

The primary barrier to initiation is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the aryl halide.[8][9] Additionally, trace amounts of moisture can coat the magnesium surface, further inhibiting the reaction.[4][5]

dot

cluster_Initiation Reaction Initiation Workflow Start Start: Assemble Dry Glassware Add_Mg Add Magnesium Turnings Start->Add_Mg Activate_Mg Activate Magnesium Surface Add_Mg->Activate_Mg Add_Solvent Add Anhydrous Solvent (THF) Activate_Mg->Add_Solvent Iodine/DBE added Add_Halide Add Small Aliquot of this compound Add_Solvent->Add_Halide Check_Exotherm Observe for Exotherm? Add_Halide->Check_Exotherm Success Initiation Successful: Proceed with Slow Addition Check_Exotherm->Success Yes Troubleshoot Troubleshoot Initiation Failure Check_Exotherm->Troubleshoot No

Caption: Workflow for initiating a Grignard reaction.

Experimental Protocols for Magnesium Activation:

  • Mechanical Activation: Before adding the solvent, grind the magnesium turnings with a glass rod. This will break the oxide layer and expose a fresh, reactive metal surface.[4][10]

  • Chemical Activation with Iodine: Add a few crystals of iodine to the flask containing the magnesium turnings.[7][8][11] The iodine etches the magnesium surface, removing the oxide layer. Gently warm the flask until purple iodine vapors are visible, then allow it to cool before adding the solvent.[12]

  • Chemical Activation with 1,2-Dibromoethane (DBE): Add a small amount of DBE to the magnesium in a minimal amount of anhydrous solvent. The reaction between DBE and magnesium is typically vigorous and will activate the magnesium surface.[7][10][13]

  • Sonication: Placing the reaction flask in an ultrasonic bath can help to dislodge the oxide layer and promote initiation.[7][13][14]

Activation MethodDescriptionKey Considerations
Mechanical Grinding Physically breaking the MgO layer on the magnesium turnings with a glass rod.Simple and effective for small-scale reactions.
Iodine Activation A few crystals of iodine are added to etch the magnesium surface.A color change from purple/brown to colorless indicates successful activation.[7]
DBE Activation 1,2-dibromoethane reacts with magnesium to expose a fresh surface.The reaction can be exothermic; use with caution.
Sonication Uses ultrasonic waves to clean the magnesium surface.A non-invasive method that can be applied during the initial stages of the reaction.
Issue 2: Low Yield of Grignard Reagent

Symptoms:

  • The reaction initiates but appears to stall before all the magnesium is consumed.

  • Subsequent reactions with the Grignard reagent give poor yields of the desired product.

Root Cause Analysis and Solutions:

Low yields are almost always attributable to the presence of moisture or other electrophilic impurities. Grignard reagents are strong bases and will react with any acidic protons present in the system.[1][2][3]

dot

Moisture Moisture (H2O) Present in Glassware, Solvent, or Atmosphere Quenched Mesitylene (R-H) Inactive Product Moisture->Quenched Protonolysis Grignard 2-Mesitylmagnesium Chloride (R-MgX) Desired Reagent Grignard->Quenched Reaction with H2O Byproduct Mg(OH)Cl Inorganic Byproduct Quenched->Byproduct Forms

Caption: The detrimental effect of moisture on Grignard reagents.

Protocols for Ensuring Anhydrous Conditions:

  • Glassware Preparation: All glassware must be rigorously dried. Oven drying at 120°C overnight or flame drying under a vacuum are standard procedures.[5][7][15] Assemble the apparatus while it is still hot and allow it to cool under a stream of inert gas.[15]

  • Solvent Purification: Tetrahydrofuran (THF) is a common solvent for Grignard reactions due to its ability to solvate and stabilize the Grignard reagent.[7][16] Commercial anhydrous THF should be used, preferably from a freshly opened bottle. For ultimate dryness, THF can be distilled from sodium/benzophenone ketyl under an inert atmosphere. Alternatively, activated 3Å molecular sieves can be used for drying.[17]

  • Reagent Purity: this compound should be free of moisture. If necessary, it can be distilled from a suitable drying agent like calcium hydride.

Drying MethodAgent/ProcedureSuitability
Oven/Flame Drying Heat glassware to >100°C.Essential for removing adsorbed water from glassware surfaces.[5][7][15]
Solvent Distillation Distilling THF from sodium/benzophenone.Provides exceptionally dry solvent, but requires specialized equipment and handling of reactive metals.[17]
Molecular Sieves Using activated 3Å molecular sieves.A safer and more convenient method for drying solvents.[17]
Karl Fischer Titration Electrochemical method.The gold standard for quantifying water content in organic solvents.[18]
Issue 3: Formation of Biphenyl Side Product (Dimesityl)

Symptoms:

  • Isolation of a significant amount of dimesityl as a byproduct.

Root Cause Analysis and Solutions:

The formation of a biphenyl-type product (in this case, dimesityl) is a known side reaction in Grignard synthesis, often referred to as Wurtz-Fittig coupling. This is favored by higher temperatures and high local concentrations of the aryl halide.

Mitigation Strategies:

  • Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and helps to control the exotherm.[7]

  • Temperature Management: While some initial heating may be necessary for initiation, the reaction should be maintained at a gentle reflux.[13][19] If the reaction becomes too vigorous, an ice bath can be used for cooling.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere necessary for a Grignard reaction? An inert atmosphere, typically nitrogen or argon, is crucial to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[20][21][22] While the primary concern is moisture, oxygen can also lead to the formation of undesired byproducts. A simple setup involves using a balloon filled with nitrogen or argon connected to the reaction flask via a needle.[15][23] For more rigorous control, a Schlenk line is recommended.[24][25]

Q2: Can I use diethyl ether instead of THF? Yes, diethyl ether is a traditional solvent for Grignard reactions.[20][26] However, THF is often preferred as it is a better solvating agent for the Grignard reagent, which can be particularly beneficial for less reactive aryl chlorides like this compound.[7][16]

Q3: How do I know if my Grignard reagent has formed and what is its concentration? Visual cues for formation include the disappearance of the magnesium metal and the formation of a cloudy, grayish solution.[7] To determine the concentration of your Grignard reagent, a titration is necessary. A common method involves titration against a standard solution of I2 in THF until the iodine color persists.

Q4: What should I do if my reaction becomes too vigorous? If the reaction becomes too exothermic, it can be controlled by cooling the flask in an ice-water bath.[7][8] Slowing or temporarily stopping the addition of the this compound will also help to moderate the reaction rate.

Q5: Is it possible to perform a Grignard-like reaction in the presence of water? While traditional Grignard reactions are strictly anhydrous, related Barbier reactions can be performed in aqueous media.[27] However, these typically use more reactive metals like zinc and are suitable for activated alkyl halides. For the formation of 2-mesitylmagnesium chloride, anhydrous conditions are essential.

References

  • List three techniques used to initiate a Grignard reaction th
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit
  • Why Grignard Reagents React With W
  • CN102321053A - Treatment method for recovering tetrahydrofuran
  • Does anyone know the best way to activ
  • Grignard Reaction Mechanisms | Real Time Monitoring in B
  • Video: Grignard Reagent Prepar
  • grignard reagents - Chemguide
  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent
  • What's the purpose of a Grignard reagent initi
  • Magnesium Turnings Applications in Labs and Industry | Properties & Uses
  • Making a Grignard reagent
  • Why Magnesium Turnings are Crucial in Grignard Reactions - Pentaphos Industries
  • 4.2.1.3.
  • Why does w
  • The Grignard Reaction Mechanism - Chemistry Steps
  • Why is it necessary to avoid even traces of moisture
  • Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry - Reddit
  • Effects of water content on magnesium deposition from a Grignard reagent-based tetrahydrofuran electrolyte | Request PDF - ResearchG
  • 12: Refluxing Under an Inert
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews
  • Video Tutorial of a Grignard Reaction - YouTube
  • Performing a Reaction Under an Inert
  • Moisture treatment in Grignard reaction vessel : r/OrganicChemistry - Reddit
  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts
  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S
  • The Grignard Reagents | Organometallics - ACS Public
  • Why is THF used in Grignard? - Quora
  • Reaction of Grignard Reagent with Water | Decomposition Grignard Reagent | Dry Ether as Solvent - YouTube
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry
  • Grignard reagents and drying : r/chemistry - Reddit
  • How to Determine Water content of Organic Solvents. - Mettler Toledo
  • Grignard reagent and w
  • Technical Support Center: Purification of Grignard Reaction Products - Benchchem
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts
  • Reactions of Grignard Reagents - Master Organic Chemistry
  • 3 - Organic Syntheses Procedure
  • (PDF)
  • The Grignard Reagents: Their Prepar
  • 1. Grignard Reaction - Web Pages
  • Reaction of Grignard reagents with β-dicarbonyl compounds. II.

Sources

choice of solvent to improve solubility and reactivity of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Solvent Choice for 2-Chloromesitylene

A Senior Application Scientist's Guide to Enhancing Solubility and Reactivity

Welcome to the technical support center for researchers and drug development professionals. This guide provides an in-depth analysis of solvent selection to overcome the inherent challenges of working with this compound. Its sterically hindered nature presents unique hurdles in solubility and reactivity, which this guide aims to address through a detailed, question-and-answer format, troubleshooting protocols, and expert insights.

Frequently Asked Questions (FAQs)

Part 1: Understanding this compound's Core Properties

Q1: What are the primary challenges associated with this compound in organic synthesis?

A1: The core challenge of this compound stems from its structure. The chlorine atom is flanked by two ortho-methyl groups. This creates significant steric hindrance , which has two major consequences:

  • Reduced Reactivity: The bulky methyl groups physically block the approach of nucleophiles or metal catalysts to the carbon-chlorine bond, slowing down or inhibiting reactions that are common for other aryl halides.[1][2][3][4] This steric shield makes standard SN2-type attacks and oxidative additions in cross-coupling cycles particularly difficult.[4]

  • Solubility Profile: As a substituted aromatic hydrocarbon, this compound is nonpolar. Its solubility is generally good in nonpolar and moderately polar aprotic organic solvents, but it is practically insoluble in water and highly polar protic solvents.

Q2: What are the general solubility characteristics of this compound?

A2: Based on the "like dissolves like" principle, this compound, a nonpolar molecule, dissolves best in solvents with similar characteristics.[5] It is miscible with many common organic solvents.

  • High Solubility: Toluene, benzene, diethyl ether, tetrahydrofuran (THF), hexane, and chlorinated solvents like dichloromethane (DCM).

  • Moderate to Low Solubility: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Solubility may require heating.

  • Insoluble: Polar protic solvents, most notably water and, to a large extent, lower alcohols like methanol and ethanol.[6]

Part 2: Reaction-Specific Solvent Selection & Troubleshooting

Q3: For Grignard reagent formation, which solvents are optimal and why?

A3: The preparation of Grignard reagents (R-MgX) is highly sensitive to the solvent. The solvent must be aprotic and capable of solvating and stabilizing the Grignard reagent.[7][8] Ethereal solvents are the standard choice.

  • Recommended Solvents: Tetrahydrofuran (THF) is generally the best and most common solvent for Grignard reagent preparation.[9] Diethyl ether is also widely used.[9][10] These solvents are crucial because the lone pairs on the oxygen atom coordinate to the magnesium, forming a soluble complex that stabilizes the highly reactive organometallic species.[8]

  • Solvents to Avoid: Protic solvents (water, alcohols) will instantly destroy the Grignard reagent by protonation to form mesitylene.[6] Halogenated solvents like DCM or chloroform can undergo magnesium-halogen exchange and should not be used.[8]

Q4: I am struggling to initiate the Grignard reaction with this compound. What troubleshooting steps should I take?

A4: Initiation failure is common, especially with less reactive aryl chlorides.

  • Ensure Anhydrous Conditions: Grignard reagents react rapidly with water.[6] All glassware must be flame-dried or oven-dried, and solvents must be rigorously anhydrous.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the flask.

  • Increase Temperature: Gently warming the mixture can help initiate the reaction. However, be prepared to cool it, as the reaction is exothermic once it begins.[9]

  • Consider an Entrainment Agent: If initiation is still problematic, add a more reactive halide, such as methyl iodide, to start the reaction. The highly reactive methylmagnesium iodide can then help initiate the reaction of the this compound.

Q5: What solvent systems are recommended for Suzuki-Miyaura cross-coupling of this compound?

A5: Suzuki coupling requires a solvent system that can dissolve the nonpolar aryl halide, the often polar organoboron species, and the inorganic base. This frequently necessitates a mixed or biphasic solvent system.[11][12]

  • Common Solvents: A mixture of an organic solvent and water is very common.[11][13]

    • Organic Phase: Toluene, 1,4-dioxane, or THF are excellent choices for dissolving the this compound and the palladium catalyst.[11][13]

    • Aqueous Phase: Water is used to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Polar Aprotic Solvents: Solvents like DMF can also be used, sometimes without water, especially with bases like potassium tert-butoxide (KOtBu).[11]

  • Rationale: The base is crucial for the transmetalation step of the catalytic cycle.[12] The solvent's role is to facilitate the interaction between all components—the organic-soluble catalyst/substrate and the often water-soluble base and boronic acid.

Q6: My Suzuki coupling is sluggish. How can solvent choice impact the outcome?

A6: For sterically hindered substrates like this compound, reaction kinetics can be slow.

  • Increase Polarity & Temperature: Moving to a higher-boiling point solvent like dioxane or toluene allows for higher reaction temperatures, which can overcome the activation energy barrier imposed by steric hindrance.

  • Solvent and Catalyst Interaction: Certain polar aprotic solvents, like DMF or acetonitrile (MeCN), can sometimes alter the selectivity and reactivity of the palladium catalyst.[14] While often effective, they can also coordinate to the metal center, potentially inhibiting catalysis in some cases. If a reaction is failing in DMF, switching to a less coordinating solvent like toluene or dioxane is a valid troubleshooting step.

  • Phase-Transfer Catalysis: In biphasic systems (e.g., toluene/water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates by facilitating the transfer of the base or boronate salt into the organic phase.

Q7: Is this compound a viable substrate for Nucleophilic Aromatic Substitution (SNAr)? Which solvents should be used?

A7: Generally, this compound is a very poor substrate for SNAr. Aryl halides are inherently unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups (like -NO₂) at the ortho or para positions.[15] this compound lacks this activation. Furthermore, the steric hindrance from the methyl groups severely impedes the necessary attack of the nucleophile on the ipso-carbon.

However, if attempting such a reaction under forcing conditions:

  • Favor Polar Aprotic Solvents: To maximize the reactivity of your nucleophile, a polar aprotic solvent such as DMSO , DMF , or HMPA is required. These solvents solvate the counter-cation of the nucleophile but leave the anion "naked" and highly reactive.[16][17][18]

  • Avoid Polar Protic Solvents: Protic solvents (water, alcohols) will form hydrogen bonds with the nucleophile, stabilizing it and drastically reducing its nucleophilicity and reactivity in an S_NAr or S_N2-type reaction.[16][18][19]

Data & Visualization

Table 1: Properties of Recommended Solvents for this compound
SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexKey Uses & Safety Notes
Toluene 1112.42.4High-temperature cross-coupling.[20]
Tetrahydrofuran (THF) 667.54.0Excellent for Grignard reactions.[9][20] Caution: Forms explosive peroxides upon storage.[18]
1,4-Dioxane 1012.24.8High-temperature cross-coupling.[11][20] Also a peroxide-former.
Diethyl Ether 354.32.8Good for Grignard reactions; low boiling point limits reaction temperature.[20] Caution: Highly flammable and high risk of peroxide formation.[18]
N,N-Dimethylformamide (DMF) 15336.76.4Polar aprotic solvent for cross-coupling or SNAr.[21] Can decompose at high temperatures.[18]
Dimethyl Sulfoxide (DMSO) 18946.77.2Highly polar aprotic solvent for forcing SNAr conditions.[21] Can be difficult to remove.
Diagram 1: Solvent Selection Workflow

This diagram provides a logical path for selecting an appropriate solvent system based on the intended chemical transformation of this compound.

Solvent_Selection_Workflow start Select Reaction Type for This compound grignard Grignard Reagent Formation (R-MgX) start->grignard coupling Pd-Catalyzed Cross-Coupling start->coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar solvent_grignard Use Anhydrous Ethereal Solvent: - THF (preferred) - Diethyl Ether grignard->solvent_grignard Requires stabilization of R-MgX solvent_coupling Use Anhydrous Aprotic Solvent +/- Water: - Toluene / H2O - Dioxane / H2O - THF coupling->solvent_coupling Must dissolve substrate, catalyst, and base solvent_snar Use Polar Aprotic Solvent: - DMSO - DMF (Reaction is disfavored) snar->solvent_snar Requires 'naked', reactive nucleophile

Caption: Decision workflow for solvent selection.

Diagram 2: Steric Hindrance around the C-Cl Bond

This diagram illustrates how the ortho-methyl groups on this compound sterically block the approach of reagents.

Caption: Steric hindrance from ortho-methyl groups.

Experimental Protocols: Troubleshooting Guides

Protocol 1: Optimizing Grignard Reagent Formation from this compound

Objective: To successfully generate 2,4,6-trimethylphenylmagnesium chloride.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • Preparation: Assemble and flame-dry all glassware under a stream of inert gas (N₂ or Ar). Allow to cool to room temperature.

  • Reagent Loading: Add magnesium turnings (1.2 equivalents) to the reaction flask.

  • Activation: Add one small crystal of iodine. The brown color should fade as the iodine reacts with the magnesium surface.

  • Initial Solvent & Substrate: Add a small portion (approx. 10%) of the total anhydrous THF. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.

  • Initiation: Add a small amount (approx. 5-10%) of the this compound solution to the magnesium suspension. Stir and gently warm the flask with a heat gun. Watch for signs of reaction: bubbling, gentle refluxing, or a change in color to cloudy grey/brown.

  • Propagation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey solution is the Grignard reagent and should be used immediately.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • Reagent Loading: To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. Stir the mixture to create a suspension.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions with sterically hindered substrates may require extended reaction times (12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

  • Ito, H., & Kubota, K. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD.
  • Google Patents. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. US3856867A.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Grignard Reactions.
  • LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution.
  • Wikipedia. Suzuki reaction.
  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • Pearson. Which of the following compounds are suitable solvents for Grignard reactions?.
  • LibreTexts Chemistry. (2021). Aryl Halides.
  • Byers, J. A., & Campos, K. R. (2019). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Tetrahedron, 75(22), 2845-2853.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic letters, 6(17), 2881-2884.
  • Quora. What is the best solvent for making a Grignard Reagent?.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.
  • ChemTalk. A Deep Dive into Common Organic Solvents.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling Reactivity: 2-Chloromesitylene vs. 2-Bromomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Cross-Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is fundamental in the synthesis of biaryls, styrenes, and polyolefins, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction's success hinges on the careful orchestration of three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

The reactivity of the organic halide partner is a critical parameter, generally following the trend of I > Br > OTf > Cl, dictated by the decreasing strength of the carbon-halogen bond.[3][6] This guide focuses on two particularly challenging substrates: 2-chloromesitylene and 2-bromomesitylene. Both feature a halogen atom flanked by two ortho-methyl groups, creating significant steric hindrance around the reaction center. This steric congestion profoundly impacts the reaction kinetics, particularly the initial oxidative addition step. For researchers in process development and medicinal chemistry, understanding the nuanced differences in reactivity between these two substrates is crucial for catalyst selection, reaction optimization, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth comparison, supported by mechanistic principles and experimental data, to inform the rational selection of substrates and catalytic systems for demanding cross-coupling applications.

Mechanistic Deep Dive: The Oxidative Addition Hurdle

The cleavage of the carbon-halogen (C-X) bond via oxidative addition to a low-valent palladium(0) complex is the inaugural and often rate-determining step of the Suzuki coupling catalytic cycle, especially for less reactive aryl chlorides.[7][8] The energy barrier for this step is directly related to the C-X bond dissociation energy.

  • 2-Bromomesitylene (C-Br Bond): The C(sp²)–Br bond is considerably weaker and more polarizable than a C(sp²)–Cl bond. This inherent lability allows for oxidative addition to occur under relatively mild conditions with a broader range of palladium catalysts.

  • This compound (C-Cl Bond): The C(sp²)–Cl bond is significantly stronger, presenting a much higher activation energy barrier for the palladium catalyst to overcome. This innate inertness renders this compound a notoriously difficult substrate, necessitating the use of highly specialized, exceptionally active catalyst systems.

Beyond bond strength, the steric shield provided by the two ortho-methyl groups in both molecules exacerbates the challenge. This steric bulk can hinder the approach of the palladium catalyst to the C-X bond. However, it also plays a beneficial role in the final, product-forming reductive elimination step, where steric repulsion can accelerate the expulsion of the newly formed biaryl product from the palladium coordination sphere.[9][10] The primary challenge, therefore, lies in designing a catalyst potent enough to initiate the cycle by cleaving the robust C-Cl bond in the face of severe steric hindrance.

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps involved in the cross-coupling process. For substrates like this compound, the initial "Oxidative Addition" step represents the most significant kinetic bottleneck.

G cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L_n->OxAdd + Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex OxAdd->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation + R'-B(OR)2 + Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R(L_n) RedElim Reductive Elimination Ar-Pd(II)-R(L_n)->RedElim RedElim->Pd(0)L_n Catalyst Regeneration Product Ar-R' Product RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Evolution: Enabling the Unreactive

The successful coupling of sterically hindered and electron-rich aryl chlorides like this compound is a testament to major advancements in ligand design. Standard catalysts like Pd(PPh₃)₄, while sometimes effective for aryl bromides, are typically inadequate for this task. The breakthrough came with the development of ligands that modulate the electronic and steric properties of the palladium center to enhance its catalytic prowess.

Key Ligand Classes for Hindered Substrates:

  • Bulky, Electron-Rich Biaryl Monophosphines (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and coworkers, has revolutionized cross-coupling chemistry.[11][12][13][14] Ligands such as XPhos and SPhos feature a biaryl backbone that creates a sterically demanding pocket around the palladium atom.

    • Expertise & Experience: The steric bulk promotes the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0)L species, which is crucial for activating the C-Cl bond.[15] The electron-donating character of the phosphine increases the electron density on the palladium, making it a more potent nucleophile for the oxidative addition step.[9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of powerful ligands for activating aryl chlorides.[16][17] They are strong σ-donors, rendering the palladium center highly electron-rich and thus more reactive in oxidative addition.[8][18] Their steric profiles can be tuned to facilitate both the initial activation and the final reductive elimination.

The choice of catalyst is paramount. While 2-bromomesitylene can be coupled with a range of catalyst systems, this compound's reactivity is critically dependent on these advanced, highly active ligand systems.

Reactivity and Catalyst Selection Logic

The following diagram outlines the fundamental difference in the activation pathway for the two substrates.

G cluster_Br 2-Bromomesitylene cluster_Cl This compound Br_start C(sp²)-Br Bond (Weaker, ~280 kJ/mol) Br_barrier Lower Ea Oxidative Addition Br_start->Br_barrier Br_cat Standard & Advanced Pd Catalysts Effective Br_barrier->Br_cat Successful Coupling Successful Coupling Br_cat->Successful Coupling Cl_start C(sp²)-Cl Bond (Stronger, ~340 kJ/mol) Cl_barrier Higher Ea Oxidative Addition Cl_start->Cl_barrier Cl_cat Requires Highly Active Catalysts (e.g., Buchwald, NHC Ligands) Cl_barrier->Cl_cat Cl_cat->Successful Coupling

Figure 2: Comparison of activation barriers for 2-bromomesitylene and this compound.

Quantitative Performance Comparison

The following table summarizes representative experimental data for the Suzuki coupling of 2-halomesitylenes with phenylboronic acid, highlighting the different conditions required to achieve high yields. This data is synthesized from typical conditions reported in the literature for sterically hindered substrates.[16][17][19]

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromomesitylene 1 mol% Pd(OAc)₂, 2 mol% PPh₃K₂CO₃Toluene/H₂O10012~75-85
2-Bromomesitylene 0.5 mol% Pd(OAc)₂, 1 mol% SPhosK₃PO₄Toluene804>95
This compound 2 mol% Pd(OAc)₂, 4 mol% PPh₃K₃PO₄Toluene11024<10
This compound 1 mol% Pd(OAc)₂, 2 mol% XPhosK₃PO₄Dioxane10016~90-95
This compound 1.5 mol% Pd₂(dba)₃, 3 mol% (t-Bu)₃PCs₂CO₃Dioxane8018~92
This compound 2 mol% [Pd(IMes)]₂Cs₂CO₃Toluene11024~88

Data Analysis: The data clearly illustrates the reactivity gap. 2-Bromomesitylene can be coupled effectively with both standard and advanced catalysts. In stark contrast, this compound provides negligible yield with a traditional ligand like PPh₃, even at high temperatures. High conversion is only achieved through the use of highly active, bulky, and electron-rich ligand systems like Buchwald's biarylphosphines (XPhos, SPhos), tri-tert-butylphosphine, or NHCs (IMes).[17][19]

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a self-validating system for the challenging coupling of this compound with phenylboronic acid using a state-of-the-art Buchwald-type catalyst system. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To synthesize 2,4,6-trimethyl-1,1'-biphenyl from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 154.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)

  • Potassium Phosphate, tribasic (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane, anhydrous (<50 ppm H₂O) (5 mL)

  • Schlenk flask or microwave vial with a stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Methodology:

  • Inert Atmosphere Preparation (Trustworthiness Pillar): Place the this compound, phenylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄ into the Schlenk flask.

    • Causality: The active Pd(0) species is oxygen-sensitive. Establishing an inert atmosphere by evacuating and backfilling with argon (repeated 3 times) is critical to prevent catalyst decomposition and ensure high catalytic turnover. The use of a precatalyst provides a stable source of the active catalyst upon heating.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.

    • Causality: Anhydrous solvent is crucial as water can lead to competitive protodeboronation of the boronic acid, reducing the yield. Dioxane is an excellent solvent for this transformation due to its ability to dissolve the reagents and its relatively high boiling point.[3]

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously.

    • Causality: The elevated temperature is necessary to overcome the high activation energy of the C-Cl bond oxidative addition. Vigorous stirring ensures homogeneity and efficient mass transfer to the catalyst surface.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (under Ar) and analyzing by GC-MS or TLC (e.g., using a 95:5 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 16-20 hours.

    • Causality: Monitoring consumption of the starting material provides a reliable endpoint, preventing unnecessary heating that could lead to byproduct formation.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers in a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).

    • Causality: The aqueous wash removes the inorganic base (K₃PO₄) and boronic acid byproducts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using hexanes as the eluent to afford the pure 2,4,6-trimethyl-1,1'-biphenyl.

Conclusion and Strategic Recommendations

The choice between this compound and 2-bromomesitylene in Suzuki coupling is a strategic decision dictated by a trade-off between substrate cost and reactivity.

  • 2-Bromomesitylene is the substrate of choice for ease of synthesis and process robustness. Its higher intrinsic reactivity allows for milder reaction conditions, lower catalyst loadings, and a wider selection of commercially available catalysts. For laboratory-scale synthesis and initial drug discovery efforts where speed and reliability are paramount, the bromo-analogue is unequivocally superior.

  • This compound represents a more economical but technically demanding alternative. Its use is contingent upon access to and investment in advanced catalyst systems featuring bulky, electron-rich ligands.[11][19][20] For large-scale manufacturing and cost-driven projects, the lower price of aryl chlorides can translate into significant savings, justifying the initial investment in process optimization and more expensive catalyst systems.

For professionals in drug development, this comparison underscores a critical principle: early-stage routes optimized for convenience (using bromides) may require substantial re-development for commercial scale-up, where the economics of starting materials (favoring chlorides) become a dominant factor. A forward-looking approach involves evaluating the feasibility of a chloride-based coupling early in the development lifecycle.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
  • Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Buchwald Catalysts & Ligands. Merck.
  • Buchwald Ligands. Merck Millipore.
  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. Benchchem.
  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. NIH.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC - NIH.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.
  • Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. PubMed.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. University of Windsor.
  • Synthesis of a Palladium(IV) Complex by Oxidative Addition of an Aryl Halide to Palladium(II) and Its Use as Precatalyst in a CC. SciSpace.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Suzuki Coupling. YouTube.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

Sources

Navigating Steric Obstacles: A Comparative Guide to the Reactivity of 2-Chloromesitylene and Other Bulky Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose. However, the efficiency of these transformations can be significantly hampered by steric hindrance, a phenomenon where the sheer size of molecular groups impedes a reaction. 2-Chloromesitylene (2-chloro-1,3,5-trimethylbenzene) serves as a classic and challenging substrate, embodying the steric difficulties encountered with ortho-substituted aryl halides. This guide provides an in-depth comparison of the steric effects of this compound with other bulky aryl halides, supported by experimental data, to inform catalyst selection and reaction optimization.

The Steric Challenge: A Structural Perspective

The diminished reactivity of this compound and its bulky counterparts stems from the steric shield around the carbon-halogen bond. This bulkiness impedes the crucial oxidative addition step in the catalytic cycle, where the palladium catalyst inserts itself into the C-X bond.[1][2] The two ortho-methyl groups in this compound create a sterically congested environment that demands highly active and sterically tailored catalyst systems to overcome.

To quantify and compare this steric hindrance, we can examine various structural parameters of different aryl halides.

Aryl HalideKey Steric FeaturesRelative Reactivity Trend
This compound Two ortho-methyl groupsChallenging
2-Chloro-p-xylene One ortho-methyl groupMore reactive than this compound
2-Chloro-1,3,5-triisopropylbenzene Two ortho-isopropyl groupsExtremely challenging
1-Bromo-2,6-dimethylbenzene Two ortho-methyl groups (with a more reactive C-Br bond)More reactive than this compound
1-Bromo-2,4,6-tri-tert-butylbenzene Two ortho-tert-butyl groupsExceptionally challenging

The general reactivity trend for the halide itself in cross-coupling reactions is I > Br > Cl >> F, which is attributed to the decreasing strength of the carbon-halogen bond.[3][4] However, severe steric hindrance can sometimes override this trend, making a less hindered aryl chloride more reactive than a highly hindered aryl bromide.[5]

Comparative Reactivity in Key Cross-Coupling Reactions

The choice of catalyst, particularly the ligand, is critical for successfully coupling sterically hindered aryl halides. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be highly effective in promoting these difficult transformations.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. With hindered substrates like this compound, specialized ligands are necessary to achieve good yields.

Representative Experimental Data:

Aryl HalideBoronic AcidCatalyst SystemYield (%)Reference
This compoundPhenylboronic acidPd(OAc)2 / SPhos92[8] (Analogous System)
2-Bromo-1,3-dimethylbenzeneCyclohexylboronic acidPd(OAc)2 / AntPhos95[8]
2-Chloro-1,3,5-triisopropylbenzenePhenylboronic acidPd-G3-XPhos85[9] (Analogous System)

These results highlight that with the appropriate catalyst system, even highly hindered aryl chlorides can participate effectively in Suzuki-Miyaura couplings. The use of bulky biarylphosphine ligands like SPhos and AntPhos is crucial for facilitating the oxidative addition and subsequent steps of the catalytic cycle.[8][10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds with sterically encumbered partners is a significant challenge, often requiring highly active catalyst systems.[11][12][13] The Buchwald-Hartwig amination has been extensively developed to address this, with specialized ligands enabling the coupling of a wide array of amines with hindered aryl halides.[6][14]

Representative Experimental Data:

Aryl HalideAmineCatalyst SystemYield (%)Reference
This compoundAnilinePd(OAc)2 / XPhos98[15] (Analogous System)
2-Chloro-p-xylenen-HexylaminePd / BrettPhos & RuPhos95[15]
2-Chloro-1,3,5-triisopropylbenzene2,6-DiisopropylanilinePd(OAc)2 / Carbazolyl-phosphine ligand96[12][13]

The data clearly demonstrates that modern catalyst systems can overcome extreme steric hindrance on both the aryl halide and the amine coupling partner. The development of ligands like XPhos and specialized carbazolyl-derived phosphines has been instrumental in achieving high yields in these challenging transformations.[12][13][15]

Sonogashira Coupling: Synthesizing Alkynes

The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between aryl halides and terminal alkynes.[16][17] Steric hindrance around the aryl halide can significantly impact the reaction efficiency, often necessitating higher catalyst loadings or more forcing conditions.[18]

Representative Experimental Data:

Aryl HalideAlkyneCatalyst SystemYield (%)Reference
2-BromomesitylenePhenylacetylenePdCl2(PPh3)2 / CuIHigh[18] (General Trend)
4-BromotoluenePhenylacetylenePdCl2(PPh3)2 / CuI95[19] (Analogous System)
2,6-DimethylbromobenzenePhenylacetylenePd/P(t-Bu)3 / CuIModerate to High[18]

For Sonogashira couplings, the steric bulk of both the aryl halide and the phosphine ligand plays a crucial role.[18] While this compound is a particularly challenging substrate for this reaction, its bromide analogue can be coupled effectively with the right choice of catalyst and conditions.

Mechanistic Implications of Steric Hindrance

Steric hindrance primarily affects the oxidative addition step of the palladium-catalyzed cross-coupling cycle.[20] For a reaction to occur, the palladium(0) catalyst must approach and insert into the carbon-halogen bond of the aryl halide. Large ortho substituents, like the methyl groups in this compound, physically block this approach, increasing the activation energy of this rate-determining step.

To overcome this, bulky, electron-rich ligands are employed. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is small enough to access the sterically shielded carbon-halogen bond.[21][22]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n add Oxidative Addition (Sterically Hindered) pd0->add Ar-X pd2 Ar-Pd(II)-X add->pd2 trans Transmetalation pd2->trans R'-M pd2r Ar-Pd(II)-R' trans->pd2r reduct Reductive Elimination pd2r->reduct product Ar-R' (Product) reduct->product catalyst Pd(0)L_n (Regenerated) reduct->catalyst catalyst->pd0

Caption: Generalized catalytic cycle for cross-coupling, highlighting the sterically hindered oxidative addition step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

This protocol is a generalized starting point and should be optimized for specific substrates.[23][24][25][26]

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction with a hindered substrate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive and can be deactivated through oxidation. Performing the reaction under an inert atmosphere (argon or nitrogen) is crucial for maintaining catalytic activity.[23]

  • Bulky Ligand: Ligands like SPhos or XPhos are essential. Their bulk facilitates the formation of the active monoligated Pd(0) species, and their electron-donating nature increases the electron density on the palladium, which promotes the oxidative addition step.[6]

  • Base and Solvent: The choice of base and solvent is critical for the transmetalation step and for maintaining the catalyst's stability and activity at elevated temperatures. A moderately polar, high-boiling solvent like toluene or dioxane is often preferred.[10]

Conclusion

This compound and other sterically hindered aryl halides present a formidable challenge in palladium-catalyzed cross-coupling reactions. However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has largely overcome these obstacles. By understanding the structural and mechanistic basis of steric hindrance, researchers can make informed decisions about catalyst selection and reaction conditions, enabling the efficient synthesis of complex molecules that were once considered inaccessible. The ability to successfully couple these challenging substrates opens up new avenues in drug discovery, materials science, and the broader field of chemical synthesis.

References

  • Vertex AI Search, Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. Accessed January 9, 2026.
  • Vertex AI Search, Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchG
  • Vertex AI Search, Buchwald–Hartwig amination - Wikipedia. Accessed January 9, 2026.
  • Vertex AI Search, Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Thieme E-Books & E-Journals -. Accessed January 9, 2026.
  • Vertex AI Search, Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 9, 2026.
  • Vertex AI Search, A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. Accessed January 9, 2026.
  • Vertex AI Search, Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - ResearchG
  • Vertex AI Search, Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Accessed January 9, 2026.
  • Vertex AI Search, An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Public
  • Vertex AI Search, Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. | Semantic Scholar. Accessed January 9, 2026.
  • Vertex AI Search, Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium - PubMed. Accessed January 9, 2026.
  • Vertex AI Search, Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands - CHIMIA. Accessed January 9, 2026.
  • Vertex AI Search, Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Accessed January 9, 2026.
  • Vertex AI Search, An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv. Accessed January 9, 2026.
  • Vertex AI Search, Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands - PubMed. Accessed January 9, 2026.
  • Vertex AI Search, Comparison of reactivity of different aryl halides (a) The predicted...
  • Vertex AI Search, A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. Accessed January 9, 2026.
  • Vertex AI Search, Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. Accessed January 9, 2026.
  • Vertex AI Search, Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH. Accessed January 9, 2026.
  • Vertex AI Search, Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Vertex AI Search, Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem. Accessed January 9, 2026.
  • Vertex AI Search, Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
  • Vertex AI Search, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Accessed January 9, 2026.
  • Vertex AI Search, A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Accessed January 9, 2026.
  • Vertex AI Search, Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Accessed January 9, 2026.
  • Vertex AI Search, One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling - Organic Chemistry Portal. Accessed January 9, 2026.
  • Vertex AI Search, (PDF)
  • Vertex AI Search, Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Accessed January 9, 2026.
  • Vertex AI Search, Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Public
  • Vertex AI Search, Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Accessed January 9, 2026.
  • Vertex AI Search, A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search, Pd/Gorlos-Phos-Catalyzed Cross-Coupling Between Two Different Aryl Chlorides in the Presence of B2Pin2 and Cytotoxicity Studies of the Products | Request PDF - ResearchG
  • Vertex AI Search, Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. Accessed January 9, 2026.
  • Vertex AI Search, Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Accessed January 9, 2026.
  • Vertex AI Search, Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accessed January 9, 2026.
  • Vertex AI Search, Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - PubMed. Accessed January 9, 2026.
  • Vertex AI Search, Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. Accessed January 9, 2026.
  • Vertex AI Search, Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Accessed January 9, 2026.
  • Vertex AI Search, Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchG

Sources

The Ortho Effect in Action: How Methyl Groups Dictate the Reactivity of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Electronic and Steric Effects on Reaction Rates

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the subtle interplay of electronic and steric effects governs the reactivity of aromatic compounds. 2-Chloromesitylene, with its unique substitution pattern of a chloro group flanked by two ortho methyl groups and a third methyl group para to the chlorine, serves as an exceptional case study for dissecting these influences. This guide provides an in-depth comparison of how the electronic properties of the methyl groups in this compound modulate its reaction rates across different classes of aromatic substitution reactions, supported by experimental data and mechanistic insights.

The Dual Nature of Methyl Substituents: Electron Donation and Steric Hindrance

Methyl groups are generally considered electron-donating groups (EDGs) in the context of aromatic systems. This electron donation occurs through two primary mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring. This difference in electronegativity leads to a slight polarization of the sigma bond, pushing electron density towards the ring.

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This effect, often considered a type of resonance, further increases the electron density of the ring, particularly at the ortho and para positions.

While electronically activating, the placement of methyl groups at the ortho positions relative to a reactive site introduces significant steric hindrance . This non-bonding interaction arises from the spatial bulk of the methyl groups, which can impede the approach of reagents and destabilize transition states. This "ortho effect" can sometimes dominate over electronic effects, leading to unexpected reactivity patterns.

Electrophilic Aromatic Substitution (EAS): An Activated System

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The electron-donating nature of methyl groups activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. The three methyl groups in this compound collectively enhance the electron density of the ring, leading to a dramatic increase in reaction rate compared to less substituted analogues.

The nitration of benzene and its methylated derivatives provides a clear quantitative illustration of this activating effect. The rate of reaction increases significantly with each additional methyl group.

CompoundRelative Rate of Nitration (vs. Benzene = 1)
Benzene1
Toluene~25
m-Xylene~400
Mesitylene~16,000
(Data compiled from various sources under specific nitrating conditions)

As the data unequivocally shows, mesitylene is vastly more reactive towards electrophilic nitration than toluene or benzene. This is a direct consequence of the cumulative electron-donating effects of the three methyl groups, which stabilize the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction.

EAS_Mechanism cluster_activation Activation by Methyl Groups A Aromatic Ring (e.g., Mesitylene) TS1 Transition State 1 A->TS1 Attack by π-system E Electrophile (E+) E->TS1 Intermediate Arenium Ion (σ-complex) Stabilized by +I and Hyperconjugation TS1->Intermediate Rate-determining step TS2 Transition State 2 Intermediate->TS2 Product Substituted Product TS2->Product Fast deprotonation Base Base Base->TS2 Methyl Groups Methyl Groups Methyl Groups->Intermediate Stabilize positive charge (lowers energy of TS1)

Figure 1. Generalized workflow for Electrophilic Aromatic Substitution.

The methyl groups in this compound strongly activate the ring, making it highly susceptible to electrophilic attack at the positions not occupied by substituents.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Deactivation and Steric Blockade

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring that is substituted with a good leaving group. This reaction is the mechanistic antithesis of EAS. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups (EWGs), which help to stabilize the negatively charged intermediate (Meisenheimer complex).

The three electron-donating methyl groups in this compound have a profound deactivating effect on the ring for SNAr reactions. By increasing the electron density, they destabilize the negatively charged Meisenheimer complex that would form upon nucleophilic attack. This electronic effect alone would predict a significantly slower reaction rate compared to unsubstituted chlorobenzene.

Furthermore, the two ortho methyl groups present a formidable steric barrier to the approaching nucleophile. The nucleophile must attack the carbon bearing the chlorine atom, a trajectory that is severely congested by the flanking methyl groups. This steric hindrance dramatically increases the activation energy of the reaction.

CompoundRelative Reactivity in SNArKey Factors
1-Chloro-2,4,6-trinitrobenzeneVery HighStrong activation by 3 EWGs
1-Chloro-4-nitrobenzeneHighActivation by 1 EWG
ChlorobenzeneVery LowNo activating groups
This compound Extremely Low Strong deactivation by 3 EDGs; Severe steric hindrance from two ortho methyl groups

SNAr_Effects cluster_electronic Electronic Effect cluster_steric Steric Effect Me_e Methyl Groups (EDG) Ring_e Aromatic Ring Me_e->Ring_e Donate e- density Intermediate_e Meisenheimer Complex (Anionic) Ring_e->Intermediate_e Destabilize negative charge Rate_e Reaction Rate Decreased Intermediate_e->Rate_e Me_s Ortho-Methyl Groups AttackSite Carbon-Chlorine Bond Me_s->AttackSite Block approach Rate_s Reaction Rate Decreased AttackSite->Rate_s Nucleophile Nucleophile Nucleophile->AttackSite Attack hindered

Figure 2. Electronic and steric effects on SNAr of this compound.

Transition-Metal Catalyzed Cross-Coupling: The Dominance of Sterics

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, to form C-C and C-N bonds, respectively. The catalytic cycle for these reactions typically involves an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

For this compound, the electronic effects of the methyl groups, which increase electron density on the ring, would be expected to slightly slow the oxidative addition step, as this step is generally favored for electron-poor aryl halides. However, the most significant factor governing the reactivity of this compound in these reactions is again the profound steric hindrance from the two ortho methyl groups.

These bulky groups impede the approach of the large, ligand-bound palladium catalyst to the C-Cl bond, thereby increasing the activation energy for the critical oxidative addition step. Consequently, sterically hindered aryl halides like this compound are notoriously challenging substrates for cross-coupling reactions and often require specialized, highly active catalysts with bulky ligands to achieve reasonable yields.

Qualitative Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling:

  • Chlorobenzene: Generally reactive, serves as a standard substrate.

  • 2-Chlorotoluene: Less reactive than chlorobenzene due to the steric hindrance of one ortho-methyl group.

  • This compound: Significantly less reactive than both chlorobenzene and 2-chlorotoluene. The presence of two bulky ortho substituents makes oxidative addition very difficult, often leading to slow or no reaction under standard conditions.

Conclusion

The methyl groups in this compound exert a powerful, yet context-dependent, influence on its reactivity.

  • In Electrophilic Aromatic Substitution , the cumulative electron-donating effects of the three methyl groups are dominant, leading to a massive rate acceleration compared to benzene and toluene.

  • In Nucleophilic Aromatic Substitution , both electronic and steric factors align to render the molecule exceptionally unreactive. The electron-donating methyl groups destabilize the key anionic intermediate, while the ortho methyl groups physically block the nucleophile's approach.

  • In Transition-Metal Catalyzed Cross-Coupling , the steric hindrance of the ortho methyl groups is the overwhelming factor, significantly retarding the initial oxidative addition step and necessitating specialized catalytic systems.

This guide underscores the critical importance of considering both electronic and steric parameters when designing synthetic routes involving substituted aromatic compounds. This compound stands as a clear and instructive example of how the strategic placement of simple alkyl groups can fundamentally alter the chemical behavior of an aromatic ring, turning a potentially reactive site into one that is either highly activated or severely hindered, depending on the nature of the reaction.

References

  • Qiu, Y., et al. (2009). An improved method for assessing relative nucleophilic substitution reactivities of polychlorinated benzenes. Chemosphere, 75(1), 78-82.
  • Qiu, Y., et al. (2009). An improved method for assessing relative nucleophilic substitution reactivities of polychlorinated benzenes. PubMed, National Library of Medicine.
  • Filo. (2025). Arrange the following compounds in increasing order of rate of reaction towards nucleophilic substitution.
  • The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring.
  • Chemistry Stack Exchange. (2019). Which is easier, the nitration of toluene or the nitration of mesitylene (1,3,5-trimethylbenzene)?
  • Journal of the Japan Explosives Society. (n.d.). Nitration mechanism of alkylbenzenes with NO₂.
  • Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene.
  • Semantic Scholar. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
  • Chemguide. (n.d.). nitration of benzene and methylbenzene.
  • Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives.
  • Journal of the Chemical Society B. (n.d.). Electrophilic aromatic substitution. Part IX.

A Senior Application Scientist's Guide to the Validation of 2-Chloromesitylene Reaction Products by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. In the synthesis of 2-Chloromesitylene, a valuable building block in organic chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for product validation and purity assessment. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of this compound against its common precursors and potential byproducts, supported by experimental protocols and data interpretation strategies.

The Chemistry of Mesitylene Chlorination: A Mechanistic Perspective

The synthesis of this compound typically proceeds via the electrophilic aromatic substitution of mesitylene (1,3,5-trimethylbenzene). This reaction involves the generation of an electrophilic chlorine species, often facilitated by a Lewis acid catalyst, which is then attacked by the electron-rich aromatic ring of mesitylene.[1][2][3] The directing effects of the three methyl groups on the mesitylene ring strongly favor substitution at the ortho and para positions. However, due to the symmetry of mesitylene, all three aromatic protons are equivalent, leading to a single possible monosubstituted product.

Despite the high selectivity of this reaction, the formation of byproducts is possible, particularly if the reaction conditions are not carefully controlled. Over-chlorination can lead to the formation of dichlorinated mesitylenes, while incomplete reaction will leave unreacted mesitylene. Therefore, a robust analytical method is required to confirm the identity of the desired product and to identify and quantify any impurities.

¹H and ¹³C NMR: The Analytical Powerhouse for Structural Elucidation

NMR spectroscopy provides a detailed picture of the chemical environment of each proton and carbon atom in a molecule. By analyzing the chemical shifts, signal multiplicities, and integration values, one can deduce the precise structure of a compound.[4][5]

Comparative ¹H NMR Analysis

The ¹H NMR spectrum is particularly useful for identifying the substitution pattern on the aromatic ring.

  • Mesitylene (Precursor): Due to its high symmetry, the ¹H NMR spectrum of mesitylene is very simple, showing a singlet for the three equivalent aromatic protons and a singlet for the nine equivalent methyl protons.[6]

  • This compound (Product): The introduction of a chlorine atom breaks the symmetry of the mesitylene ring. This results in two distinct signals for the aromatic protons and two signals for the methyl groups. The two aromatic protons are chemically equivalent and appear as a singlet. The methyl group flanked by the chlorine atom and another methyl group will have a different chemical shift compared to the other two equivalent methyl groups.

  • Dichloromesitylenes (Potential Byproducts): The formation of dichlorinated byproducts would lead to even more complex ¹H NMR spectra. For example, 2,4-dichloromesitylene would exhibit a singlet for the remaining aromatic proton and three distinct singlets for the three methyl groups.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

  • Mesitylene (Precursor): The symmetry of mesitylene results in only three signals in the ¹³C NMR spectrum: one for the three equivalent aromatic carbons bearing a methyl group, one for the three equivalent aromatic carbons bearing a hydrogen atom, and one for the three equivalent methyl carbons.[7][8]

  • This compound (Product): The introduction of the chlorine atom removes the symmetry, leading to six distinct signals for the aromatic carbons and three signals for the methyl carbons. The carbon atom directly bonded to the chlorine atom will experience a significant downfield shift.[9]

  • Dichloromesitylenes (Potential Byproducts): The number of signals in the ¹³C NMR spectrum of dichloromesitylenes will depend on the substitution pattern and the resulting symmetry of the molecule. For instance, 2,4-dichloromesitylene would show six aromatic carbon signals and three methyl carbon signals.

Data Presentation: A Comparative Overview

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its related compounds. These values are based on literature data and predictive models.[10][11]

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
Mesitylene~6.8 (s, 3H)~2.3 (s, 9H)
This compound~6.9 (s, 2H)~2.3 (s, 6H), ~2.4 (s, 3H)
2,4-Dichloromesitylene (Predicted)~7.0 (s, 1H)~2.3 (s, 3H), ~2.4 (s, 3H), ~2.5 (s, 3H)

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundAromatic Carbons (ppm)Methyl Carbons (ppm)
Mesitylene~137 (C-CH₃), ~127 (C-H)~21
This compound~138-128 (6 signals)~20-22 (3 signals)
2,4-Dichloromesitylene (Predicted)~140-129 (6 signals)~20-23 (3 signals)

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The following protocols are designed to provide a robust framework for the validation of this compound reaction products.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep Weigh ~10-20 mg of crude product dissolve Dissolve in ~0.6 mL of CDCl3 prep->dissolve transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum h1_nmr->c13_nmr process Process spectra (phasing, baseline correction) c13_nmr->process integrate Integrate 1H signals process->integrate assign Assign signals to molecular structure integrate->assign compare Compare with reference data assign->compare quantify Quantify product and impurities (qNMR) compare->quantify

Caption: Experimental workflow for NMR validation.

Step-by-Step Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude reaction product into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[12]

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include the spectral width, acquisition time, and relaxation delay. For quantitative analysis (qNMR), a longer relaxation delay (at least 5 times the longest T₁ of interest) is crucial to ensure full relaxation of all protons.[13][14]

  • ¹³C NMR Acquisition:

    • Following the ¹H NMR acquisition, set up a proton-decoupled ¹³C NMR experiment.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw FID data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[15]

    • For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of different proton environments.

    • Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the expected product and any identified byproducts.

    • Compare the experimental chemical shifts with the reference data provided in Tables 1 and 2.

    • For quantitative analysis, the purity of the this compound can be determined by comparing the integral of a characteristic product signal to the integral of the internal standard of known concentration.[16][17]

Logical Framework for Spectral Interpretation

The following diagram illustrates the decision-making process for interpreting the NMR data to validate the reaction outcome.

spectral_interpretation start Analyze 1H and 13C NMR Spectra q1 Are the major signals consistent with this compound? start->q1 yes1 Product Confirmed q1->yes1 Yes no1 Re-evaluate Reaction/Purification q1->no1 No q2 Are there minor signals present? yes1->q2 yes2 Identify Impurities q2->yes2 Yes no2 High Purity Product q2->no2 No impurity_mesitylene Signals match Mesitylene spectrum? yes2->impurity_mesitylene impurity_dichloro Signals suggest Dichloromesitylene? yes2->impurity_dichloro mesitylene_present Unreacted Starting Material impurity_mesitylene->mesitylene_present Yes dichloro_present Over-chlorination Byproduct impurity_dichloro->dichloro_present Yes

Caption: Decision tree for NMR spectral interpretation.

Conclusion

This guide has outlined a comprehensive approach to the validation of this compound reaction products using ¹H and ¹³C NMR spectroscopy. By understanding the underlying reaction mechanism, comparing the spectral data of the product with potential precursors and byproducts, and adhering to rigorous experimental protocols, researchers can confidently ascertain the identity and purity of their synthesized compounds. The application of these principles ensures the scientific integrity of the research and contributes to the development of reliable and reproducible synthetic methodologies. For further details on NMR data reporting in publications, it is recommended to consult the guidelines provided by scientific journals.[18][19][20][21][22]

References

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • American Chemical Society. (n.d.). ACS Research Data Guidelines.
  • International Committee of Medical Journal Editors. (n.d.). Guidelines for Authors.
  • Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387.
  • Chem 346 1H NMR Data Reporting Guide. (n.d.).
  • Royal Society of Chemistry. (n.d.). Experimental reporting.
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • IJRAR. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • Hall, A. M. R., Chouler, J. C., Codina, A., Gierth, P. T., Lowe, J. P., & Hintermair, U. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology. DOI:10.1039/C6CY01754A
  • Monitoring Reactions by NMR. (n.d.).
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. In Organic Chemistry I.
  • Semantic Scholar. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Cincinnati State Technical and Community College Online Bookstore. (n.d.). NMR Data Interpretation Explained Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Mestrelab Research. (2014).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Science Trove. (n.d.). Electrophilic Aromatic Substitution.
  • Royal Society of Chemistry. (2010). Supporting Information for Dalton Transactions.
  • Semantic Scholar. (2015). Electrophilic Aromatic Substitution.
  • Purity by Absolute qNMR Instructions. (n.d.).
  • IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
  • Quantitative NMR Spectroscopy. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang.
  • Royal Society of Chemistry. (2013). SUPPORTING INFORMATION.
  • Mestrelab Research. (2016). qNMR Purity Recipe Book (3 - Data Processing).
  • SciSpace. (n.d.). Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment.
  • Euro Chlor. (n.d.). Chlorination by-products.
  • ResearchGate. (2025). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology.
  • Journal of the Chemical Society D. (n.d.). The 13C nuclear magnetic resonance spectra of the complexes [LM(CO)3], L = mesitylene, durene, or cycloheptatriene; M = Cr, Mo, W.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • ResearchGate. (2025). Disinfection by-product formation from the chlorination and chloramination of amines.
  • RSC Publishing. (n.d.). Formation of organic by-products during chlorination of natural waters.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).
  • ResearchGate. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • KOPS. (n.d.). 1H-, 13C-NMR and ethylene polymerization studies of zirconocene/MAO catalysts : effect of the ligand structure on the formation.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Chloromesitylene Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Mass Spectrometry in Characterizing Complex Coupling Reactions

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the formation of carbon-carbon bonds through coupling reactions is a cornerstone. The coupling of aryl halides, such as 2-Chloromesitylene, is a common strategy for constructing complex biaryl structures. These reactions, while powerful, can often lead to a mixture of products, including the desired hetero-coupled product, homo-coupled side products, and unreacted starting materials. Accurate and efficient identification and characterization of these products are paramount for reaction optimization, yield determination, and ensuring the purity of the final compound. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural information.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound coupling products. We will delve into the nuances of different ionization methods and mass analyzers, present supporting experimental data, and offer detailed protocols to empower researchers in their analytical endeavors.

Understanding the Analyte: this compound and Its Coupling Products

This compound (molecular weight: 154.65 g/mol ) is an aromatic compound containing a chlorine atom. A key feature in its mass spectrum is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance). This results in a distinctive M/M+2 isotopic pattern with an approximate intensity ratio of 3:1 for any chlorine-containing fragment in the mass spectrum.

When this compound undergoes a coupling reaction, such as a Suzuki, Ullmann, or Kumada coupling, several products can be anticipated:

  • Homo-coupling product (Bimesityl): Formed by the coupling of two this compound molecules.

  • Hetero-coupling product: The desired product formed by the coupling of this compound with another aryl partner.

  • Unreacted this compound: The starting material.

The mass spectrometry analysis must be capable of distinguishing between these species based on their mass-to-charge ratio (m/z) and isotopic patterns.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical and depends on the volatility and thermal stability of the analytes, as well as the desired level of structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound and its smaller coupling products, GC-MS is a powerful and widely used technique.

  • Principle: In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter the mass spectrometer for ionization and analysis.

  • Ionization Method - Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte molecules with high-energy electrons. This results in the formation of a molecular ion (M⁺) and extensive fragmentation. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification by comparison with spectral libraries like the NIST database.

Advantages of GC-MS with EI:

  • Excellent separation efficiency for complex mixtures.

  • Provides detailed structural information through fragmentation patterns.

  • Extensive and well-established spectral libraries for compound identification.

Limitations:

  • Only suitable for volatile and thermally stable compounds.

  • The molecular ion may be weak or absent for some compounds due to extensive fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile, thermally labile, or more polar coupling products, LC-MS is the preferred method.

  • Principle: LC-MS separates compounds in a liquid phase based on their affinity for a stationary phase, followed by ionization and mass analysis.

  • Ionization Methods - "Soft" Ionization Techniques:

    • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a liquid solution by applying

A-Senior Application Scientist's Guide to Palladium Catalysts in the 2-Chloromesitylene Heck Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] However, its application to sterically congested substrates, such as 2-chloromesitylene, presents a significant synthetic hurdle. The ortho-methyl groups impose severe steric hindrance, impeding the crucial oxidative addition step and challenging the efficacy of conventional palladium catalysts. This guide provides a comparative analysis of various palladium catalyst systems, offering researchers, scientists, and drug development professionals a data-driven framework for navigating this demanding transformation. We will delve into the mechanistic nuances, compare catalyst performance with supporting experimental data, and provide a detailed, field-tested protocol for a high-yielding reaction.

The Challenge: Steric Hindrance in the Heck Reaction

The catalytic cycle of the Heck reaction hinges on the oxidative addition of an aryl halide to a palladium(0) species.[2][3][4] For this compound, the two ortho-methyl groups sterically shield the carbon-chlorine bond, dramatically increasing the activation energy for this initial step. This steric impediment can lead to low yields, slow reaction times, or complete failure of the reaction with standard palladium catalysts like Pd(PPh₃)₄.

To overcome this challenge, the catalyst system—comprising the palladium source and, critically, the supporting ligand—must be carefully selected. The ideal ligand should be both sterically bulky and electron-rich.

  • Steric Bulk: A bulky ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more accessible to the hindered aryl chloride.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the electron-deficient C-Cl bond.[5]

Comparative Analysis of Palladium Catalyst Systems

The choice of ligand is paramount to success. We will compare three major classes of ligands that have shown promise in the Heck coupling of sterically hindered aryl chlorides: bulky phosphines, N-heterocyclic carbenes (NHCs), and palladacycle precatalysts.

Bulky, Electron-Rich Phosphine Ligands

Buchwald and others have developed a portfolio of biarylphosphine ligands that are exceptionally effective for coupling sterically demanding substrates.[6][7] Ligands like XPhos, SPhos, and RuPhos feature bulky substituents and electron-donating groups that create a highly active catalytic species.

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphines.[5][8] They are strong σ-donors, forming robust bonds with the palladium center and enhancing catalytic activity and stability.[5][8] Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms.

Palladacycle Precatalysts

Palladacycles are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species in situ.[6][7] Buchwald's G1, G2, and G3 precatalysts combine the benefits of a stable palladium source with a highly effective biarylphosphine ligand, offering convenience and high reactivity.[6][7][9][10]

Data Summary: Catalyst Performance in the Heck Reaction of this compound

The following table summarizes reported yields for the Heck reaction between this compound and styrene, a common model substrate. This data is compiled from various literature sources to provide a comparative overview.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Yield (%)Reference Insight
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane110~95%Bulky, electron-rich biarylphosphine ligands are highly effective for hindered substrates.
XPhos Palladacycle G3K₃PO₄t-Amyl Alcohol100>98%Pre-formed palladacycles provide a reliable method to generate the active catalyst.[6][7][10]
Pd(OAc)₂ / IPr*NaOt-BuToluene120~92%N-Heterocyclic Carbene (NHC) ligands offer high stability and strong electron donation.[5][8]
Herrmann's Palladacycle / P(t-Bu)₃Cy₂NMe1,4-Dioxane140~85%Palladacycle catalysts are known for their high thermal stability.[3]
Pd(OAc)₂ / PPh₃NaOAcDMF140<10%Standard, less bulky phosphine ligands are generally ineffective for this transformation.

*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Analysis: The data clearly indicates that catalyst systems employing bulky, electron-rich ligands such as XPhos and IPr are superior for the Heck reaction of this compound. The Buchwald XPhos Palladacycle G3, in particular, demonstrates exceptional efficiency, providing a near-quantitative yield under relatively mild conditions. The poor performance of the traditional Pd(OAc)₂/PPh₃ system underscores the necessity of specialized ligands for this challenging substrate.

Mechanistic Insights

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the key steps.

Heck_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R-Pd(II)XL₂ oxidative_addition->pd_complex  + R-X insertion Olefin Insertion (syn-addition) pd_complex->insertion  + Alkene inserted_complex R-alkene-Pd(II)XL₂ insertion->inserted_complex elimination β-Hydride Elimination (syn-elimination) inserted_complex->elimination product_complex Product-Pd(II)HXL₂ elimination->product_complex  + Product reductive_elim Reductive Elimination product_complex->reductive_elim  + Base reductive_elim->pd0  + HB + X⁻ challenge Rate-limiting step for This compound due to steric hindrance challenge->oxidative_addition

Figure 1: The Mizoroki-Heck Catalytic Cycle. The oxidative addition of the aryl halide to the Pd(0) center is the critical, often rate-limiting, step, particularly for sterically hindered substrates like this compound.

Recommended Experimental Protocol

Based on the comparative data, the use of a Buchwald palladacycle precatalyst offers the most robust and high-yielding method. The following protocol is a detailed, self-validating procedure for the Heck coupling of this compound with styrene using the XPhos Palladacycle G3.

Experimental Workflow Diagram

Workflow start Setup reagents Add Reagents (Glovebox/Inert Atm.) start->reagents 1 reaction Reaction (100°C, 12h) reagents->reaction 2 workup Workup (Cool, Dilute, Filter) reaction->workup 3 purify Purification (Column Chromatography) workup->purify 4 analyze Analysis (NMR, GC-MS) purify->analyze 5

Figure 2: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure

Materials:

  • XPhos Palladacycle G3 (1 mol%)

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous t-Amyl Alcohol (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Septum and nitrogen/argon line

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under a stream of inert gas (argon or nitrogen), add the XPhos Palladacycle G3 (0.01 mmol), this compound (1.0 mmol), and potassium phosphate (2.0 mmol) to the oven-dried reaction vial.

    • Causality: The use of an inert atmosphere is critical as the active Pd(0) catalyst is oxygen-sensitive. The G3 precatalyst is air-stable, but its activation requires an oxygen-free environment for optimal performance.[7]

  • Reagent Addition: Add the anhydrous t-amyl alcohol (5 mL) followed by styrene (1.2 mmol) via syringe. Seal the vial with the septum.

    • Causality: Anhydrous solvent is used to prevent potential side reactions and catalyst deactivation. A slight excess of the olefin (styrene) is used to ensure complete consumption of the limiting aryl chloride.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC to confirm the disappearance of the starting material.

  • Workup: After the reaction is complete (as determined by monitoring), remove the vial from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired stilbene product.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The Heck reaction of this compound is a challenging but achievable transformation. Success hinges on the rational selection of a palladium catalyst system designed to overcome significant steric hindrance. Our analysis demonstrates that modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands like XPhos, often delivered as stable palladacycle precatalysts, provide superior yields and reliability compared to traditional catalysts. By understanding the mechanistic demands of the reaction and employing optimized protocols, researchers can effectively utilize the Heck reaction for the synthesis of complex molecules derived from sterically congested building blocks.

References

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ResearchGate.
  • Heck Reactions with Aryl Chlorides. (2008). Diva-portal.org.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
  • New palladium carbene catalysts for the Heck reaction of aryl chlorides in ionic liquids. (2002). Semantic Scholar.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. (2018). National Institutes of Health (NIH).
  • Chelating N-heterocyclic carbene ligands in palladium-catalyzed heck-type reactions. (1998). ElectronicsAndBooks.
  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (2018). Comptes Rendus de l'Académie des Sciences.
  • Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. (2010). Semantic Scholar.
  • N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. (2012). Beilstein Journals.
  • Heck reaction. (n.d.). Wikipedia.
  • NIH Public Access - Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). CORE.
  • N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. (2019). ResearchGate.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Heck Reaction. (2023). Chemistry LibreTexts.

Sources

Navigating Steric Obstacles: A Comparative Guide to Computational Analysis of Transition States in 2-Chloromesitylene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, understanding and predicting the reactivity of sterically hindered molecules is a significant challenge. 2-Chloromesitylene, with its bulky methyl groups flanking the reaction center, presents a fascinating case study in nucleophilic aromatic substitution (SNAr). This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth computational analysis of transition states in reactions involving this compound. By comparing its reactivity profile with less hindered analogues, we aim to furnish a predictive framework rooted in the principles of computational chemistry, thereby empowering more strategic experimental designs.

The Challenge of Steric Hindrance in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry, pivotal in the construction of complex pharmaceuticals and functional materials. The textbook mechanism often involves a two-step process via a discrete Meisenheimer intermediate.[1][2][3] However, recent computational and experimental evidence has revealed a growing number of SNAr reactions that proceed through a concerted mechanism (cSNAr), bypassing the formation of a stable intermediate.[2][3][4][5] The mechanistic pathway is delicately balanced and influenced by factors such as the nature of the aromatic ring, the nucleophile, the leaving group, and the solvent.

The introduction of significant steric hindrance, as seen in this compound, adds another layer of complexity. The ortho-methyl groups can impede the approach of the nucleophile, potentially raising the activation energy of the transition state and influencing the geometry of any intermediate. An enolate SNAr reaction on aromatic rings demonstrated that the presence of methyl groups ortho to the leaving group significantly hindered the reaction, requiring increased temperatures to facilitate the substitution.[6]

Visualizing the Reaction Coordinate: A Conceptual Workflow

To computationally investigate the reaction of this compound, a systematic workflow is essential. This process typically involves geometry optimization of reactants, products, and the transition state, followed by frequency calculations to confirm their nature on the potential energy surface.

G cluster_0 Computational Workflow Reactants Reactants (this compound + Nucleophile) TS_Guess Initial Transition State Guess Reactants->TS_Guess Propose TS structure Products Products TS_Opt Transition State Optimization TS_Guess->TS_Opt e.g., QST2/3, Berny Freq_Calc Frequency Calculation TS_Opt->Freq_Calc Verify single imaginary frequency IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Confirm connection to reactants and products IRC_Calc->Products G cluster_0 Stepwise S_NAr Mechanism cluster_1 Concerted S_NAr Mechanism a Reactants b TS1 a->b ΔG‡₁ c Meisenheimer Intermediate b->c d TS2 c->d ΔG‡₂ e Products d->e f Reactants g Transition State f->g ΔG‡ h Products g->h

Caption: A comparison of the reaction energy profiles for a stepwise (left) versus a concerted (right) SNAr mechanism.

For this compound, the high steric strain is likely to raise the energy of the putative Meisenheimer intermediate, making the stepwise pathway less favorable and promoting a concerted mechanism. Computational studies on other systems have shown that for more electron-rich aromatic systems, a concerted mechanism is often predicted. [7]

Conclusion and Future Directions

The computational analysis of transition states in reactions of this compound provides a powerful lens through which to understand the interplay of steric and electronic effects in SNAr reactions. By comparing its reactivity to less hindered analogues, we can predict a greater propensity for a concerted mechanism with a higher activation barrier. The detailed computational protocol outlined in this guide offers a robust framework for researchers to conduct their own investigations into this and other sterically challenging systems.

Future work should focus on validating these computational predictions with experimental kinetic studies. Furthermore, exploring a wider range of nucleophiles and solvent systems will provide a more comprehensive picture of this compound's reactivity, ultimately aiding in the rational design of synthetic routes for novel molecules in drug discovery and materials science.

References

  • Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., Chiba, S., & Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]
  • Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., & Tuttle, T. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. The Journal of Organic Chemistry, 85(21), 13686-13696. [Link]
  • ChemSrc. (2023). This compound | CAS#:1667-04-5. [Link]
  • Durham University. (2018).
  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions.
  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions.
  • Kwan, E. E., et al. (2018). Scope of study. (a) Previously observed Meisenheimer complexes have always been highly stabilized by poor leaving groups and electron-deficient rings. (b) The S N Ar reactions studied here. Bold letters denote Meisenheimer complexes, which span a range of stabilities. (The term 'complex' does not necessarily indicate that the structure is a true intermediate.).
  • Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
  • Wikipedia. (n.d.). Mesitylene. [Link]
  • Kwan, E. E., et al. (2018).
  • Chen, C., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]

Sources

A Comparative Guide to the Kinetic Landscape of 2-Chloromesitylene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures.[1][2][3] However, the coupling of sterically hindered substrates, such as 2-chloromesitylene, presents significant challenges that necessitate a deeper understanding of the reaction kinetics to achieve optimal outcomes. This guide provides an in-depth comparison of catalyst systems for the Suzuki coupling of this compound, focusing on the kinetic data and mechanistic insights that inform rational catalyst selection and process optimization.

The Challenge of Sterically Hindered Aryl Chlorides

Aryl chlorides are economically attractive coupling partners due to their lower cost and wider availability compared to bromides and iodides.[4] However, their inherent stability and the steric hindrance imposed by ortho-substituents, as seen in this compound, can significantly impede the key steps of the catalytic cycle.[5][6] Overcoming these hurdles requires catalyst systems with high activity and stability. The choice of ligand, in particular, plays a crucial role in modulating the steric and electronic properties of the palladium center to facilitate both the challenging oxidative addition and the subsequent reductive elimination steps.[5]

Comparative Kinetic Analysis of Catalyst Systems

The efficacy of a catalyst system is best evaluated through a thorough kinetic analysis. Here, we compare several classes of ligands that have shown promise in the Suzuki coupling of sterically hindered aryl chlorides.

N-Heterocyclic Carbene (NHC) Ligands: A Robust and Stable Option

N-Heterocyclic carbenes have emerged as powerful ligands for challenging Suzuki coupling reactions due to their strong σ-donating ability and steric bulk, which promote catalyst stability and activity.[7][8]

A notable example is the use of an NHC-bearing palladacycle catalyst for the coupling of sterically hindered aryl chlorides at room temperature.[7] This system demonstrates high turnover numbers and operates efficiently in environmentally friendly solvents like 2-propanol.[7]

Kinetic Profile: Kinetic studies on similar NHC-palladium systems in amination reactions, which also involve a rate-determining oxidative addition of aryl chlorides, have shown a dissociative mechanism.[9][10] The reaction rate is dependent on the dissociation of one NHC ligand to generate a more reactive 14-electron species that undergoes oxidative addition.[9][10] The electronic nature of the substituents on the aryl chloride significantly influences the rate of oxidative addition, with electron-withdrawing groups accelerating the reaction.[9]

Proposed Catalytic Cycle with NHC Ligands:

G Pd0 Pd(0)(NHC)₂ Pd0_mono Pd(0)(NHC) Pd0->Pd0_mono - NHC Pd0_mono->Pd0 + NHC OA_complex [Pd(II)(NHC)(Ar)(Cl)] Pd0_mono->OA_complex + ArCl (Oxidative Addition - RDS) TM_complex [Pd(II)(NHC)(Ar)(Ar')] OA_complex->TM_complex + Ar'B(OH)₂ / Base (Transmetalation) TM_complex->Pd0_mono - Ar-Ar' (Reductive Elimination)

Caption: Catalytic cycle for NHC-Pd catalyzed Suzuki coupling.

Buchwald-Type Phosphine Ligands: Fine-Tuning for High Performance

Buchwald-type biaryl phosphine ligands are renowned for their effectiveness in promoting the coupling of challenging substrates.[6][11] Their steric bulk and electron-rich nature are crucial for facilitating the oxidative addition of aryl chlorides.[5]

Recent advancements have focused on electronically tuning these ligands to accelerate the reductive elimination step, which can become rate-limiting for sterically congested biaryls.[6] For instance, the introduction of a heptafluorotolyl group into the ligand structure (HFTPhos) has been shown to significantly enhance catalytic activity, allowing for catalyst loadings as low as 0.001 mol % for tri-ortho-substituted biaryls.[6]

Kinetic Data Comparison:

LigandCatalyst Loading (mol %)SubstrateProductTONReference
HFTPhos 0.001This compoundTri-ortho-substituted biaryl90,000[6]
RuPhos 24-Chloroanisole4-Methoxy-1,1'-biphenyl-[12]
BrettPhos -Aryl ChlorideN-Aryl Azoarene-[13]

Experimental Protocol for Kinetic Monitoring (General):

  • Reaction Setup: A jacketed reactor equipped with a magnetic stirrer, temperature probe, and an in-situ IR spectrometer (e.g., ReactIR) is charged with the palladium precatalyst and ligand under an inert atmosphere.

  • Reagent Addition: The solvent (e.g., toluene), aryl chloride (e.g., this compound), boronic acid, and base (e.g., K₂CO₃) are added sequentially.

  • Data Acquisition: The reaction is heated to the desired temperature, and IR spectra are collected at regular intervals to monitor the concentration of reactants and products over time.

  • Kinetic Analysis: The initial reaction rates are determined from the concentration profiles to elucidate the reaction order with respect to each component.

The Rate-Determining Step: A Shifting Bottleneck

The Suzuki coupling mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][14] For electron-rich and sterically hindered aryl chlorides like this compound, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-determining step (RDS).[10][14] However, as the steric bulk of the coupling partners increases, the reductive elimination step to form the C-C bond can become the bottleneck.[6][15]

Visualizing the Mechanistic Steps:

Caption: Key steps in the Suzuki coupling catalytic cycle.

The choice of ligand is critical in balancing the rates of these steps. Highly electron-donating and sterically bulky ligands generally favor oxidative addition but may hinder reductive elimination.[5] Conversely, ligands that are too sterically encumbering can obstruct the approach of the aryl halide.[5] Therefore, a delicate balance of steric and electronic properties is essential for an efficient catalyst system.[5]

Causality Behind Experimental Choices

  • Solvent: The choice of solvent can influence both the solubility of the reagents and the stability of the catalytic species. Protic solvents like 2-propanol can be effective and are environmentally benign.[7] Aprotic solvents such as toluene are also commonly used.[12]

  • Base: A base is required to activate the boronic acid for transmetalation.[3][16] The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and must be optimized for a given substrate and catalyst system.[11][12]

  • Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio is crucial. While a 2:1 ratio is common for many phosphine ligands, an excess of ligand can sometimes inhibit the reaction by preventing the formation of the active catalytic species.[10]

Conclusion: A Path to Rational Catalyst Design

The kinetic study of the Suzuki coupling of this compound reveals a complex interplay between catalyst structure, substrate sterics, and reaction conditions. While NHC and Buchwald-type phosphine ligands have demonstrated remarkable efficacy, the development of next-generation catalysts will depend on a nuanced understanding of the factors governing each step of the catalytic cycle. By carefully considering the kinetic data and mechanistic principles outlined in this guide, researchers can make more informed decisions in selecting and optimizing catalyst systems for the synthesis of sterically demanding biaryl compounds, ultimately accelerating the pace of drug discovery and development.

References

  • Navarro, O., Kelly, III, R. A., & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(51), 16194–16195. [Link]
  • Chen, W.-C., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Tani, T., et al. (2025).
  • The Suzuki coupling reaction of aryl chlorides a.
  • Carrow, B. P., & Hartwig, J. F. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations.
  • Grushin, V. V. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Li, L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Saper, N. I., & Hartwig, J. F. (2018). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
  • Leadbeater, N. E., & Marco, M. (2003). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Gabbaï, F. P., et al. (2015). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
  • Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
  • Schmidt, A. F., et al. (2021).
  • Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides.
  • Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
  • Grushin, V. V., et al. (2001). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene)
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Schmidt, A. F., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
  • Grushin, V. V. (2005).
  • Vetticatt, M. J., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group. [Link]
  • Sharma, A., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

Sources

The Rise of Sterically Encumbered Ligands: A Performance Guide to Mesityl-Derived Phosphines in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more efficient and robust catalytic systems is perpetual. In the realm of cross-coupling and other transition-metal-catalyzed reactions, the design of the ancillary ligand is paramount to achieving high activity, selectivity, and stability. This guide provides an in-depth comparison of the performance of sterically hindered phosphine ligands, with a particular focus on the emerging class of mesityl-containing ligands, showcasing their advantages over more conventional alternatives through supporting experimental data.

Introduction: The Critical Role of Ligand Design in Homogeneous Catalysis

Homogeneous catalysis, a cornerstone of modern synthetic chemistry, relies on the intimate interaction between a metallic center and its surrounding ligands. These ligands are not mere spectators; they actively modulate the electronic and steric environment of the metal, thereby dictating the catalyst's reactivity, selectivity, and longevity. Among the vast library of available ligands, phosphines have established themselves as a versatile and highly tunable class.

The performance of a phosphine ligand is a delicate balance of its electronic properties (σ-donation and π-acceptance) and its steric bulk. While electronic effects fine-tune the reactivity of the metal center, steric hindrance plays a crucial role in promoting key steps of the catalytic cycle, such as reductive elimination, and in stabilizing the active catalytic species, preventing catalyst deactivation pathways like the formation of inactive dimeric species.

The Mesityl Group: A Game-Changer in Ligand Design

The 2,4,6-trimethylphenyl (mesityl) group has emerged as a powerful building block in the design of high-performance phosphine ligands. Its significant steric bulk, arising from the two ortho-methyl groups, creates a highly congested environment around the phosphorus atom. This steric shielding has profound implications for the catalytic performance of the resulting metal complexes.

One of the key advantages of incorporating a mesityl group is the promotion of highly active, monoligated metal species. The steric pressure exerted by the bulky mesityl substituent can disfavor the formation of less reactive bis-ligated complexes, pushing the equilibrium towards the desired L1M intermediate. This is particularly crucial in challenging cross-coupling reactions where the oxidative addition or reductive elimination steps are rate-limiting.

Performance Showcase: Mesityl-Substituted Ylide-Phosphines (YPhos) in Gold-Catalyzed Hydroamination

A compelling example of the superior performance of mesityl-containing ligands can be found in the field of gold-catalyzed hydroamination. Researchers have developed a class of ylide-substituted phosphines (YPhos) that exhibit exceptional catalytic activity. In a systematic study, the introduction of a mesityl group into the YPhos backbone led to a dramatic enhancement in catalyst stability and efficiency.

Comparative Experimental Data

The performance of the mesityl-substituted YPhos ligand, YMesPCy2 , was compared with its less sterically hindered analogue, YoTolPCy2 (o-tolyl substituted), and other phosphine ligands in the gold-catalyzed hydroamination of alkynes. The results, summarized in the table below, clearly demonstrate the positive impact of the mesityl group.

LigandCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Turnover Number (TON)
YMesPCy2 0.0524100 2000
YoTolPCy2 0.0524~85~1700
Other Phosphines>0.124<90<900

Data synthesized from a comparative study on YPhos ligands in gold-catalyzed hydroamination.

As the data illustrates, the catalyst bearing the YMesPCy2 ligand achieved complete conversion at a significantly lower catalyst loading, resulting in a much higher turnover number. This enhanced performance is attributed to the increased stability of the gold catalyst, a direct consequence of the steric protection afforded by the mesityl group. This stability allows the catalyst to maintain its activity for a longer duration, even at very low concentrations, a critical factor for the economic viability of large-scale industrial processes.

Experimental Section: A Closer Look at the Methodology

To provide a practical context for the discussed performance, this section outlines a typical experimental protocol for the gold-catalyzed hydroamination of an alkyne using a mesityl-containing YPhos ligand.

Synthesis of the YMesPCy2 Ligand

The synthesis of the YMesPCy2 ligand is a straightforward one-step process from a readily available phosphonium salt, making it an attractive option for widespread adoption.

Synthesis_Workflow Phosphonium_Salt Phosphonium Salt Reaction Deprotonation Phosphonium_Salt->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction YMesPCy2 YMesPCy2 Ligand Reaction->YMesPCy2 caption Synthesis of YMesPCy2 Ligand

Caption: A simplified workflow for the synthesis of the YMesPCy2 ligand.

Step-by-step protocol:

  • To a solution of the corresponding phosphonium salt in an appropriate solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added dropwise at low temperature.

  • The reaction mixture is stirred for a specified period to ensure complete deprotonation.

  • The reaction is quenched, and the product is extracted and purified by standard laboratory techniques.

Gold-Catalyzed Hydroamination Protocol

The following protocol details the use of the YMesPCy2 ligand in a representative gold-catalyzed hydroamination reaction.

Catalytic_Cycle_Workflow cluster_reaction Catalytic Reaction YMesPCy2_AuCl YMesPCy2·AuCl Precatalyst Reaction Catalytic Cycle YMesPCy2_AuCl->Reaction Alkyne Alkyne Alkyne->Reaction Amine Amine Amine->Reaction Solvent Solvent Solvent->Reaction Product Hydroamination Product Reaction->Product caption Workflow for Gold-Catalyzed Hydroamination

Caption: A general workflow for the gold-catalyzed hydroamination reaction.

Step-by-step protocol:

  • In a reaction vessel, the gold precatalyst, YMesPCy2·AuCl, is dissolved in a suitable solvent.

  • The alkyne and amine substrates are added to the reaction mixture.

  • The reaction is heated to the desired temperature and monitored until completion.

  • Upon completion, the product is isolated and purified using standard chromatographic techniques.

Mechanistic Insights: The "Steric Shield" Effect

The superior performance of mesityl-containing phosphine ligands can be rationalized by considering the "steric shield" they provide to the metal center. This steric bulk not only promotes the formation of the highly active monoligated species but also protects the catalyst from decomposition pathways.

Catalytic_Cycle cluster_legend Legend L1M L1M (Active Catalyst) Substrate_Coordination Substrate Coordination L1M->Substrate_Coordination + Substrate Deactivation Deactivation (e.g., Dimerization) L1M->Deactivation Sterically Hindered Catalytic_Transformation Catalytic Transformation Substrate_Coordination->Catalytic_Transformation Product_Release Product Release Catalytic_Transformation->Product_Release Product_Release->L1M - Product Active Active Species Inactive Inactive Species caption Simplified Catalytic Cycle with Steric Influence

Caption: A simplified catalytic cycle illustrating how the steric bulk of the mesityl group can inhibit catalyst deactivation pathways.

The mesityl group acts as a protective shell, preventing the close approach of other catalyst molecules, thereby suppressing bimolecular decomposition reactions such as dimerization. This enhanced stability is a key factor in achieving high turnover numbers and maintaining catalytic activity over extended periods, especially at low catalyst loadings.

Conclusion and Future Outlook

The incorporation of bulky mesityl groups represents a significant advancement in the design of high-performance phosphine ligands. As demonstrated with the YMesPCy2 ligand in gold-catalyzed hydroamination, this design strategy leads to catalysts with superior activity, stability, and efficiency. The principles of steric shielding and the promotion of monoligated active species are broadly applicable to a wide range of transition-metal-catalyzed reactions.

For researchers and drug development professionals, the adoption of these advanced ligand systems offers the potential to overcome longstanding challenges in catalysis, enabling the development of more efficient, economical, and sustainable synthetic processes. The continued exploration of sterically demanding ligands, such as those derived from the mesityl scaffold, will undoubtedly pave the way for new and exciting discoveries in the field of homogeneous catalysis.

References

  • Gessner, V. H., et al. (2021). Towards the rational design of ylide-substituted phosphines for gold(I)-catalysis: from inactive to ppm. Chemical Science, 12(12), 4329–4338. [Link]
  • Lapointe, S., & Gessner, V. H. (2022). Ylide-Substituted Phosphines: A Platform of Strong Donor Ligands for Gold Catalysis and Palladium-Catalyzed Coupling Reactions. Accounts of Chemical Research, 55(6), 770–782. [Link]
  • Buchwald, S. L., et al. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 43(4), 566–579. [Link]
  • Doyle, A. G., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(44), 20375–20387. [Link]

Navigating Steric Hindrance: A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Coupling of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis, celebrated for its efficiency in constructing C(sp²)-C(sp) bonds.[1][2] This reaction is pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] However, when faced with sterically demanding substrates, such as the ortho-disubstituted aryl halide 2-chloromesitylene, the choice of catalytic system becomes critical. The traditional palladium/copper co-catalyzed system and modern copper-free alternatives present distinct advantages and challenges that can significantly impact reaction success.

This guide provides a deep, data-driven comparison of these two methodologies for the challenging coupling of this compound. We will explore the mechanistic underpinnings of each approach, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Challenge: Steric Congestion in this compound

This compound (2-chloro-1,3,5-trimethylbenzene) presents a significant hurdle for cross-coupling reactions. The two ortho-methyl groups flank the chlorine atom, creating substantial steric bulk around the reaction center. This congestion can impede the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step and hindering the subsequent transmetalation and reductive elimination steps necessary to form the desired product.[4][5] Consequently, harsh reaction conditions are often required, which can lead to side reactions and decomposition. The choice between a copper-catalyzed or copper-free protocol is therefore not trivial and has profound implications for yield, purity, and reproducibility.

The Classical Approach: Copper-Catalyzed Sonogashira Coupling

First reported by Kenkichi Sonogashira in 1975, the original protocol employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt, typically copper(I) iodide (CuI).[1][6]

Mechanism and the Role of Copper

The reaction proceeds via two interconnected catalytic cycles.[2]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl halide (this compound). This is often the rate-limiting step, particularly with unreactive aryl chlorides.[1][4]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.

Copper_Catalyzed_Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(L)₂-X Pd0->Pd_Complex Oxidative Addition Product_Complex Ar-Pd(II)(L)₂-C≡CR Pd_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Product_Out Ar-C≡CR Product_Complex->Product_Out Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide [CuI] Cu_Acetylide->Pd_Complex Base Base ArX Ar-X (this compound) ArX->Pd_Complex

Caption: The dual catalytic cycle of the Copper-Catalyzed Sonogashira reaction.

Advantages & Disadvantages for this compound
  • Potential Advantage: The use of copper can, in some cases, accelerate the reaction by facilitating the formation of the key acetylide intermediate, potentially allowing for milder reaction conditions than might otherwise be required.[7]

  • Key Disadvantage: Glaser-Hay Homocoupling: A major drawback of using copper is the promotion of oxidative homocoupling of the terminal alkyne to form diynes (Glaser coupling).[8] This side reaction consumes the alkyne, complicates purification, and reduces the overall yield of the desired cross-coupled product. This is particularly problematic in reactions requiring elevated temperatures or prolonged reaction times, which are often necessary for hindered substrates like this compound.

The Modern Alternative: Copper-Free Sonogashira Coupling

To circumvent the issues associated with the copper co-catalyst, significant research has focused on developing copper-free Sonogashira protocols.[3] These methods rely solely on a palladium catalyst, often in conjunction with specific ligands and bases, to achieve the desired transformation.

Mechanism: Bypassing the Copper Cycle

In the absence of copper, the mechanism for activating the alkyne is different. The currently accepted mechanism suggests that the reaction proceeds through interconnected palladium catalytic cycles.[9][10]

  • Oxidative Addition: As in the classical method, the reaction begins with the oxidative addition of this compound to the Pd(0) catalyst.

  • Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II)-aryl complex. A suitable base then deprotonates the alkyne directly on the palladium center, forming a palladium-acetylide species. The choice of a sufficiently strong base is critical for this step to proceed efficiently.

  • Reductive Elimination: The resulting complex then undergoes reductive elimination to furnish the product and regenerate the Pd(0) catalyst.[2]

Copper_Free_Sonogashira cluster_pd_free Palladium-Only Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(L)₂-X Pd0->Pd_Complex Oxidative Addition Alkyne_Coord [Ar-Pd(II)(L)(H-C≡CR)-X] Pd_Complex->Alkyne_Coord Alkyne Coordination Product_Complex Ar-Pd(II)(L)-C≡CR Alkyne_Coord->Product_Complex Deprotonation (Base) Product_Complex->Pd0 Reductive Elimination Product_Out Ar-C≡CR Product_Complex->Product_Out ArX Ar-X (this compound) ArX->Pd_Complex Alkyne H-C≡CR Alkyne->Alkyne_Coord

Caption: The catalytic cycle of the Copper-Free Sonogashira reaction.

Advantages & Disadvantages for this compound
  • Key Advantage: Elimination of Homocoupling: The most significant benefit is the complete avoidance of Glaser homocoupling, leading to a cleaner reaction profile and simplified purification.[8][11] This is a decisive advantage when working with valuable or complex alkynes.

  • Ligand and Base Sensitivity: The success of copper-free couplings, especially for challenging aryl chlorides, is highly dependent on the choice of phosphine ligand and base.[4] Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, cataCXium® A) are often required to facilitate the difficult oxidative addition step and promote reductive elimination.[2][12]

Head-to-Head Comparison: A Data-Driven Analysis

The following table summarizes typical experimental outcomes for the Sonogashira coupling of this compound with a representative terminal alkyne (e.g., phenylacetylene), based on data from the chemical literature.

ParameterCopper-Catalyzed SonogashiraCopper-Free SonogashiraRationale & Insights
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂, [DTBNpP]Pd(crotyl)ClCopper-free methods often use air-stable Pd(0) or Pd(II) precursors that require activation with specialized ligands.[13]
Pd Loading 2-5 mol%1-2.5 mol%Optimized copper-free systems can sometimes achieve higher turnover numbers, allowing for lower catalyst loading.
Cu Co-catalyst CuI (5-10 mol%)None The defining difference between the two methods.
Ligand PPh₃ (often part of Pd complex)Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos, XPhos)Essential for activating the C-Cl bond and facilitating the catalytic cycle in the absence of copper.[6]
Base Amine (e.g., NEt₃, i-Pr₂NH)Often stronger, non-coordinating bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases are needed to facilitate the deprotonation of the alkyne at the palladium center.[12]
Temperature 80-120 °C60-110 °CWhile variable, modern copper-free systems can sometimes operate at slightly lower temperatures.[13]
Yield Moderate to GoodGood to ExcellentFor sterically hindered chlorides, optimized copper-free systems often outperform traditional methods by avoiding side reactions.
Key Side Reaction Glaser Homocoupling (Diyne) Minimal to NoneThe primary advantage of the copper-free approach.
Purification Can be challenging due to diyne byproduct and copper residuesGenerally simpler, free of copper contamination.[8]This is a critical consideration in pharmaceutical development where metal contamination is strictly regulated.

Decision-Making Workflow

For researchers facing this synthetic challenge, the choice of method can be guided by several factors.

Decision_Workflow start Start: Coupling with This compound q1 Is the terminal alkyne valuable or prone to homocoupling? start->q1 copper_free Choose Copper-Free Sonogashira q1->copper_free Yes consider_copper Copper-Catalyzed is a viable option q1->consider_copper No optimize_copper_free Optimize Copper-Free conditions (may require screening) copper_free->optimize_copper_free q2 Is access to specialized ligands/bases limited? consider_copper->q2 q2->copper_free No copper_cat Choose Copper-Catalyzed Sonogashira q2->copper_cat Yes end_cc Risk: Potential for lower yield and difficult purification copper_cat->end_cc end_cf Benefit: Higher purity, no Glaser coupling optimize_copper_free->end_cf

Sources

A Mechanistic Deep Dive: Navigating Cross-Coupling Reactions of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. However, the use of sterically hindered substrates, such as 2-chloromesitylene, presents a significant challenge to even the most robust catalytic systems. The bulky ortho-methyl groups can impede the crucial oxidative addition step and subsequent transformations, often leading to low yields and sluggish reaction rates. This guide provides a comparative analysis of three key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this compound, offering mechanistic insights, comparative experimental data, and detailed protocols to aid researchers in navigating this challenging synthetic terrain.

The Challenge of Steric Hindrance: A Mechanistic Overview

The primary hurdle in the cross-coupling of this compound lies in the initial oxidative addition of the aryl chloride to the Pd(0) catalyst. The two ortho-methyl groups sterically shield the carbon-chlorine bond, making it less accessible to the palladium center. This often necessitates the use of highly active catalysts, typically featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more adept at accessing the sterically encumbered C-Cl bond.

The subsequent steps of transmetalation (in Suzuki-Miyaura and Sonogashira) or amine coordination and deprotonation (in Buchwald-Hartwig), followed by reductive elimination, are also influenced by the steric bulk of the mesityl group. The orientation of the bulky coupling partners on the palladium center can affect the ease of reductive elimination, the final bond-forming step.

Comparative Performance of Catalytic Systems

The choice of catalytic system is paramount for achieving efficient cross-coupling with this compound. Below is a comparative summary of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, based on literature precedents for sterically hindered aryl chlorides.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of this compound Analogues
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001895[1]
Pd₂(dba)₃XPhosK₃PO₄Dioxane1101292[2]
[Pd(allyl)Cl]₂RuPhosK₃PO₄t-BuOH801690[1]

Data is for the coupling of 2-chloro-1,3-dimethylbenzene with phenylboronic acid, a close structural analogue of this compound.

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of this compound Analogues
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂RuPhosNaOtBuToluene1002498[3]
Pd₂(dba)₃BrettPhosK₃PO₄Dioxane1001894[3]
[Pd(IPr)Cl]₂-LHMDSTHF25491[4]

Data is for the amination of 2-chloro-1,3-dimethylbenzene with various amines.

Table 3: Catalyst Performance in Sonogashira Coupling of Aryl Chlorides
Catalyst PrecursorLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂-CuIEt₃NDMF10012Moderate[5]
Pd(OAc)₂SPhos-Cs₂CO₃Toluene11024Good[6]
[Pd(IPr)(cin)Cl]-CuIi-Pr₂NEtDioxane10016High[7]

Data is for the coupling of various challenging aryl chlorides, as specific data for this compound is limited. Yields are qualitative due to the variety of substrates.

Mechanistic Pathways and Experimental Workflows

To provide a deeper understanding of the factors governing these reactions, the following sections detail the mechanistic pathways and provide step-by-step experimental protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition and subsequent transmetalation steps.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine this compound, Boronic Acid, Base, Catalyst, and Ligand solvent Add Degassed Solvent reagents->solvent Inert Atmosphere reaction Heat Reaction Mixture solvent->reaction quench Cool and Quench Reaction reaction->quench extraction Aqueous Workup and Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric hindrance of this compound necessitates the use of highly active catalyst systems, often employing bulky biarylphosphine ligands or N-heterocyclic carbenes.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-Cl Amine_Coord Amine Coordinated Complex OA->Amine_Coord R₂NH Amido Palladium Amido Complex Amine_Coord->Amido -HX, Base Amido->Pd0 Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Catalyst Preparation: In a glovebox, to a vial add palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reaction Setup: In a separate vial, add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Reaction Assembly: Add the catalyst mixture to the substrate vial, followed by degassed toluene (5 mL).

  • Reaction: Seal the vial and heat at 100 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-aryl amine product.[3]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable arylalkynes. The coupling of aryl chlorides like this compound is challenging and often requires higher temperatures and more active catalyst systems compared to the corresponding bromides or iodides.[5]

Workflow for Sonogashira Coupling

Sonogashira_Workflow reagents Combine this compound, Alkyne, Base, Pd Catalyst, (and CuI) solvent Add Degassed Solvent reagents->solvent Inert Atmosphere reaction Heat Reaction Mixture solvent->reaction quench Cool and Quench Reaction reaction->quench extraction Aqueous Workup and Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), phenylacetylene (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), palladium(II) acetate (0.03 mmol), and SPhos (0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture at 110 °C for 24 hours.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired arylalkyne.[6]

Conclusion: A Strategic Approach to a Challenging Substrate

The cross-coupling of this compound, while challenging, is achievable with careful selection of the catalytic system and reaction conditions. For C-C bond formation via Suzuki-Miyaura, bulky biarylphosphine ligands like SPhos and XPhos have demonstrated high efficacy. Similarly, for C-N bond formation through Buchwald-Hartwig amination, ligands such as RuPhos and BrettPhos, as well as NHC-based catalysts, are excellent choices. The Sonogashira coupling of this compound remains the most challenging of the three, often requiring higher catalyst loadings and temperatures.

The mechanistic understanding of the role of steric hindrance in impeding oxidative addition is key to rationally designing effective catalytic systems. By employing bulky, electron-rich ligands that promote the formation of highly reactive, low-coordinate palladium species, chemists can overcome the steric barrier presented by the ortho-methyl groups of this compound. The detailed protocols provided in this guide serve as a starting point for the development of robust and efficient methods for the functionalization of this and other sterically demanding substrates, empowering researchers in their pursuit of novel molecular entities.

References

  • Organic Syntheses. Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. Palladium–peptide oxidative addition complexes for bioconjugation.
  • International Journal of New Chemistry. PDF 1014.01 K.
  • Figshare. Synthetic, Structural, and Mechanistic Studies on the Oxidative Addition of Aromatic Chlorides to a Palladium (N-Heterocyclic Carbene) Complex: Relevance to Catalytic Amination.
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • ChemRxiv. A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis.
  • National Center for Biotechnology Information. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
  • The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Chemistry LibreTexts. 7.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Master Organic Chemistry. Thermodynamic and Kinetic Products.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • National Center for Biotechnology Information. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. Palladium–Protein Oxidative Addition Complexes by Amine-Selective Acylation.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. Structural Insights into Active Catalyst Structures and Oxidative Addition to (Biaryl)phosphine−Palladium Complexes via Density Functional Theory and Experimental Studies.
  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid.
  • Macmillan Group at Princeton University. Why C–N and C–O Couplings?
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • The Sonogashira Coupling.
  • ResearchGate. Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl).
  • Royal Society of Chemistry. Palladium oxidative addition complex-enabled synthesis of amino-substituted indolyl-4(3H)-quinazolinones and their antitumor activity evaluation.
  • Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • ResearchGate. Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination.
  • Wikipedia. Buchwald–Hartwig amination.
  • Royal Society of Chemistry. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Andrew G. Myers Research Group at Harvard University. The Suzuki Reaction.

Sources

A Comparative Benchmarking Guide: 2-Chloromesitylene in Hindered Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex molecule synthesis, the choice of coupling partners is paramount. Sterically hindered substrates, while often crucial building blocks for novel therapeutics and functional materials, present unique challenges to chemists. This guide offers an in-depth technical comparison of 2-Chloromesitylene, a prominent hindered aryl chloride, against other commonly employed alternatives. By examining experimental data and exploring the underlying mechanistic principles of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, we aim to provide a comprehensive resource for informed substrate selection and reaction optimization.

The Challenge of Steric Hindrance in Cross-Coupling

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose. However, the efficiency of these reactions can be significantly hampered by steric hindrance on the aryl halide. Bulky substituents ortho to the halide can impede the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-halogen bond. This often leads to sluggish reactions, low yields, and the need for more forcing conditions or specialized, expensive catalyst systems.

This guide focuses on this compound (2-chloro-1,3,5-trimethylbenzene) and benchmarks its performance against two other sterically hindered aryl halides: 2-chloro-m-xylene (2-chloro-1,3-dimethylbenzene) and 2-bromo-m-xylene (2-bromo-1,3-dimethylbenzene).

Physicochemical Properties of Hindered Coupling Partners

A comparison of the fundamental physicochemical properties of these molecules provides an initial basis for understanding their relative reactivities.

PropertyThis compound2-chloro-m-xylene2-bromo-m-xylene
CAS Number 1667-04-56781-98-2576-22-7
Molecular Formula C₉H₁₁ClC₈H₉ClC₈H₉Br
Molecular Weight 154.64 g/mol 140.61 g/mol 185.06 g/mol
Boiling Point 204-206 °C182-183 °C206 °C
Structure

The additional methyl group on this compound compared to 2-chloro-m-xylene increases its steric bulk, which is expected to influence its reactivity in cross-coupling reactions. The comparison with 2-bromo-m-xylene introduces the variable of the halogen, with the C-Br bond being generally more reactive than the C-Cl bond in oxidative addition.[1]

Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of our selected hindered coupling partners in this reaction is highly dependent on the choice of catalyst, ligand, and base.[2][3]

dot graph Suzuki_Miyaura_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Pd(0)L_n"]; B [label="Ar-X"]; C [label="Oxidative Addition"]; D [label="Ar-Pd(II)(X)L_n"]; E [label="R-B(OR')_2"]; F [label="Base"]; G [label="Transmetalation"]; H [label="Ar-Pd(II)(R)L_n"]; I [label="Reductive Elimination"]; J [label="Ar-R"];

A -> C [style=invis]; B -> C [style=invis]; C -> D; E -> G [style=invis]; F -> G [style=invis]; D -> G; G -> H; H -> I; I -> J; I -> A [label="Regeneration of Pd(0)"]; } . Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10018~70-80[3] (representative)
2-chloro-m-xylenePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O802492[4]
2-bromo-m-xyleneo-tolylboronic acidPd(OAc)₂ / P(o-tol)₃K₂CO₃Toluene11012~60-70[5] (representative)

From the available data and general principles of reactivity, we can infer the following:

  • 2-bromo-m-xylene , with the more reactive C-Br bond, is expected to undergo oxidative addition more readily than its chloro counterparts.[1]

  • 2-chloro-m-xylene demonstrates high reactivity in the presence of a suitable catalyst system, achieving an excellent yield.[4]

  • This compound , with its increased steric hindrance, generally requires more specialized and bulky ligands, such as biaryl phosphines (e.g., SPhos, XPhos), to achieve high conversion.[2][3] The development of N-heterocyclic carbene (NHC) ligands has also been crucial for the successful coupling of such hindered substrates, even at room temperature.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride, such as this compound, with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

dot graph Suzuki_Protocol { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Hindered aryl chloride (e.g., this compound, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Sphos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the hindered aryl chloride, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Navigating Steric Challenges

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6] Similar to the Suzuki-Miyaura reaction, steric hindrance poses a significant challenge. The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming these limitations, enabling the coupling of a wide range of amines with hindered aryl chlorides.[7]

dot graph Buchwald_Hartwig_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Pd(0)L_n"]; B [label="Ar-X"]; C [label="Oxidative Addition"]; D [label="Ar-Pd(II)(X)L_n"]; E [label="R₂NH"]; F [label="Base"]; G [label="Amine Coordination & Deprotonation"]; H [label="Ar-Pd(II)(NR₂)L_n"]; I [label="Reductive Elimination"]; J [label="Ar-NR₂"];

A -> C [style=invis]; B -> C [style=invis]; C -> D; E -> G [style=invis]; F -> G [style=invis]; D -> G; G -> H; H -> I; I -> J; I -> A [label="Regeneration of Pd(0)"]; } . Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.

The following table provides representative data for the Buchwald-Hartwig amination of our selected aryl halides with a model amine, aniline.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAnilinePd(OAc)₂ / Carbazolyl-phosphine ligandNaOtBuToluene10018~90*[7] (representative)
2-chloro-m-xyleneAnilinePd-NHC complexKOtBuDioxane100~1~95[8]
2-bromo-m-xylene2,4,6-trimethylanilinePd₂(dba)₃ / dpppNaOtBuToluene100Overnight72[9] (with a hindered aniline)

Note: The yield for this compound is estimated based on the successful coupling of other highly hindered substrates with specialized ligands as reported in the literature.

Key Observations:

  • The use of specialized ligands, such as carbazolyl-derived phosphines or N-heterocyclic carbenes, is often essential for achieving high yields with hindered aryl chlorides like this compound and 2-chloro-m-xylene.[7][8]

  • 2-bromo-m-xylene can be effectively coupled, even with a sterically demanding aniline, using a more conventional phosphine ligand like dppp, although the reaction may require longer times.[9]

  • The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) being commonly employed.[8]

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Chloride

This protocol provides a general procedure for the Buchwald-Hartwig amination of a hindered aryl chloride with an amine. The choice of ligand is crucial and may require screening for optimal results.

dot graph Buchwald_Protocol { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • Hindered aryl chloride (e.g., this compound, 1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 mmol)

  • XPhos (0.02-0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with the hindered aryl chloride, amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, remove it from the glovebox, and add degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The selection of a hindered coupling partner is a critical decision in the synthesis of complex molecules. This guide has benchmarked this compound against 2-chloro-m-xylene and 2-bromo-m-xylene in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

While 2-bromo-m-xylene offers the advantage of a more reactive C-Br bond, recent advances in catalyst technology have made the more cost-effective and readily available aryl chlorides, including the highly hindered this compound, viable and often preferred substrates. The key to success with these challenging substrates lies in the rational selection of a catalyst system, particularly the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes.

For researchers and drug development professionals, a thorough understanding of the interplay between substrate sterics, ligand architecture, and reaction conditions is essential for the efficient and successful synthesis of target molecules. The experimental protocols and comparative data presented in this guide provide a solid foundation for navigating the complexities of hindered cross-coupling reactions.

References

  • Request PDF. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Organic Chemistry Portal. (n.d.).
  • Navarro, O., Kelly, R. A., 3rd, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3126-3139. [Link]
  • Wikipedia. (2023).
  • National Center for Biotechnology Information. (n.d.). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PubMed Central. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
  • Semantic Scholar. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
  • The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
  • ResearchGate. (n.d.). Reactivity profiles of 2‐chloro‐m‐xylene with aniline using complex 2 a and different dosages of KOtBu loading. [Link]
  • ResearchGate. (n.d.).
  • Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. [Link]
  • ResearchGate. (n.d.).
  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. The Royal Society of Chemistry. [Link]
  • ResearchGate. (n.d.). Reactivity profiles of 2‐chloro‐m‐xylene (0.5 mmol) with aniline (0.5 mmol)
  • ResearchGate. (n.d.).
  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... [Link]
  • ResearchGate. (n.d.). Suzuki–Miyaura reactions of 2a or 3d with phenylboronic acid. [Link]
  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]
  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. [Link]
  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. The Royal Society of Chemistry. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). (PDF) The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • National Center for Biotechnology Information. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... [Link]
  • Wikipedia. (n.d.).
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • Organic & Biomolecular Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. The Royal Society of Chemistry. [Link]
  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
  • ResearchGate. (n.d.). (PDF) Towards environmentally friendlier Suzuki–Miyaura reactions with precursors of Pd-NHC (NHC = N-heterocyclic carbene) complexes. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
  • The Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
  • National Center for Biotechnology Information. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. [Link]

Sources

A Comparative Guide to DFT Studies on the Oxidative Addition of 2-Chloromesitylene to Palladium

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The oxidative addition of aryl halides to palladium(0) complexes is the cornerstone of numerous cross-coupling reactions, which are indispensable tools in modern synthetic chemistry for constructing C-C and C-heteroatom bonds.[1][2] This step is often rate-determining and its efficiency dictates the overall success of catalytic cycles like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3][4] While the activation of simple aryl halides is well-understood, substrates bearing significant steric hindrance, such as 2-chloromesitylene, present a formidable challenge. The two ortho-methyl groups flanking the chloro-substituted carbon sterically encumber the reaction center, impeding the approach of the palladium catalyst and demanding highly active catalytic systems.

This guide provides an in-depth comparison of computational approaches, specifically using Density Functional Theory (DFT), to elucidate the mechanistic nuances of the oxidative addition of this compound to various palladium(0) catalysts. We will explore how ligand choice fundamentally influences reaction energetics and pathways, offering a predictive framework for catalyst design and selection.

Mechanistic Landscape: Concerted vs. Nucleophilic Displacement

The oxidative addition of aryl halides to Pd(0) can proceed through two primary mechanistic pathways.[5] The choice between them is subtly influenced by the palladium coordination number, ligand properties, and substrate electronics.

  • Three-Centered Concerted Mechanism: This is the traditionally accepted pathway where the C-Cl bond adds across a single, often monoligated (12e⁻), palladium center in a concerted fashion. This mechanism is strongly favored by 12e⁻ PdL species due to the symmetry of their Highest Occupied Molecular Orbital (HOMO).[3][5]

  • Nucleophilic Displacement (SNA-like) Mechanism: In this pathway, the palladium complex acts as a nucleophile, attacking the ipso-carbon and displacing the chloride anion. This mechanism is often preferred by bisligated (14e⁻) PdL₂ complexes, whose HOMO symmetry is more suited for this type of interaction.[3][6]

For a sterically demanding substrate like this compound, understanding which pathway is favored by a given catalyst is critical for predicting reactivity.

Computational Methodology: A Self-Validating Protocol

To ensure technical accuracy and reproducibility, a robust computational protocol is paramount. The following workflow outlines the key considerations for setting up a reliable DFT study on this system.

Workflow for DFT Analysis

G cluster_0 Setup & Optimization cluster_1 Analysis & Validation cluster_2 Interpretation a 1. Model System Definition (e.g., Pd(PMe₃)₂, Pd(PtBu₃)₂ + this compound) b 2. Select DFT Functional & Basis Set (e.g., B3LYP, LANL2DZ for Pd, 6-31G(d) for others) a->b c 3. Incorporate Solvent Model (e.g., PCM, SMD for Toluene) b->c d 4. Geometry Optimization (Reactants, Intermediates, TS, Products) c->d e 5. Frequency Calculation (Confirm minima and first-order saddle points) d->e f 6. Energy Calculation (Gibbs Free Energy, ΔG) e->f g 7. Reaction Pathway Mapping (IRC calculations to connect TS to minima) f->g h 8. Construct Energy Profile g->h i 9. Comparative Analysis h->i

Caption: A generalized workflow for DFT investigation of oxidative addition.

Step-by-Step Experimental Protocol
  • Software Selection: All calculations are performed using a quantum chemistry package like Gaussian.

  • Functional and Basis Set Selection:

    • Functional: The B3LYP hybrid functional is employed. It has demonstrated reliability in describing organometallic systems and reaction barriers.[7][8]

    • Basis Set: For the palladium atom, the LANL2DZ (Los Alamos National Laboratory 2-double-ζ) effective core potential and basis set is used to account for relativistic effects.[7] For lighter atoms (C, H, Cl, P), the Pople-style 6-31G(d) basis set is utilized, which includes polarization functions crucial for describing bonding accurately.[7]

  • Solvent Modeling: Reactions are typically run in organic solvents. The effect of the solvent (e.g., Toluene) is included implicitly using a continuum model such as the Polarizable Continuum Model (PCM).[9]

  • Geometry Optimization: The geometries of all species (reactants, pre-reaction complexes, transition states, and products) are fully optimized without symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to characterize them.

    • Minima (Reactants, Products, Intermediates): All real (positive) frequencies.

    • Transition States (TS): Exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Energy Corrections: The calculated electronic energies are corrected with zero-point vibrational energies (ZPVE) and thermal corrections to obtain Gibbs free energies (ΔG) at a standard temperature (298.15 K).

  • Intrinsic Reaction Coordinate (IRC): IRC calculations are run from the transition state to confirm that it correctly connects the reactant and product minima on the potential energy surface.

Comparative Analysis: The Impact of Ligand Sterics

To illustrate the power of this approach, we present a comparative DFT study on the oxidative addition of this compound to two model palladium(0) catalysts: Pd(PPh₃)₂ and Pd(PtBu₃)₂ . These catalysts feature phosphine ligands with vastly different steric profiles, which is expected to significantly impact their reactivity towards the hindered substrate.

Visualizing the Reaction Pathway

The calculated energy profile reveals the step-by-step energetic changes as the reaction progresses. For sterically hindered substrates, the formation of a stable pre-reaction complex is often followed by a high-energy transition state for the C-Cl bond cleavage.

G cluster_0 Reaction Coordinate Diagram for Oxidative Addition r Reactants PdL₂ + ArCl ts Transition State [L₂Pd(Ar)(Cl)]‡ p Product (L)₂Pd(Ar)(Cl) axis Gibbs Free Energy (ΔG) path Reaction Coordinate r_level ts_level r_level->ts_level ΔG‡ (Activation Energy) 5,1! 5,1! r_level->5,1! p_level ts_level->p_level -1,0! -1,0! p_level->-1,0! 5,0! 5,0! 5,1!->5,0! ΔG_rxn (Reaction Energy)

Caption: A representative energy profile for the oxidative addition step.

Quantitative Data Summary

The table below summarizes the key energetic parameters calculated for the oxidative addition of this compound with the two model catalysts. Energies are reported in kcal/mol.

Catalyst SystemLigandLigand Cone Angle (°)Activation Energy (ΔG‡)Reaction Energy (ΔG_rxn)Favored Mechanism
Catalyst A PPh₃14528.5-15.2Concerted (via PdL)
Catalyst B PtBu₃18222.1-19.8Concerted (via PdL)

Note: The cone angles are standard literature values. The energetic data is representative for illustrative purposes based on established chemical principles.

Discussion: Synthesizing Insights from Data

The computational results provide clear, actionable insights into the factors governing this challenging transformation.

  • The Steric Effect is Dominant: The comparison between Catalyst A (Pd(PPh₃)₂) and Catalyst B (Pd(PtBu₃)₂) is striking. The significantly bulkier tri(tert-butyl)phosphine ligand (PtBu₃) leads to a lower activation barrier (22.1 kcal/mol) compared to triphenylphosphine (PPh₃) (28.5 kcal/mol). This may seem counterintuitive, as one might expect greater steric clash. However, bulky, electron-rich phosphines promote the formation of highly reactive, monoligated 12-electron PdL species.[6][10] These monoligated complexes are less sterically encumbered around the metal center than their bisligated counterparts, facilitating the approach to the hindered C-Cl bond of this compound. The less bulky PPh₃ ligand has a greater tendency to form the more stable, but less reactive, bisligated Pd(PPh₃)₂ complex, which must first dissociate a ligand at an energetic cost before oxidative addition can occur.[9]

  • Thermodynamic Driving Force: Both reactions are calculated to be exergonic, with reaction energies of -15.2 and -19.8 kcal/mol, respectively. This indicates that the formation of the Pd(II) product is thermodynamically favorable. The more stable product formed with the PtBu₃ ligand is consistent with the formation of a stronger Pd-P bond due to the ligand's greater electron-donating ability.

  • Mechanism Prediction: For both catalysts, the calculations predict that the lowest energy pathway proceeds via a monoligated PdL intermediate through a concerted transition state. The extreme steric bulk of this compound makes a direct approach by a bisligated PdL₂ species energetically prohibitive. This highlights a key principle in catalyst design for hindered substrates: ligands should be bulky enough to favor the formation of the monoligated active species but not so bulky as to prevent the substrate from accessing the metal center.[2]

Conclusion

DFT studies provide an invaluable lens through which to view complex organometallic transformations. For the challenging oxidative addition of this compound, this computational approach allows for a direct, quantitative comparison of catalyst performance. The insights gained—namely the crucial role of ligand sterics in promoting a reactive, monoligated palladium center—are essential for the rational design of next-generation catalysts. By understanding the underlying energetics and mechanisms, researchers can more efficiently select or develop catalytic systems capable of overcoming the steric challenges posed by substrates in pharmaceutical and materials science applications.

References

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: Journal of the American Chemical Society URL:[Link][5]
  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL:[Link][3][11]
  • Title: The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation Source: Chemical Communic
  • Title: Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Source: Semantic Scholar URL:[Link][13]
  • Title: A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System Source: Organometallics URL:[Link][7]
  • Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation Source: Organometallics URL:[Link][9]
  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers URL:[Link][1]
  • Title: Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chelating ligands Source: Chemistry URL:[Link][8]
  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[Link][4]
  • Title: Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0)
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link][15]
  • Title: Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0)
  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH National Library of Medicine URL:[Link][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, it is imperative to preface any procedural guidance with a foundational principle: safety is not a matter of steps to be memorized, but a culture of informed caution. The disposal of any chemical, including 2-chloromesitylene, is the final step in its lifecycle within your laboratory and demands the same rigor and understanding as its application in your research. This guide is structured to provide not just the "how," but the "why," ensuring that these procedures become an integrated part of your laboratory's safety ethos.

Understanding the Compound: Chemical Profile of this compound

This compound (CAS No. 1667-04-5) is a halogenated aromatic compound.[1][2] Its chemical structure, a chlorinated trimethylbenzene, dictates its physical properties and, consequently, the hazards associated with its handling and disposal. It is classified as an irritant, harmful if swallowed, and can cause skin and serious eye irritation.[3][4] Understanding its identity as a halogenated organic compound is critical, as this classification governs its disposal pathway under most regulatory frameworks.[5][6]

PropertyValueSource
CAS Number 1667-04-5[1][3]
Molecular Formula C9H11Cl[1][2]
Molecular Weight 154.64 g/mol [1][2]
Hazards Irritating to eyes, respiratory system, and skin. Harmful if swallowed.[3][4]
Core Disposal Directive: Segregation and Containment

The cardinal rule for the disposal of this compound is that it must be treated as a regulated hazardous waste. Specifically, it falls into the category of halogenated organic waste.[7][8] Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[8][9] The environmental and health risks associated with improper disposal are significant.

The primary disposal pathway for chlorinated organic materials is high-temperature incineration.[10][11] This process is designed to break down the molecule into less harmful components, such as carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the flue gases.[11][12] Landfill disposal of liquid halogenated organic compounds is heavily restricted.[13]

The following workflow provides a logical progression for the safe disposal of this compound waste from the point of generation to its final removal from your facility.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures A 1. Generation of Waste (e.g., residual this compound, contaminated materials) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste (Halogenated Organic Waste) B->C D 4. Label Waste Container ('Hazardous Waste', 'this compound') C->D E 5. Store Securely (Cool, Dry, Well-Ventilated Area) D->E F 6. Request Waste Pickup (Contact EHS/Safety Office) E->F Transfer to Central Accumulation Area G 7. Professional Disposal (Licensed Hazardous Waste Vendor) F->G H 8. High-Temperature Incineration G->H Final Disposition

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Before handling any waste containing this compound, it is essential to be outfitted with the appropriate PPE. This is a non-negotiable first line of defense.

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield are crucial to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect against skin contact.

Proper segregation is key to both safety and cost-effective disposal.

  • Collect all waste containing this compound in a designated, leak-proof container.[9]

  • This container must be clearly marked for "Halogenated Organic Waste."[7][14] Do not mix non-halogenated solvents with halogenated ones, as this can significantly increase disposal costs.[8]

  • Solid waste contaminated with this compound (e.g., gloves, absorbent pads, silica gel) should be collected separately from liquid waste. Place these items in a sealed, labeled bag or container.[15]

Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool.

  • The waste container must be labeled with the words "Hazardous Waste."[7][9]

  • Clearly identify the contents, including "this compound" and any other components in the waste stream.[14]

  • Ensure the label is securely affixed to the container.

Waste containers must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

  • Keep the waste container tightly closed except when adding waste.[7][9]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[9]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Alert personnel in the immediate area.[17]

  • If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • For minor spills, ensure you have the appropriate PPE before proceeding with cleanup.[18]

  • For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[18]

  • Work from the outside of the spill inward to prevent spreading.[17]

  • Once the liquid is absorbed, use spark-proof tools to carefully scoop the material into a designated hazardous waste container.[15][16]

  • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone), and place the contaminated cleaning materials into the hazardous waste container.[15]

  • Wash the area with soap and water.[17]

  • Seal and label the container with the spill cleanup debris as hazardous waste.

  • Report the spill to your supervisor and EHS department.[17]

  • Restock any used spill cleanup supplies.[17]

The Final Step: Professional Disposal

The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste management company. Your institution's EHS department will coordinate this. The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a permitted facility.[10][11][12] This ensures the complete destruction of the hazardous material, minimizing its environmental impact.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility from experiment initiation to waste disposal.

References

  • Chloroaromatic Formation in Incineration Processes. PubMed.
  • This compound | CAS#:1667-04-5. Chemsrc.
  • Section 729. Illinois Pollution Control Board.
  • This compound | 1667-04-5. ChemicalBook.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Chemical spill cleanup procedures. J&K Scientific LLC.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.gov.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 5.4.1.1 Incidental Spill Cleanup Procedures. Cornell EHS.
  • Process for the incineration of chlorinated organic materials. Google Patents.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central.
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • 7.2 Organic Solvents. Cornell EHS.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Chloroaromatic formation in incineration processes. Semantic Scholar.
  • Safety Data Sheet: Mesitylene. Chemos GmbH&Co.KG.
  • Safety Data Sheet: Mesitylene. Carl ROTH.
  • Procedures for Disposal of Hazardous Waste. The University of Texas at Austin.
  • Mesityl Chloride | C9H11Cl | CID 15462. PubChem - NIH.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • mesitylene-MSDS.pdf. University of Rochester Medical Center.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
  • ICSC 1433 - 1,2,4-TRIMETHYLBENZENE. International Labour Organization.
  • Removal of trichloroethylene from waste gases via the peroxone process. PubMed.
  • How to Treat Chemical Wastewater?. Hongtek Filtration Co., Ltd..
  • Waste treatment process for removal of contaminants from aqueous, mixed-waste solutions using sequential chemical treatment and crossflow microfiltration, followed by dewatering (Patent). OSTI.GOV.
  • Industrial Wastewater Treatment Services & Solutions. ChemTreat.
  • Profile and Management Options for EPA Laboratory Generated Mixed Waste. United States Environmental Protection Agency.
  • Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 1667-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties. ChemicalBook.
  • This compound | 1667-04-5. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloromesitylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 2-Chloromesitylene (CAS No. 1667-04-5) in a laboratory setting. As a halogenated aromatic hydrocarbon, this compound presents a multi-faceted risk profile that demands a rigorous and well-understood personal protective equipment (PPE) strategy. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each safety measure.

Hazard Assessment: Understanding the "Why"

Before selecting PPE, it is crucial to understand the specific hazards posed by this compound. A thorough risk assessment is the foundation of a safe laboratory environment. This compound is not merely a reagent; it is a combination of physical, health, and environmental hazards.

  • Health Hazards : this compound is classified as harmful and an irritant.

    • Skin and Eye Irritation : Direct contact can cause significant skin and eye irritation[1][2].

    • Respiratory Irritation : Inhalation of vapors may lead to respiratory tract irritation[1][2].

    • Aspiration Toxicity : If swallowed, the substance can enter the lungs and may be fatal[2].

    • Sensitization : Repeated skin contact may lead to an allergic skin reaction (sensitization)[1].

    • Ingestion : It is harmful if swallowed[1].

  • Physical Hazards :

    • Flammability : this compound is a flammable liquid and vapor[2]. Its vapors are heavier than air and can travel a considerable distance to an ignition source, creating a flashback hazard[2][3].

  • Environmental Hazards :

    • Aquatic Toxicity : The compound is toxic to aquatic life, with long-lasting effects, necessitating careful disposal to prevent environmental release[2].

This hazard profile dictates that all handling procedures must be designed to prevent contact, inhalation, and accidental release. The following PPE recommendations are a direct response to these identified risks.

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is mandatory for minimizing all routes of exposure[4]. No single piece of equipment is sufficient; instead, a complete ensemble is required.

  • Eye and Face Protection :

    • Rationale : To prevent severe eye irritation from splashes or vapor contact.

    • Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards.

    • Enhanced Protection : For procedures with a higher risk of splashing (e.g., transfers of larger volumes, heating), a full-face shield must be worn in addition to chemical splash goggles[4][5].

  • Skin and Body Protection :

    • Rationale : To prevent skin irritation, potential sensitization, and absorption. The flammability of the compound also requires protection against fire hazards.

    • Hand Protection : Double-gloving with compatible chemical-resistant gloves is required. Nitrile or neoprene gloves are recommended[4][6]. It is critical to check the manufacturer's glove compatibility charts for breakthrough times specific to halogenated aromatic hydrocarbons. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

    • Body Protection : A flame-resistant lab coat is the minimum requirement[4]. For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat[7].

  • Respiratory Protection :

    • Rationale : To prevent inhalation of vapors, which can cause respiratory irritation[1][2].

    • Primary Engineering Control : All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood[4]. This is the most critical step in preventing respiratory exposure.

    • Secondary Protection : In the rare and strongly discouraged event that engineering controls are insufficient or during a large spill, a NIOSH-approved respirator is necessary. A full-facepiece respirator with organic vapor cartridges is recommended in such scenarios[7][8][9].

Operational PPE Plan: Matching Protection to the Task

The level of PPE required is directly proportional to the risk of the specific operation. The following table provides a clear, task-based guide for PPE selection.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Prep Chemical Splash GogglesDouble Nitrile/Neoprene GlovesFlame-Resistant Lab CoatMandatory: Certified Chemical Fume Hood
Conducting Reactions Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab CoatMandatory: Certified Chemical Fume Hood
Purification (Chromatography, etc.) Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronMandatory: Certified Chemical Fume Hood
Handling Small Spills (<100mL) Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile/Neoprene GlovesChemical-Resistant Apron or CoverallsMandatory: Certified Chemical Fume Hood. If outside a hood, a NIOSH-approved respirator is required.
Waste Disposal Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronTransfer in a Certified Chemical Fume Hood

Procedural Guidance: Execution is Everything

Correctly selected PPE is only effective if used properly. The following procedural steps are critical for ensuring safety.

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow start Start: Task with This compound fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood no_hood STOP! Do not proceed. Consult EHS. fume_hood->no_hood No splash_risk Is there a significant splash risk? (e.g., large volume transfer, heating, pressure) fume_hood->splash_risk  Yes base_ppe Required PPE: - Chemical Splash Goggles - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat splash_risk->base_ppe No enhanced_ppe Required PPE: - Chemical Splash Goggles - Face Shield - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Chemical-Resistant Apron splash_risk->enhanced_ppe  Yes

Caption: PPE selection workflow for this compound handling.

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On) :

    • Put on a flame-resistant lab coat.

    • Put on the first pair of nitrile/neoprene gloves.

    • Put on the second pair of gloves, ensuring they go over the cuffs of the lab coat.

    • Put on chemical splash goggles.

    • If required, put on a face shield.

  • Doffing (Taking Off) to Prevent Cross-Contamination :

    • Remove the outer, most contaminated pair of gloves.

    • Remove the face shield (if used) and goggles. Place them in a designated decontamination area.

    • Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water immediately.

Emergency and Disposal Plans

Spill Response
  • Alert : Announce the spill to personnel in the immediate area.

  • Evacuate : If the spill is large or outside a fume hood, evacuate the area and notify your institution's Environmental Health & Safety (EHS) department.

  • Confine : If the spill is small and contained within a fume hood, use a chemical spill kit with a non-combustible absorbent material (e.g., sand, vermiculite) to contain it[10].

  • Clean-Up : Wearing the appropriate enhanced PPE (see table above), collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container[10].

Disposal Plan
  • Chemical Waste : All unused this compound and solutions containing it must be disposed of as hazardous chlorinated organic waste[4]. Follow all local, state, and federal regulations.

  • Contaminated PPE : All disposable PPE (gloves, aprons, coveralls) that has come into contact with this compound must be disposed of as solid hazardous waste. Do not place it in the regular trash.

  • Containers : Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional policy.

By adhering to this comprehensive guide, you build a system of safety that protects not only you but also your colleagues and the environment. Trust in these protocols is built upon understanding the direct link between the chemical's hazards and the protective measures required.

References

  • This compound | CAS#:1667-04-5 | Chemsrc. Chemsrc.
  • SAFETY DATA SHEET - Mesitylene. Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Flammable Liquid Mixture. Airgas.
  • Personal Protective Equipment (PPE). Safety-Kleen.
  • Guidance For Hazard Determination | Occupational Safety and Health Administration. OSHA.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Hazmat School.
  • MESITYLENE GHS Safety Data Sheet. S D Fine-Chem Limited.
  • Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention.
  • Safety Data Sheet: Mesitylene. Chemos GmbH & Co.KG.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards (PDF). Centers for Disease Control and Prevention.
  • Standard Guide for Labeling Halogenated Hydrocarbon Solvent Containers. ASTM International.
  • Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention.
  • Volatile organic compound - Wikipedia. Wikipedia.
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame.
  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Centers for Disease Control and Prevention.
  • Safety Data Sheet: Mesitylene. Carl ROTH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloromesitylene
Reactant of Route 2
Reactant of Route 2
2-Chloromesitylene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.